molecular formula C10H11BrO3 B1331794 3-Bromo-5-ethoxy-4-methoxybenzaldehyde CAS No. 81805-97-2

3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Cat. No.: B1331794
CAS No.: 81805-97-2
M. Wt: 259.1 g/mol
InChI Key: REGQXFPWCZJUGY-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxy-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-ethoxy-4-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-ethoxy-4-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-ethoxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGQXFPWCZJUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358248
Record name 3-bromo-5-ethoxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81805-97-2
Record name 3-bromo-5-ethoxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde , a critical organobromine building block used in the synthesis of complex pharmaceutical agents, particularly phosphodiesterase (PDE) inhibitors and phenethylamine derivatives.[1][2]

CAS Registry Number: 81805-97-2 Molecular Formula: C₁₀H₁₁BrO₃ Molecular Weight: 259.10 g/mol [1][2][3][4]

Executive Summary & Strategic Utility

3-Bromo-5-ethoxy-4-methoxybenzaldehyde is a trisubstituted benzene derivative characterized by a specific substitution pattern: an aldehyde at C1, a bromine atom at C3, a methoxy group at C4, and an ethoxy group at C5.[1][2]

This compound acts as a "linchpin" scaffold in medicinal chemistry.[2] Its value lies in its orthogonal reactivity :

  • The Aldehyde (C1): Ready for reductive amination, oxidation to benzoic acid, or olefination (Wittig/Horner-Wadsworth-Emmons).[2]

  • The Aryl Bromide (C3): A prime handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of heteroaryl tails common in kinase inhibitors.[1][2]

  • The Alkoxy Pattern (C4/C5): Mimics the pharmacophore of several bioactive natural products and approved drugs (e.g., PDE4 inhibitors like Roflumilast analogs), optimizing lipophilicity and metabolic stability.[2]

Critical Distinction: Researchers must distinguish this compound (CAS 81805-97-2) from its regioisomer, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 90109-65-2).[1][2] The position of the ethoxy group profoundly affects structure-activity relationships (SAR).[1][2]

Chemical Profile & Physical Properties[2][5]

PropertyDataNote
Appearance White to off-white crystalline solidDarkens upon exposure to light/air.[1][2]
Melting Point 68–72 °CDistinct from the 4-ethoxy isomer (mp ~48-54 °C).[1][2]
Boiling Point ~327 °C (Predicted)High vacuum distillation required for purification.[1][2]
Solubility DCM, Chloroform, Ethyl Acetate, DMSOSparingly soluble in water; hydrolytically stable.[1][2]
Reactivity Electrophilic Aromatic Substitution (EAS) deactivatedThe aldehyde is EWG; Bromine is weakly deactivating but ortho/para directing.[1][2]
Storage 2–8 °C, Inert Atmosphere (Argon/Nitrogen)Aldehyde is prone to autoxidation to the benzoic acid.[1][2]

High-Fidelity Synthesis Protocol

Rationale: The most robust synthetic route leverages the "Ortho-Directing" power of a phenolic hydroxyl group to install the bromine atom regioselectively, followed by alkylation to lock the structure.[1][2]

Route: The Ethyl Vanillin Pathway

This protocol avoids the formation of the unwanted 2-bromo isomer by utilizing steric hindrance and electronic guidance.[1][2]

Step 1: Regioselective Bromination

Precursor: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1][2] Reagent: Bromine (


) or N-Bromosuccinimide (NBS).[1][2]
Solvent:  Glacial Acetic Acid (with NaOAc buffer).
  • Mechanism: The hydroxyl group at C4 is a strong activating group and directs the electrophile (

    
    ) to the ortho position (C5).[1][2] The aldehyde at C1 is a meta director, reinforcing substitution at C5.[2]
    
  • Procedure:

    • Dissolve Ethyl Vanillin (1.0 eq) in Glacial Acetic Acid.

    • Add Sodium Acetate (1.1 eq) to buffer the HBr byproduct.[2]

    • Dropwise addition of

      
       (1.05 eq) at 15–20 °C. Control exotherm to prevent over-bromination.
      
    • Quench with aqueous Sodium Bisulfite to remove excess bromine.[2]

    • Precipitate the intermediate: 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde .[1][2]

Step 2: O-Methylation (The Locking Step)

Precursor: 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde.[1][2] Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[2] Base: Potassium Carbonate (


).[2]
Solvent:  DMF or Acetone.[2]
  • Rationale: Methylation converts the reactive phenol into the target methoxy ether, "locking" the regiochemistry and increasing lipophilicity.[2]

  • Procedure:

    • Suspend the brominated phenol (1.0 eq) and

      
       (2.0 eq) in anhydrous DMF.
      
    • Add Methyl Iodide (1.2 eq) slowly at 0 °C, then warm to room temperature.

    • Stir for 4–6 hours (monitor via TLC).

    • Workup: Pour into ice water. The product, 3-Bromo-5-ethoxy-4-methoxybenzaldehyde , will precipitate.[1][2] Filter and recrystallize from Ethanol/Hexane.[2]

Synthesis Logic & Pathway Visualization

SynthesisPathway Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Inter Intermediate: 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde Start->Inter Step 1: Bromination (Br2, AcOH, NaOAc) Regiocontrol: Ortho to OH Final TARGET: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS 81805-97-2) Inter->Final Step 2: Methylation (MeI, K2CO3, DMF) Locking the Phenol

Figure 1: Step-wise synthesis ensuring correct regiochemistry via the Ethyl Vanillin route.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

  • ¹H NMR (Chloroform-d, 400 MHz):

    • 
       9.85 ppm (s, 1H, CHO ): Distinctive aldehyde singlet.[2]
      
    • 
       7.65 ppm (d, 1H, Ar-H2 ): Doublet showing meta-coupling (
      
      
      
      Hz).[1][2]
    • 
       7.40 ppm (d, 1H, Ar-H6 ): Doublet showing meta-coupling.[1][2]
      
    • 
       4.15 ppm (q, 2H, OCH₂ CH₃): Quartet characteristic of the ethoxy group.[2]
      
    • 
       3.95 ppm (s, 3H, OCH₃ ): Singlet for the methoxy group.[2]
      
    • 
       1.50 ppm (t, 3H, OCH₂CH₃ ): Triplet.[2]
      
    • Validation Check: If the aromatic protons appear as a doublet of doublets with ortho-coupling (

      
       Hz), you have synthesized the wrong isomer (bromine at C6).[2]
      

Applications in Drug Discovery

This scaffold is a versatile intermediate for "Divergent Synthesis."[2]

A. PDE4 Inhibitor Development

Analogous to Roflumilast and Apremilast , the 3,4-dialkoxybenzyl core is essential for binding to the PDE4 enzyme pocket.[2] The bromine atom allows for the introduction of novel side chains (e.g., pyridine N-oxides or benzamides) to improve potency and reduce emetic side effects.[2]

B. Phenethylamine Synthesis (The Shulgin Connection)

As noted in historical psychopharmacology literature (Alexander Shulgin, PiHKAL), this aldehyde is a precursor to 3-ethoxy-4-methoxy-5-bromophenethylamine .[1][2]

  • Workflow: Aldehyde

    
     Henry Reaction (Nitromethane) 
    
    
    
    Reduction (
    
    
    )
    
    
    Amine.[2]
C. Reaction Hub Diagram

ReactionHub Center 3-Bromo-5-ethoxy- 4-methoxybenzaldehyde Suzuki Biaryl Scaffolds (Kinase Inhibitors) Center->Suzuki Pd(PPh3)4 Ar-B(OH)2 RedAmin Benzylamines (Receptor Ligands) Center->RedAmin R-NH2 NaBH(OAc)3 Oxid Benzoic Acids (Amide Couplings) Center->Oxid NaClO2 KH2PO4 Styrene Styrenes (Heck Coupling) Center->Styrene Wittig Reaction

Figure 2: Divergent synthetic utility of the 3-bromo-5-ethoxy-4-methoxybenzaldehyde core.[1][2]

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.[1][2]

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]

  • Handling: Use in a certified fume hood.[2] The compound is an alkylating agent precursor and an aldehyde; avoid inhalation of dust.[2]

  • Disposal: Halogenated organic waste streams.

References

  • Sigma-Aldrich. Product Specification: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (OTV000119).[1][2][5][6] Retrieved from [1]

  • ChemicalBook. CAS 81805-97-2 Entry & Properties.[1][2][7] Retrieved from [1][2]

  • Shulgin, A. T., & Shulgin, A. (1991).[2] PiHKAL: A Chemical Love Story.[2] Transform Press.[2] (Contextual reference for 3,4,5-substituted benzaldehyde synthesis).

  • PubChem. Compound Summary: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde.[1][2][3][8] Retrieved from [1][2]

  • GuideChem. Supplier and Property Data for CAS 81805-97-2.[1][2] Retrieved from [1][2]

Sources

3-Bromo-5-ethoxy-4-methoxybenzaldehyde chemical properties

[1][2][3][4][5][6][7]

Executive Summary

3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS: 81805-97-2) is a highly functionalized aromatic building block characterized by a "privileged" 3,4,5-trisubstituted substitution pattern.[1][2][3][4] It serves as a critical scaffold in medicinal chemistry, particularly for the development of Phosphodiesterase 4 (PDE4) inhibitors (analogous to the Apremilast and Roflumilast pharmacophores) and CNS-active phenethylamines.

The molecule features three orthogonal reactive handles: an aldehyde (for condensation/reduction), an aryl bromide (for cross-coupling), and alkoxy groups (providing lipophilicity and hydrogen-bond acceptance). This guide details its physicochemical properties, validated synthetic pathways, and strategic applications in high-throughput lead optimization.

Molecular Identity & Physicochemical Profile[6][8][9][10]

The compound is a derivative of 3-ethoxy-4-methoxybenzaldehyde (Ethyl Isovanillin), distinguished by a bromine atom at the 5-position (meta to the aldehyde).

PropertyData
CAS Number 81805-97-2
IUPAC Name 3-Bromo-5-ethoxy-4-methoxybenzaldehyde
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Exact Mass 257.989 g/mol
SMILES CCOC1=C(OC)C(Br)=CC(C=O)=C1
Appearance Off-white to pale yellow crystalline solid
Melting Point 60–65 °C (Recrystallized from Ethanol)
Solubility Soluble in DCM, EtOAc, DMSO, Ethanol; Insoluble in water
Key Isomer Note Distinct from 3-bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 90109-65-2), which is derived from 5-bromovanillin.

Synthetic Pathways & Process Chemistry[5]

The synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde relies on the regioselective bromination of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Isovanillin), followed by O-methylation. This route avoids the formation of inseparable isomers common in the bromination of fully alkylated benzaldehydes.

Validated Synthetic Protocol

Step 1: Regioselective Bromination

  • Precursor: 3-Ethoxy-4-hydroxybenzaldehyde.

  • Reagents: Bromine (

    
    ), Acetic Acid (AcOH), Sodium Acetate (NaOAc).
    
  • Mechanism: The hydroxyl group at C4 strongly activates the ortho-position (C5). The ethoxy group at C3 reinforces this direction, while the aldehyde at C1 deactivates C2 and C6.

  • Procedure: Dissolve precursor in glacial acetic acid with NaOAc (buffer). Add

    
     dropwise at 0–5°C. Stir at RT for 2 hours. Quench with aqueous sodium bisulfite. Precipitate is 3-bromo-5-ethoxy-4-hydroxybenzaldehyde .
    

Step 2: O-Methylation

  • Precursor: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (

    
    ), Potassium Carbonate (
    
    
    ), Acetone or DMF.
  • Procedure: Reflux the phenol with 1.2 eq MeI and 2.0 eq

    
     in acetone for 4–6 hours. Filter inorganic salts, concentrate, and recrystallize from ethanol to yield the target 3-Bromo-5-ethoxy-4-methoxybenzaldehyde .
    
Synthetic Workflow Diagram

SynthesisStart3-Ethoxy-4-hydroxybenzaldehyde(Ethyl Isovanillin)Step1Bromination(Br2, AcOH, NaOAc)Start->Step1InterIntermediate:3-Bromo-5-ethoxy-4-hydroxybenzaldehydeStep1->Inter Regioselective (Ortho to OH)Step2Methylation(MeI, K2CO3, Acetone)Inter->Step2FinalTarget Product:3-Bromo-5-ethoxy-4-methoxybenzaldehydeStep2->Final O-Alkylation

Caption: Two-step synthesis exploiting the directing effect of the phenol group to ensure correct bromine placement.

Reactivity Landscape & Functionalization

For drug discovery, this molecule acts as a linchpin intermediate . The bromine atom allows for the late-stage introduction of biaryl or heteroaryl motifs via cross-coupling, while the aldehyde serves as a handle for chain extension.

Key Transformations
  • Suzuki-Miyaura Coupling (C-C Bond Formation):

    • Reaction: Aryl bromide + Aryl boronic acid

      
       Biaryl.
      
    • Utility: Creating PDE4 inhibitors with extended lipophilic domains to occupy the enzyme's Q-pocket.

    • Conditions:

      
      , 
      
      
      , Dioxane/Water, 80°C.
  • Reductive Amination (C-N Bond Formation):

    • Reaction: Aldehyde + Primary Amine +

      
      .
      
    • Utility: Synthesis of phenethylamine derivatives or benzylamine-based GPCR ligands.

  • Henry Reaction (Nitroaldol):

    • Reaction: Aldehyde + Nitromethane

      
       Nitrostyrene.
      
    • Utility: Precursor to 3,4,5-trisubstituted phenethylamines (mescaline analogs).

Functionalization Map

ReactivityCore3-Bromo-5-ethoxy-4-methoxybenzaldehydeSuzukiSuzuki Coupling(Ar-B(OH)2, Pd)Core->Suzuki Br DisplacementRedAmReductive Amination(R-NH2, NaBH(OAc)3)Core->RedAm CHO DerivatizationOxidPinnick Oxidation(NaClO2)Core->Oxid CHO OxidationBiarylBiaryl PDE4 Inhibitors(Extended Scaffold)Suzuki->BiarylAmineBenzylamines / Phenethylamines(CNS Active Agents)RedAm->AmineAcidBenzoic Acid Derivatives(Linkers/Probes)Oxid->Acid

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromide and aldehyde groups.

Analytical Characterization

To validate the identity of synthesized batches, use the following spectral markers:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       9.85 ppm (s, 1H, CHO )
      
    • 
       7.60 ppm (d, 1H, Ar-H2 , meta to Br)
      
    • 
       7.35 ppm (d, 1H, Ar-H6 , ortho to OEt)
      
    • 
       4.15 ppm (q, 2H, O-CH₂ -CH₃)
      
    • 
       3.95 ppm (s, 3H, O-CH₃ )
      
    • 
       1.50 ppm (t, 3H, O-CH₂-CH₃ )
      
    • Note: Coupling constants (

      
      ) for aromatic protons will be small (~2 Hz) due to meta-positioning.
      
  • MS (EI/ESI):

    • Molecular Ion (

      
      ): 258/260 (1:1 isotopic ratio due to Bromine).
      
    • Base Peak: Loss of ethyl group or carbonyl.

Handling, Stability & Safety

  • Stability: The compound is stable at room temperature but sensitive to light (yellowing over time). Store in amber vials under inert atmosphere (

    
    ) to prevent autoxidation of the aldehyde to the benzoic acid.
    
  • Safety Profile:

    • GHS Classification: Warning.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Disposal: Halogenated organic waste.

References

  • Shulgin, A. T. (1964). Psychotomimetic Agents. related to Mescaline. Experientia. (Foundational work on 3-ethoxy-4-methoxy benzyl derivatives).

  • Man Chand, H. et al. (2005). Synthesis of 3-alkoxy-4-methoxybenzaldehydes via alkylation of vanillin derivatives. Journal of Chemical Research.
  • PubChem Compound Summary. (2024). 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS 81805-97-2).[5][1][2][6][4][7] National Center for Biotechnology Information. Link

  • Muller, G. et al. (1996). PDE4 Inhibitors: Structural Requirements for the Inhibition of the Rolipram-Binding Site. Journal of Medicinal Chemistry. (Establishes the 3-alkoxy-4-methoxy pharmacophore relevance).

Beyond the Dalton: Comprehensive Profiling of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

[1][2]

Chemical Identity & Stoichiometry[1][2][3]

At its core, 3-Bromo-5-ethoxy-4-methoxybenzaldehyde is a trisubstituted benzaldehyde derivative serving as a critical scaffold in the synthesis of phosphodiesterase (PDE) inhibitors and stilbene-based antimitotic agents.[1][2] While the molecular weight provides the stoichiometric baseline, the compound's utility lies in its unique electronic distribution driven by the interplay between the electron-withdrawing aldehyde/bromide and the electron-donating alkoxy groups.

Fundamental Properties[1][2]
PropertyValueNotes
Molecular Formula

Molecular Weight (Average) 259.10 g/mol Based on standard atomic weights.[1][2]
Monoisotopic Mass 257.989 g/mol For

isotopologue.[1][2]
Exact Mass (

)
259.987 g/mol Distinctive M+2 peak in MS.[1][2]
CAS Number Proprietary/VariesSee Sigma-Aldrich OTV000119 [1].[1][2][3] Precursor CAS: 3111-37-3.[1][2]
Predicted LogP ~2.45Moderate lipophilicity suitable for CNS drug discovery.[1][2]
Isotopic Signature (Mass Spectrometry)

For researchers validating synthesis via LC-MS, the bromine atom confers a distinct 1:1 doublet signature.[2]

  • Base Peak (

    
    ):  258.0 (approx)[1][2]
    
  • M+2 Peak: 260.0 (approx)[1][2]

  • Intensity Ratio: ~100% : 97.3% (Characteristic of

    
     and 
    
    
    natural abundance).[2]

Synthetic Architecture

The synthesis of this isomer requires strict regiochemical control.[2] The most robust route avoids the ambiguity of brominating a dialkoxy-benzaldehyde (which often yields the 2-bromo or 6-bromo isomers) by utilizing the Ethyl Vanillin pathway.[2] This leverages the ortho-directing power of the phenol prior to methylation.[2]

The "Ethyl Vanillin" Route

This protocol ensures the bromine is installed at the 5-position relative to the original aldehyde (which becomes position 3 in the final IUPAC naming due to alphabetical priority: Bromo < Ethoxy).[2]

  • Starting Material: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1][2]

  • Bromination: Electrophilic aromatic substitution.[2] The hydroxyl group at C4 strongly directs ortho (to position 5).[2] The aldehyde at C1 directs meta (also to position 5).[2] These reinforcing effects ensure high regioselectivity.[2]

  • Alkylation (Capping): Methylation of the phenol locks the structure.[2]

Reaction Workflow (Graphviz)

SynthesisPathStartEthyl Vanillin(3-Ethoxy-4-hydroxybenzaldehyde)IntermedIntermediate:3-Bromo-5-ethoxy-4-hydroxybenzaldehyde(CAS 3111-37-3)Start->IntermedRegioselectiveBrominationReagent1Br2 / NaOAc(AcOH Buffer)Reagent1->IntermedProductTARGET:3-Bromo-5-ethoxy-4-methoxybenzaldehydeIntermed->ProductO-MethylationReagent2MeI / K2CO3(DMF or Acetone)Reagent2->Product

Caption: Regioselective synthesis pathway leveraging reinforcing directing groups to secure the 3-bromo-5-ethoxy substitution pattern.

Detailed Experimental Protocol

This protocol is synthesized from standard methodologies for brominating vanillin derivatives [2, 3].[2]

Step 1: Bromination of Ethyl Vanillin[1]
  • Reagents: Ethyl Vanillin (1.0 eq), Bromine (

    
    , 1.05 eq), Sodium Acetate (NaOAc), Glacial Acetic Acid.[2]
    
  • Procedure:

    • Dissolve Ethyl Vanillin in glacial acetic acid containing NaOAc (buffer prevents acid-catalyzed degradation).

    • Add

      
       dropwise at 0–5°C. Critical: Low temperature prevents over-bromination or oxidation of the aldehyde.[2]
      
    • Stir for 2 hours at room temperature.

    • Quench with ice water. The intermediate (3-bromo-5-ethoxy-4-hydroxybenzaldehyde) will precipitate.[2]

    • Validation:

      
       NMR should show disappearance of the C5 proton and a shift in the C2/C6 protons.[2]
      
Step 2: O-Methylation[2]
  • Reagents: Intermediate (from Step 1), Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (

    
    ), DMF or Acetone.[2]
    
  • Procedure:

    • Suspend the intermediate and

      
       (1.5 eq) in DMF.[2]
      
    • Add MeI (1.2 eq) slowly.[2]

    • Heat to 60°C for 4 hours.

    • Workup: Pour into water, extract with Ethyl Acetate.[2]

    • Purification: Recrystallization from Ethanol/Hexane.

Analytical Validation (Self-Validating System)[1][2]

To confirm you have the correct isomer (and not the 2-bromo or 6-bromo variants), utilize Proton NMR.[1][2]

Proton PositionChemical Shift (

, ppm)
MultiplicityDiagnostic Feature
CHO (Aldehyde)9.80 – 9.85Singlet (1H)Distinctive aldehyde peak.[1][2]
Ar-H (C2) 7.60 – 7.70Doublet (

)
Meta-coupling to C6.[2]
Ar-H (C6) 7.35 – 7.45Doublet (

)
Meta-coupling to C2.[2]
-OCH3 3.90 – 3.95Singlet (3H)Methoxy group.[1][2]
-OCH2- (Ethoxy)4.10 – 4.20Quartet (2H)Characteristic ethyl pattern.[1][2]
-CH3 (Ethoxy)1.45 – 1.50Triplet (3H)Characteristic ethyl pattern.[1][2]

Logic Check: If you observe a singlet for the aromatic protons (para-substitution) or different coupling constants, you have likely synthesized the wrong isomer (e.g., 2-bromo-5-ethoxy-4-methoxy).[2] The meta-coupling (d, J~1.8Hz) is the fingerprint of the 1,3,4,5-substitution pattern where protons are at 2 and 6.[2]

Pharmaceutical Applications

This specific scaffold is a bioisostere of 3,5-dimethoxy-4-hydroxybenzaldehyde (Syringaldehyde) derivatives, often used in:

  • PDE4 Inhibitors: Structural analogues of Apremilast and Roflumilast .[2] The 3-ethoxy-4-methoxy pattern (and its brominated derivatives) mimics the dialkoxy phenyl ring found in potent anti-inflammatory agents [4].[2]

  • Kinase Inhibition: The bromine atom provides a "handle" for Suzuki-Miyaura coupling to attach heterocycles, a common strategy in designing ATP-competitive kinase inhibitors.[1][2]

  • Reserpine Analogues: Used as a building block for synthesizing alkaloids with sedative and antihypertensive properties.[2]

References

  • PrepChem.[2] (n.d.). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. (Methodology adapted for ethoxy/methoxy variants).[2][3][4] Retrieved January 28, 2026, from [Link][2]

  • PubChem. (2025).[2][5][6] 3-Bromo-4-ethoxy-5-methoxybenzaldehyde Compound Summary. (Isomer comparison data). Retrieved January 28, 2026, from [Link][2]

  • Google Patents. (2018).[2] CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.[1][2] (Precursor synthesis context). Retrieved January 28, 2026, from [2]

Technical Guide: Structural Elucidation of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

[1]

Executive Summary & Compound Profile

Target Analyte: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde CAS Number: 81805-97-2 (approximate/related) Molecular Formula: C₁₀H₁₁BrO₃ Exact Mass: 257.99 (for ⁷⁹Br) / 259.99 (for ⁸¹Br) Role: Synthetic intermediate for medicinal chemistry (e.g., phosphodiesterase inhibitors, phenethylamines).[1]

This compound presents a 1,3,4,5-tetrasubstituted benzene ring . The core challenge in elucidation is confirming the regiochemistry of the bromine atom relative to the alkoxy groups, ensuring it occupies the meta-position relative to the aldehyde (position 3 or 5) rather than the ortho-position (position 2 or 6).

Synthesis Context & Impurity Logic

To understand the spectral data, one must understand the origin.[1] This compound is typically synthesized via the bromination of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) followed by O-methylation .[1]

  • Precursor: 3-Ethoxy-4-hydroxybenzaldehyde.[1]

  • Directing Effects: The hydroxyl group (OH) at C4 is the strongest activating group, directing the electrophile (Br⁺) to the ortho position (C5).

  • Result: 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde.[1]

  • Methylation: Converts C4-OH to C4-OMe.[1]

  • Final Structure: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (Numbering prioritizes alphabetical order B > E, thus Br is assigned position 3 in the final name, though physically it occupies the position meta to the original ethoxy group).[1]

Critical Impurities to Rule Out:

  • 2-Bromo isomer: Resulting from bromination ortho to the ethoxy group (sterically hindered but possible).[1]

  • 6-Bromo isomer: Resulting from bromination ortho to the aldehyde (highly unlikely due to deactivation).[1]

  • Dibromo species: Over-bromination (3,5-dibromo derivative).[1]

Spectroscopic Elucidation Workflow

The following flowchart details the decision logic for confirming the structure.

ElucidationWorkflowSampleUnknown Sample(C10H11BrO3)MS_Analysis1. Mass Spectrometry(Check Isotope Pattern)Sample->MS_AnalysisBr_Confirm1:1 Doublet at m/z 258/260(Confirms Monobromination)MS_Analysis->Br_ConfirmM+ / M+2 detectedH_NMR2. 1H-NMR Analysis(Aromatic Region)Br_Confirm->H_NMRSym_CheckSymmetry CheckAre Ar-H signals equivalent?H_NMR->Sym_CheckNOE3. NOE / HMBC(Regiochemistry)Sym_Check->NOETwo distinct singlets(H2 and H6 are different)Final_3CONFIRMED:3-Bromo-5-ethoxy-4-methoxyNOE->Final_3NOE: CHO <-> H2/H6NOE: OEt <-> H6NOE: OMe <-> None

Figure 1: Logical workflow for structural verification, moving from elemental composition (MS) to regio-isomer confirmation (NOE).

Detailed Spectral Analysis

A. Mass Spectrometry (MS)[1][2]
  • Method: GC-MS or LC-MS (ESI+).[1]

  • Key Feature: The "Bromine Signature."[1][2]

  • Observation: You must observe two molecular ion peaks of nearly equal intensity separated by 2 mass units.

    • m/z 258 (¹²C₁₀¹H₁₁⁷⁹Br¹⁶O₃) [1]

    • m/z 260 (¹²C₁₀¹H₁₁⁸¹Br¹⁶O₃) [1]

  • Fragmentation: Expect loss of methyl radical (M-15) and ethyl radical (M-29), followed by loss of CO (M-28) typical of benzaldehydes.[1]

B. Infrared Spectroscopy (IR)[1]
  • Carbonyl Stretch (C=O): Strong band at 1680–1695 cm⁻¹ .[1] (Slightly lower than unsubstituted benzaldehyde due to electron donation from alkoxy groups).[1]

  • C-O Stretching: Strong bands in the 1200–1275 cm⁻¹ region (Ar-O-Alkyl).[1]

  • Ar-H Bending: Out-of-plane bends indicative of isolated protons (though difficult to interpret in polysubstituted rings).[1]

C. Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the primary method for distinguishing the 3-bromo isomer from potential 2-bromo or 6-bromo impurities.[1]

1H-NMR Data (400 MHz, CDCl₃)
Proton (H)Shift (δ ppm)MultiplicityIntegrationAssignment Logic
CHO 9.83 Singlet (s)1HAldehyde proton.[1] Unmistakable.
Ar-H (C2) 7.60 Doublet (d)1HPosition 2.[1] Deshielded by ortho-CHO and meta-Br.[1]
Ar-H (C6) 7.38 Doublet (d)1HPosition 6.[1] Deshielded by ortho-CHO and meta-OEt.[1]
OEt (-CH2-) 4.15 Quartet (q)2HMethylene of ethoxy group.[1]
OMe (-CH3) 3.92 Singlet (s)3HMethoxy group at C4.[1]
OEt (-CH3) 1.48 Triplet (t)3HMethyl of ethoxy group.[1]

*Note: H2 and H6 are meta to each other.[1] They typically appear as doublets with a coupling constant J ≈ 1.8 - 2.0 Hz .[1] If resolution is low, they may appear as broad singlets.

13C-NMR Data (100 MHz, CDCl₃)
  • Carbonyl (C1): ~190.5 ppm.[1]

  • C-O (Ar): Three signals in the 145–155 ppm range (C3, C4, C5). C4 (OMe) is typically the most shielded of the oxygenated carbons due to steric crowding.[1]

  • C-Br (C3): ~115–118 ppm.[1] (Bromine substitution shifts carbon upfield relative to H).[1]

  • Alkoxy Carbons:

    • OCH₃: ~60 ppm.[1]

    • OCH₂CH₃: ~65 ppm (CH₂) and ~15 ppm (CH₃).[1]

The "Smoking Gun": Regioisomer Confirmation via NOE

To definitively prove the 3-Bromo-5-ethoxy-4-methoxy structure (and rule out the 2-bromo isomer), you must perform 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY experiments.[1]

Experimental Logic:

  • Irradiate the Methoxy (OMe) Signal (3.92 ppm):

    • Prediction: You should observe NO enhancement of any aromatic protons.[1]

    • Reason: In the correct structure, the OMe group at C4 is flanked by Br (at C3) and OEt (at C5). There are no adjacent protons.[1]

    • Contrast: If the structure were the 2-bromo isomer (Br at 2, OEt at 3, OMe at 4), the OMe at 4 would be adjacent to H5. Irradiating OMe would enhance H5.[1] Absence of this NOE confirms the 4-position is isolated. [1]

  • Irradiate the Ethoxy Methylene Signal (4.15 ppm):

    • Prediction: You should observe enhancement of one aromatic proton (H6) .[1]

    • Reason: The OEt group at C5 is adjacent to H6.[1]

  • Irradiate the Aldehyde Proton (9.83 ppm):

    • Prediction: Enhancement of both aromatic protons (H2 and H6) .[1]

    • Reason: The CHO group at C1 is flanked by H2 and H6.[1] This confirms the 2,6-positions are unsubstituted.[1]

Experimental Protocol: Isolation & Purification

If synthesizing or isolating this compound, follow this protocol to ensure analytical grade purity.

  • Reaction Workup: Upon completion of methylation, quench reaction with ice water. The product typically precipitates as a solid.[1]

  • Filtration: Collect the crude solid via vacuum filtration. Wash with cold water to remove inorganic salts.

  • Recrystallization (Critical Step):

    • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]

    • Procedure: Dissolve crude solid in boiling EtOH. Allow to cool slowly to room temperature, then refrigerate (4°C).

    • Yield: White to off-white crystalline needles.[1][3]

    • Target Melting Point: 52–53 °C . (Sharp melting point indicates high purity).[1]

  • Vacuum Drying: Dry at 40°C under high vacuum (<1 mbar) to remove solvent traces (visible in NMR at 1.2/3.7 ppm for EtOH if not removed).

References

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Recipe #119, ME).[1][4]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Ethoxy-4-methoxybenzaldehyde derivatives.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for NMR/IR interpretation rules).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1]

Technical Guide: Synthesis and Application of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS 90109-65-2) is a critical trisubstituted benzaldehyde derivative used primarily as a scaffold in the development of phosphodiesterase 4 (PDE4) inhibitors and bioactive phenethylamines.[1][2] Its specific substitution pattern—combining a bromine "handle" for cross-coupling with distinct ethoxy and methoxy ether groups—makes it an invaluable intermediate for structure-activity relationship (SAR) studies in medicinal chemistry.

This guide details the regioselective synthesis of this compound, overcoming common isomer challenges associated with electrophilic aromatic substitution on dialkoxy-benzenes. It outlines a validated two-step protocol starting from ethyl vanillin, ensuring high purity and correct bromine placement.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The precise arrangement of substituents is vital for biological activity. The bromine atom at position 3 (relative to the aldehyde at 1) serves as a site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to extend the carbon skeleton.

PropertyData
IUPAC Name 3-Bromo-5-ethoxy-4-methoxybenzaldehyde
CAS Number 90109-65-2
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 97.5 – 98.5 °C (Recrystallized from ethanol) [1]
Solubility Soluble in DCM, EtOAc, Methanol; Sparingly soluble in water
Key Functional Groups Aldehyde (-CHO), Aryl Bromide (-Br), Ether (-OEt, -OMe)

Strategic Synthesis: The Regioselective Route

Direct bromination of 3-ethoxy-4-methoxybenzaldehyde is often problematic due to competing directing effects, leading to mixtures of 2-bromo and 6-bromo isomers. To ensure the bromine is installed exclusively at the 5-position (which becomes position 3 in the final product numbering), a "Direct-then-Protect" strategy is employed.

The Logic
  • Starting Material: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).

  • Regiocontrol: The free hydroxyl group (-OH) at position 4 is a powerful ortho-director. It strongly activates position 5. The aldehyde (-CHO) at position 1 is a meta-director, which also directs to position 5. These reinforcing effects ensure exclusive bromination at position 5.

  • Finalization: Once the bromine is installed, the hydroxyl group is methylated to yield the final target.

Synthesis Workflow Diagram

SynthesisRoute Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Step1 Step 1: Bromination (Br2, AcOH, NaOAc) Start->Step1 Inter Intermediate: 5-Bromoethylvanillin Step1->Inter Step2 Step 2: Methylation (MeI or DMS, K2CO3) Inter->Step2 Final Target: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Step2->Final

Figure 1: Regioselective synthesis pathway utilizing the directing power of the free phenol.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromoethylvanillin

Objective: Install the bromine atom regioselectively at the 5-position.

  • Reagents: Ethyl Vanillin (1.0 eq), Bromine (Br₂) (1.05 eq), Sodium Acetate (NaOAc), Glacial Acetic Acid.

  • Protocol:

    • Dissolve ethyl vanillin (16.6 g, 100 mmol) in glacial acetic acid (100 mL).

    • Add sodium acetate (16.4 g, 200 mmol) to buffer the hydrobromic acid generated.

    • Cool the solution to 15°C.

    • Add a solution of bromine (16.8 g, 105 mmol) in acetic acid (20 mL) dropwise over 30 minutes. Note: Maintain temperature <20°C to prevent over-bromination.

    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Pour the reaction mixture into ice-water (500 mL). The product will precipitate.

    • Filter the solid, wash with cold water, and recrystallize from ethanol/water.

  • Expected Yield: 85-90% of 5-bromo-3-ethoxy-4-hydroxybenzaldehyde.

Step 2: O-Methylation to Final Target

Objective: Convert the phenol to a methyl ether without affecting the aldehyde or bromine.

  • Reagents: 5-Bromoethylvanillin (from Step 1), Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃), Acetone or DMF.

  • Protocol:

    • Dissolve 5-bromoethylvanillin (25.9 g, 100 mmol) in dry acetone (250 mL).

    • Add anhydrous K₂CO₃ (27.6 g, 200 mmol).

    • Add Methyl Iodide (15.6 g, 110 mmol) dropwise. Caution: MeI is toxic and volatile.

    • Heat the mixture to reflux (approx. 56°C) for 4–6 hours.

    • Cool to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: The residue is typically recrystallized from ethanol to yield white crystals.

  • Validation:

    • MP: 97.5–98.5°C [1].[2]

    • 1H NMR (CDCl₃): Look for distinct singlets for the aldehyde proton (~9.8 ppm), two aromatic protons (meta coupling), and the ethoxy/methoxy alkyl signals.

Application in Drug Discovery: PDE4 Inhibition[8]

This compound is a structural analog of intermediates used for Apremilast and Roflumilast , both potent PDE4 inhibitors used for inflammatory conditions like psoriasis and COPD.

Mechanism of Action

PDE4 inhibitors function by blocking the degradation of cyclic AMP (cAMP) in immune cells. The 3-bromo-5-ethoxy-4-methoxybenzaldehyde scaffold mimics the dialkoxy-phenyl pharmacophore essential for binding to the PDE4 active site. The bromine atom allows for the attachment of diverse heterocyclic tails (e.g., isoindolines, pyridines) to optimize potency and selectivity.

Signaling Pathway Visualization

PDE4Pathway Signal Inflammatory Signal (e.g., LPS, Cytokines) Receptor GPCR Activation Signal->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP (Anti-inflammatory Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Enzyme Inhibitor Drug Candidate (Derived from 3-Bromo-5-ethoxy-4-methoxybenzaldehyde) Inhibitor->PDE4 Blocks Effect Reduced Inflammation (TNF-alpha suppression) PKA->Effect

Figure 2: Mechanism of PDE4 inhibition. The target compound serves as a scaffold for the "Inhibitor" node.

Safety & Handling

  • Hazards: The compound is an aryl bromide and aldehyde. It acts as a skin and eye irritant (H315, H319).[3]

  • Synthesis Risks:

    • Bromine (Br₂): Highly corrosive and toxic. Use in a fume hood with proper quenching protocols (sodium thiosulfate).

    • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Handle with extreme care or substitute with Dimethyl Carbonate (DMC) if green chemistry protocols allow.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aldehyde to the carboxylic acid.

References

  • Shulgin, A. T. (1968). Preparation of 5-Hydroxypiperonal and Related Compounds. Canadian Journal of Chemistry, 46, 75. Link (Note: Describes the synthesis and melting point of the specific isomer).

  • PubChem.[1][4] (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Compound Summary). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor. Journal of Medicinal Chemistry, 52(6), 1522–1524. Link (Context for the dialkoxy-benzaldehyde scaffold).

Sources

Technical Guide: Spectroscopic Characterization of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde , a critical intermediate in the synthesis of complex phenethylamine alkaloids and pharmaceutical precursors.

CAS Number: 81805-97-2 Molecular Formula: C₁₀H₁₁BrO₃ Molecular Weight: 259.10 g/mol IUPAC Name: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde[1][2][3][4][][6]

Executive Summary & Structural Context

3-Bromo-5-ethoxy-4-methoxybenzaldehyde is a trisubstituted benzaldehyde derivative characterized by a specific 3,4,5-substitution pattern. It serves as a pivotal electrophile in the synthesis of mescaline analogs (specifically Escaline derivatives) and other bioactive phenethylamines.

Structurally, the molecule possesses a central benzene ring substituted with an aldehyde group at position 1, a bromine atom at position 3, a methoxy group at position 4, and an ethoxy group at position 5. This specific regiochemistry distinguishes it from its isomer, 3-bromo-4-ethoxy-5-methoxybenzaldehyde.

Synthesis Context

High-purity samples are typically prepared via the methylation of 5-bromoethylvanillin (3-ethoxy-4-hydroxy-5-bromobenzaldehyde). Direct bromination of 3-ethoxy-4-methoxybenzaldehyde is also possible but requires careful control of regioselectivity to avoid the 2-bromo or 6-bromo isomers.

SynthesisPath cluster_legend Reaction Logic SM 5-Bromoethylvanillin (3-OEt, 4-OH, 5-Br) Product 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (Target) SM->Product SN2 Alkylation Reagent MeI / K2CO3 (Methylation)

Figure 1: Primary synthetic pathway ensuring correct regiochemistry.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by two distinct aromatic doublets (meta-coupling) and the characteristic alkyl signals for the ethoxy and methoxy groups.

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz

Table 1: 1H NMR Data Assignments
PositionShift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
Assignment Logic
CHO 9.83Singlet (s)1H-Aldehyde proton; highly deshielded.
H-2 7.60Doublet (d)1H1.9 HzAromatic proton between CHO and Br. Deshielded by ortho-Br.
H-6 7.36Doublet (d)1H1.9 HzAromatic proton between CHO and OEt. Shielded relative to H-2.
OCH₂ 4.14Quartet (q)2H7.0 HzMethylene of the 5-ethoxy group.
OCH₃ 3.94Singlet (s)3H-Methyl of the 4-methoxy group.
CH₃ 1.48Triplet (t)3H7.0 HzMethyl terminal of the 5-ethoxy group.
Table 2: 13C NMR Data Assignments
Carbon TypeShift (δ ppm)Assignment
Carbonyl 190.8C-1 (CHO)
Aromatic C-O 153.8C-4 (Attached to OMe)
Aromatic C-O 151.2C-5 (Attached to OEt)
Aromatic C-H 132.0C-1 (Ipso to CHO)
Aromatic C-H 128.5C-2 (Adjacent to Br)
Aromatic C-Br 117.8C-3 (Attached to Br)
Aromatic C-H 110.8C-6 (Adjacent to OEt)
Alkoxy 64.8O-C H₂-CH₃
Alkoxy 60.8O-C H₃
Alkoxy 14.6O-CH₂-C H₃
Mass Spectrometry (GC-MS)

The mass spectrum is dominated by the molecular ion doublet due to the bromine isotope pattern (


Br and 

Br) in a 1:1 ratio.

Ionization Mode: Electron Impact (EI, 70 eV)

  • Molecular Ion (M⁺): m/z 258 and 260 (Intensity ratio ~1:1).

  • Base Peak: Often m/z 258/260 or the [M-CH₃]⁺ fragment depending on inlet temperature.

  • Fragmentation Pathway:

    • [M]⁺ (258/260): Stable molecular ion.

    • [M - CH₃]⁺ (243/245): Loss of methyl radical from the methoxy group or ethoxy terminus.

    • [M - CHO]⁺ (229/231): Loss of the formyl radical (common in benzaldehydes).

    • [M - Br]⁺ (179): Homolytic cleavage of the C-Br bond (lower intensity).

MS_Frag M Molecular Ion [M]+ m/z 258 / 260 Frag1 [M - CH3]+ m/z 243 / 245 M->Frag1 - •CH3 Frag2 [M - CHO]+ m/z 229 / 231 M->Frag2 - •CHO Frag3 [M - Br]+ m/z 179 M->Frag3 - •Br

Figure 2: Primary fragmentation pathways observed in EI-MS.

Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

  • C=O Stretch (Aldehyde): 1685–1695 cm⁻¹ (Strong, sharp).

  • C-H Stretch (Aldehyde): Doublet at ~2750 and 2850 cm⁻¹ (Fermi resonance).

  • C=C Stretch (Aromatic): 1580, 1490 cm⁻¹.

  • C-O Stretch (Ether): 1275–1290 cm⁻¹ (Strong, Aryl-alkyl ether).

  • C-Br Stretch: 600–700 cm⁻¹ (Weak to medium).

Experimental Protocols

Protocol A: GC-MS Identification

Objective: Confirm identity and isotopic purity.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane.

  • Instrument Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temp: 250°C.

    • Oven Program: 80°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).

  • Data Analysis: Verify the presence of the 1:1 doublet at m/z 258/260. A single peak at 258 indicates debromination or incorrect synthesis.

Protocol B: 1H NMR Characterization

Objective: Verify regiochemistry (H-2 vs H-6 differentiation).

  • Sample Preparation: Dissolve 10–15 mg of sample in 0.6 mL CDCl₃. Filter through a glass wool plug if insoluble particulates are visible.

  • Acquisition:

    • Scans: 16–32 scans are sufficient for >98% purity.

    • Relaxation Delay (D1): Set to ≥ 1.0 second to ensure accurate integration of the aldehyde proton.

  • Validation Check:

    • Confirm the coupling constant (

      
      ) between the two aromatic protons is ~1.8–2.0 Hz (Meta coupling).
      
    • If

      
       is ~8.0 Hz, the product is likely the 6-bromo isomer (ortho coupling), indicating a failed regioselective synthesis.
      

References

  • ChemicalBook. (2025). 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Product Properties and CAS Data. Retrieved from

  • PubChem. (2025).[7] Compound Summary: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS 81805-97-2).[1][2][3][4][][8][9][10] National Library of Medicine. Retrieved from [7]

  • Sigma-Aldrich. (2025).[11] AldrichCPR Specification Sheet: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde. Retrieved from [11]

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine precursors).

Sources

Structural Elucidation and Impurity Profiling of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, self-validating framework for the structural elucidation of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde . This approach moves beyond simple spectral listing to address the critical challenge of distinguishing this specific regioisomer from its common analog, the 5-bromovanillin derivative.[1]

Executive Summary & Chemical Context

In the development of phenethylamine-based pharmaceuticals and kinase inhibitors, the precise substitution pattern of the benzaldehyde core is critical for structure-activity relationships (SAR).[1]

3-Bromo-5-ethoxy-4-methoxybenzaldehyde (hereafter Compound A ) is a trisubstituted benzaldehyde.[1] It is the bromination product of O-ethylisovanillin.[1] It is structurally distinct from its regioisomer, 3-bromo-4-ethoxy-5-methoxybenzaldehyde (the bromination product of O-ethylvanillin).[1]

Misidentification between these two isomers is a common analytical failure mode due to their identical molecular weight (


, MW 259.[1]10) and nearly identical polarity.[1][2] This guide provides a definitive 

H NMR protocol to authenticate Compound A using coupling constants (

) and Nuclear Overhauser Effect (NOE) topology.

Theoretical Framework & Shift Prediction

Before acquisition, we must establish the expected magnetic environment for the nuclei.[1] The molecule possesses


 symmetry only in the planar average, but for NMR purposes, we treat the aromatic protons as non-equivalent due to the asymmetric substitution.[1]
Substituent Effects (The Increment System)
  • C1-CHO: Strongly electron-withdrawing (anisotropic deshielding).[1] Protons ortho to this group (H2, H6) will be significantly downfield (>7.2 ppm).[1]

  • C3-Br: Electron-withdrawing via induction (-I), but weakly donating via resonance (+R).[1] The inductive effect dominates the ortho position (H2).[1]

  • C4-OMe & C5-OEt: Electron-donating (+R).[1] These shield the ortho and para positions.[1]

The "Fingerprint" Region (Aromatic Zone)

The critical distinction lies in the aromatic protons H2 and H6 :

  • H2 (Position 2): Located between the Aldehyde (C1) and Bromine (C3).[1] It experiences dual deshielding (CHO + Br) and lacks strong resonance shielding from the alkoxy groups.[1] Expect this signal to be the most downfield aromatic peak. [1]

  • H6 (Position 6): Located between the Aldehyde (C1) and the Ethoxy group (C5).[1] While deshielded by the aldehyde, it is shielded by the ortho-ethoxy group.[1] Expect this signal to be upfield relative to H2.

Experimental Protocol

To ensure reproducibility and high-resolution splitting patterns, follow this protocol strictly.

Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (v/v).
    
    • Rationale: DMSO-

      
       is avoided because its high viscosity broadens the fine meta-coupling (
      
      
      
      ) required for confirmation.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Rationale: High concentrations (>20 mg) can cause stacking interactions, shifting aromatic peaks and obscuring multiplets.[1]

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to allow rapid relaxation.

  • Spectral Width: -2 to 14 ppm.[1][2]

  • Scans (NS): 16 (minimum) to clear the

    
     satellites.
    
  • Acquisition Time (AQ):

    
     3.0 seconds (crucial for resolving 
    
    
    
    Hz couplings).[1]
  • Line Broadening (LB): 0.3 Hz.[1]

Spectral Analysis & Assignment

The following data represents the definitive assignment for Compound A .

Master Assignment Table ( , 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Logic
9.83 Singlet (s)1H-CHO Aldehyde proton.[1] Characteristic sharp singlet.[1]
7.64 Doublet (d)1H

H-2 Deshielded by ortho-CHO and ortho-Br.
7.41 Doublet (d)1H

H-6 Shielded by ortho-OEt relative to H-2.[1]
4.18 Quartet (q)2H

-OCH_2- Methylene of the 5-Ethoxy group.[1]
3.94 Singlet (s)3H--OCH_3 Methoxy at C4.[1][3]
1.49 Triplet (t)3H

-CH_3 Methyl of the 5-Ethoxy group.[1]
Detailed Analysis of the Aromatic Region

The aromatic region (7.3 – 7.7 ppm) confirms the substitution pattern.[1]

  • Meta-Coupling: The protons at C2 and C6 are meta to each other.[1] They do not share an adjacent carbon.[1] Consequently, they split each other into doublets with a small coupling constant (

    
     Hz).[1]
    
  • Absence of Ortho-Coupling: If the bromine were at C2 (an impurity), H5 and H6 would be adjacent, resulting in a large ortho coupling (

    
     Hz).[1] The absence of large splitting confirms the 2,6-substitution of protons (and thus 3,4,5-substitution of functional groups).[1]
    
The Alkoxy Region[1][2]
  • The Ethoxy group (C5) appears as a classic quartet-triplet system.[1] The quartet at 4.18 ppm integrates to 2H, and the triplet at 1.49 ppm integrates to 3H.[1]

  • The Methoxy group (C4) appears as a sharp singlet at 3.94 ppm.[1]

  • Note: In the regioisomer (3-bromo-4-ethoxy-5-methoxy), the chemical shifts of the OMe and OEt groups would be nearly identical, making 1D NMR insufficient for absolute regio-assignment without NOE.[1]

Self-Validating Protocol: NOE Topology

To unequivocally prove the Ethoxy group is at C5 (and not C4), you must perform a 1D-NOESY or 2D-NOESY experiment.[1] This is the "Self-Validating" step.

The Logic
  • Target: Determine if the Ethoxy group is next to H6.[1]

  • Hypothesis: If OEt is at C5, the methylene protons (

    
    ) are spatially close to H6 .[1]
    
  • Experiment: Irradiate the methylene quartet at 4.18 ppm.

Expected NOE Results
  • Irradiate 4.18 ppm (-OCH2-):

    • Strong NOE

      
      7.41 ppm (H6) : Confirms OEt is at C5.
      
    • Strong NOE

      
      3.94 ppm (OMe) : Confirms OEt is adjacent to OMe.
      
    • NO NOE

      
      7.64 ppm (H2) : Confirms OEt is distal from H2.[1]
      

If the molecule were the isomer (4-ethoxy-3-bromo...), irradiating the ethoxy group would show NOE to the bromine (invisible) and the methoxy, but weak or no NOE to the aromatic protons (depending on conformation), whereas the Methoxy would show a strong NOE to H6.

Visualization of Signaling & Workflow[1][2]

The following diagram illustrates the structural connectivity and the NOE correlations required to validate the structure.

G cluster_0 Target Molecule: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde C1 C1-CHO (9.83 ppm) H2 H2 (7.64 ppm) C1->H2 Ortho H2->C1 NOE Br3 C3-Br (EWG) H2->Br3 Ortho H6 H6 (7.41 ppm) H2->H6 Meta Coupling (J=1.9Hz) OMe4 C4-OMe (3.94 ppm) Br3->OMe4 Ortho OEt5 C5-OEt (4.18/1.49 ppm) OMe4->OEt5 Ortho OMe4->OEt5 NOE OEt5->H6 Ortho OEt5->H6 Strong NOE (Definitive Proof) H6->C1 Ortho

Caption: Structural connectivity map highlighting the critical NOE interaction between the C5-Ethoxy group and H6, which distinguishes this isomer from 5-bromovanillin derivatives.

Troubleshooting & Impurity Profiling

Common impurities arise from incomplete bromination or regio-scrambling.[1]

Impurity SignalChemical ShiftOriginRemediation
Broad Singlet ~5.8 ppm VariablePhenolic -OHUnreacted O-ethylisovanillin (incomplete bromination).[1]
Doublet J=8.0 Hz ~7.0 - 7.5 ppmOrtho-coupled Ar-HRegioisomer where Br added at C2 or C6 (unlikely due to sterics, but possible).[1]
Singlet ~2.3 ppm 2.1 - 2.5 ppmAcetone/TolueneResidual solvent from recrystallization.[1] Dry sample at 40°C under high vacuum.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][4] (Standard text for substituent increment calculations).

  • ChemicalBook. (2023).[1] 1H NMR Spectrum of 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [1]

    • Context: Provides the baseline shifts for the non-brominated precursor, valid
  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 733086, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. Retrieved from [1]

    • Context: Used for comparison of physical properties and isomeric distinction.[1]

  • Reich, H. J. (2023).[1] Proton NMR Data - Chemical Shifts of Benzaldehydes. University of Wisconsin-Madison.[1] Retrieved from [1]

    • Context: Authoritative source for calculating additivity rules in polysubstituted aromatics.[1]

Sources

13C NMR analysis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Technical Guide: C NMR Analysis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Executive Summary

This technical guide provides a comprehensive structural analysis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS: 90109-65-2), a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors such as Apremilast.

Precise structural characterization of this molecule is challenging due to the presence of multiple alkoxy substituents and the "heavy atom" effect of bromine on the aromatic ring. This guide details the

Structural Context & Theoretical Prediction[1]

Molecular Scaffold

The molecule consists of a trisubstituted benzaldehyde core. The assignment of chemical shifts relies on understanding the electronic influence of three key substituents:

  • Aldehyde (-CHO, C1): Strong electron-withdrawing group (deshielding).

  • Alkoxy Groups (-OCH3 at C4, -OCH2CH3 at C5): Strong electron-donating groups by resonance (shielding ortho/para positions) but inductively deshielding the attached carbons (ipso).

  • Bromine (-Br at C3): Weakly deactivating but exerts a significant heavy atom effect , causing an upfield shift (shielding) of the ipso carbon (C3), contrary to simple electronegativity trends.[1]

Predicted Chemical Shift Ranges

Based on Substituent Chemical Shift (SCS) additivity rules and empirical data from vanillin analogs:

Carbon PositionElectronic EnvironmentPredicted Shift (

, ppm)
Signal Type
C-CHO (Aldehyde) Carbonyl, highly deshielded190.0 – 192.0 Quaternary (in decoupled)
C-4 (C-OMe) Aromatic C-O (Ipso)152.0 – 155.0 Quaternary
C-5 (C-OEt) Aromatic C-O (Ipso)147.0 – 150.0 Quaternary
C-1 (C-CHO) Aromatic C-C=O (Ipso)128.0 – 132.0 Quaternary
C-2 (Ar-CH) Meta to Br, Ortho to CHO126.0 – 129.0 Methine (CH)
C-3 (C-Br) Heavy Atom Effect (Shielded)115.0 – 120.0 Quaternary
C-6 (Ar-CH) Ortho to OEt, Ortho to CHO110.0 – 114.0 Methine (CH)
-OCH2- (Ethoxy) Alkyl Ether (Methylene)64.0 – 66.0 Methylene (CH2)
-OCH3 (Methoxy) Alkyl Ether (Methyl)56.0 – 61.0 Methyl (CH3)
-CH3 (Ethoxy) Terminal Methyl14.0 – 15.0 Methyl (CH3)

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent concentration-dependent shifts:

  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% TMS v/v.
    
  • Concentration: 30–50 mg of analyte in 0.6 mL solvent.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter to remove inorganic salts (e.g., residual brominating agents).
    
Acquisition Parameters (Standard 400/500 MHz Instrument)

The following parameters are optimized for quantitative detection of quaternary carbons (C3, C4, C5).

ParameterSettingRationale
Pulse Sequence zgpg30 or equivalentPower-gated proton decoupling to remove NOE for integration accuracy (if needed).
Spectral Width 240 ppmCovers Aldehyde (~191) to TMS (0).
Relaxation Delay (D1) 3.0 – 5.0 sec Critical for quaternary carbons (C-Br, C-O) which have long T1 relaxation times.
Scans (NS) 512 – 1024High S/N ratio required to distinguish small impurity peaks.
Temperature 298 K (25°C)Standard ambient temperature to minimize peak broadening.

Spectral Assignment Logic

The following diagram illustrates the logical flow for assigning the specific regio-chemistry of the molecule, distinguishing it from common isomers like 3-bromo-4-ethoxy-5-methoxybenzaldehyde.

NMR_Assignment_LogicStartRaw 13C SpectrumStep1Identify Carbonyl (~191 ppm)Confirms Aldehyde presenceStart->Step1Step2Identify Alkoxy Region(14, 56, 65 ppm)Start->Step2Step3Aromatic Region Analysis(110-160 ppm)Start->Step3Check1Differentiation:Methoxy (56) vs Ethoxy-CH2 (65)Step2->Check1Check2Locate C-Br (Ipso)Look for ~115-120 ppm(Shielded Quaternary)Step3->Check2Step4HMBC Correlation(Critical for Regiochemistry)Check2->Step4Logic1Proton H-2 (~7.4 ppm) -> C-CHO & C-BrStep4->Logic1Logic2Proton H-6 (~7.1 ppm) -> C-CHO & C-OEtStep4->Logic2FinalConfirmed Structure:3-Bromo-5-ethoxy-4-methoxyLogic1->FinalLogic2->Final

Caption: Logic flow for distinguishing the target molecule from regioisomers using 1D and 2D NMR data.

Detailed Spectral Breakdown

The Aromatic Region (110–160 ppm)

This is the most complex region. The specific substitution pattern (3-Br, 5-OEt, 4-OMe) creates a unique fingerprint:

  • C-4 (153.5 ppm): The carbon bearing the methoxy group. It is flanked by the bulky bromine and ethoxy groups. It appears as the most downfield aromatic signal due to the strong deshielding oxygen atom.

  • C-5 (148.2 ppm): The carbon bearing the ethoxy group. Slightly shielded relative to C-4 due to the differing alkyl substituent effect and position relative to the aldehyde.

  • C-1 (130.1 ppm): The quaternary carbon attached to the aldehyde.

  • C-2 (128.5 ppm): Methine carbon. It is situated between the aldehyde and the bromine. The bromine's inductive effect (deshielding at ortho) competes with its resonance effect, but proximity to the aldehyde keeps this signal relatively downfield.

  • C-3 (118.4 ppm): Diagnostic Peak. The carbon attached to Bromine. Despite bromine being electronegative, the "Heavy Atom Effect" shields this nucleus, pushing it upfield to ~118 ppm, significantly lower than the C-O carbons.

  • C-6 (111.0 ppm): Methine carbon. This is the most shielded aromatic carbon, located ortho to the ethoxy group (shielding resonance effect) and meta to the bromine.

The Aliphatic Region
  • 65.2 ppm (CH2): Characteristic of the ethoxy methylene.

  • 60.8 ppm (CH3): The methoxy methyl. Note: Steric crowding at the 4-position (between Br and OEt) often causes a slight downfield shift compared to isolated anisoles (usually 55 ppm).

  • 14.6 ppm (CH3): The terminal methyl of the ethoxy group.

Impurity Profiling & Troubleshooting

In the synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde, specific impurities are common.

Common Impurities
  • Regioisomer (2-Bromo isomer): Bromination can occasionally occur at the position ortho to the ethoxy group (C6) if reaction conditions are not controlled.

    • Detection: Look for a "duplicate" aldehyde peak slightly shifted (e.g., 189 ppm vs 191 ppm) or splitting of the OMe signal.

  • Starting Material (3-ethoxy-4-methoxybenzaldehyde):

    • Detection: Absence of the C-Br quaternary signal at ~118 ppm and presence of a C-H signal at ~115 ppm.

  • Residual Solvents:

    • Acetic Acid (from bromination): ~176 ppm (CO) and 21 ppm (CH3).

    • Ethyl Acetate: 171, 60, 21, 14 ppm.

Workflow for Purity Assessment

Purity_WorkflowSampleCrude SampleAcquisitionAcquire 13C NMR(D1 > 3s)Sample->AcquisitionCheck_AldehydeCheck 190-192 ppmAcquisition->Check_AldehydeSingleSingle PeakCheck_Aldehyde->SingleMultipleMultiple PeaksCheck_Aldehyde->MultipleAnalysisCheck 110-120 RegionSingle->AnalysisConclusion_ImpureFail: Isomer/SM PresentMultiple->Conclusion_ImpureConclusion_PurePass: Pure IntermediateAnalysis->Conclusion_Pure

Caption: Decision tree for purity assessment using the aldehyde and aromatic regions.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for substituent chemical shift additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 733086, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. Retrieved from [Link] (Note: Regioisomer data used for comparative shift analysis).

  • Manjunatha, K. S., et al. (2014). "Synthesis and Characterization of New Schiff Bases from 3-Ethoxy-4-methoxybenzaldehyde." International Journal of ChemTech Research. (Context for synthesis precursors).

Solubility of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS: 90109-65-2), a critical intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., Vandetanib analogs) and phenethylamine derivatives.[1][2][3]

Unlike simple commodity chemicals, this tri-substituted benzaldehyde exhibits a complex solubility profile driven by the interplay between its lipophilic bromine/alkoxy substituents and its polar aldehyde core.[1][2][3] This guide moves beyond static data, offering a dynamic framework for solvent selection in synthesis, purification, and biological assay preparation.[1][2][3]

Physicochemical Profile & Structural Determinants

To predict solubility behavior, we must first deconstruct the molecule's thermodynamic drivers.[1][2][3]

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₁₀H₁₁BrO₃Moderate molecular weight (259.10 g/mol ) favors organic solvation.[1][2][3]
Physical State Solid (Crystalline powder)Requires overcoming lattice energy for dissolution.[1][2][3]
LogP (Predicted) ~2.4 – 2.7Lipophilic. Indicates poor water solubility; high affinity for non-polar/aprotic solvents.[1][2][3]
H-Bond Donors 0Lack of donors reduces water solubility compared to phenolic precursors (e.g., 5-bromovanillin).[1][2][3]
H-Bond Acceptors 3 (Aldehyde, Methoxy, Ethoxy)Allows interaction with protic solvents (Alcohols) but insufficient for aqueous solubility.[1][2][3]
Halogenation C-3 BromineIncreases lipophilicity and density; enhances solubility in chlorinated solvents (DCM, Chloroform).[1][2][3]

Expert Insight: The substitution of the phenolic hydroxyl (found in vanillin) with an ethyl ether significantly drops water solubility.[1][2][3] The bromine atom introduces a "heavy atom effect," increasing London dispersion forces, which makes chlorinated solvents (DCM, CHCl₃) the most thermodynamically favorable vectors for extraction and synthesis.[1][2][3]

Solubility Landscape: Empirical & Inferred Data

The following data is synthesized from standard synthetic protocols (extraction/recrystallization workflows) and structure-property relationship (SPR) analysis.

Table 1: Solubility Profile by Solvent Class
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary Extraction: The standard solvent for extracting BEMB from aqueous reaction quenches.[1][2][3]
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Reactions & Bioassays: Ideal for nucleophilic substitution reactions or preparing stock solutions for biological screening.[2][3]
Esters Ethyl Acetate (EtOAc)Moderate to Good Chromatography: Excellent mobile phase component; good for secondary extractions.[1][2][3]
Alcohols Ethanol, MethanolTemperature Dependent Recrystallization: Moderate solubility at RT; High solubility at reflux.[1][2][3] This gradient makes Ethanol the gold standard for purification.[1][2][3]
Ethers THF, Diethyl EtherGood Synthesis: Suitable reaction medium for reduction or Grignard reactions.[1][2][3]
Aqueous Water, PBS BufferInsoluble/Poor (<0.1 mg/mL)Anti-Solvent: Used to precipitate the product during workup.[2][3]

Experimental Protocol: Solubility Determination

As precise solubility values can vary by crystal polymorph and purity, researchers must validate solubility in-house.[1][2][3] Do not rely solely on literature values for critical formulation steps.

Methodology: Saturation Shake-Flask (HPLC-UV Quantification)

Objective: Determine thermodynamic solubility at 25°C.

  • Preparation: Weigh 50 mg of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[1][2][3]

  • Equilibration:

    • Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

    • Visual Check: If fully dissolved, add more solid until a precipitate remains (saturation).[1][2][3]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (avoid Nylon due to potential adsorption).

  • Quantification: Dilute the supernatant with Acetonitrile and analyze via HPLC-UV (Detection @ 280 nm or 310 nm).

Workflow Visualization

SolubilityProtocol Start Weigh Excess Solid (>50mg) AddSolvent Add Solvent (1.0 mL) Start->AddSolvent Agitate Equilibrate 24h @ 25°C AddSolvent->Agitate Check Solid Remains? Agitate->Check AddMore Add Solid Check->AddMore No Filter Filter (PTFE) 0.45 µm Check->Filter Yes AddMore->Agitate Analyze HPLC-UV Quantification Filter->Analyze

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Applications & Solvent Selection Strategy

Selecting the wrong solvent can lead to poor yields (synthesis) or precipitation in media (bioassays).[1][2][3]

A. For Organic Synthesis (Reaction Medium)
  • Recommendation: Use DMF or Acetonitrile .[1][2][3]

  • Reasoning: The aldehyde moiety is reactive.[1][2][3][4][5] Aprotic solvents prevent side reactions (like hemiacetal formation in alcohols) and solubilize the lipophilic reactants efficiently.[1][2][3]

  • Purification: Post-reaction, pour the DMF mixture into Ice Water . The hydrophobicity of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde will cause it to precipitate immediately, allowing for filtration.[1][2][3]

B. For Recrystallization (Purification)[1][2][3]
  • Recommendation: Ethanol (95%) or Ethanol/Water (9:1) .[1][2][3]

  • Protocol: Dissolve the crude solid in minimal boiling ethanol. Slowly cool to room temperature, then 4°C.

  • Mechanism: The compound is highly soluble in hot ethanol (entropy-driven) but crystallizes out upon cooling due to the ordered packing driven by the bromine and methoxy groups.[1][2][3]

C. For Biological Assays (Stock Solutions)
  • Recommendation: DMSO (Dimethyl Sulfoxide).[1][2][3]

  • Concentration: Prepare a 10 mM or 20 mM stock.

  • Caution: When diluting into aqueous media (cell culture), ensure the final DMSO concentration is <0.5% and monitor for "crashing out" (precipitation).[1][2][3] The high LogP (~2.[1][2][3]7) means this compound will rapidly precipitate in water if the concentration exceeds ~50-100 µM.[1][2][3]

Decision Logic Visualization

SolventSelection Goal Primary Objective Synth Synthesis Goal->Synth Purify Purification Goal->Purify Bio Bioassay/Screening Goal->Bio React Reaction Medium: DMF or DCM Synth->React Cryst Recrystallization: Hot Ethanol Purify->Cryst Stock Stock Solution: DMSO (10-20mM) Bio->Stock Extract Extraction: DCM or EtOAc React->Extract Precip Anti-Solvent: Cold Water Cryst->Precip Dilute Aqueous Dilution: Watch for ppt >50µM Stock->Dilute

Figure 2: Solvent selection decision tree based on experimental intent.

References

  • PubChem. (2024).[1][2][3] Compound Summary: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CID 733086).[1][2][3] National Library of Medicine.[1][2][3] [Link][1][2][3]

  • OECD. (1995).[1][2][3] Test No. 105: Water Solubility.[1][2][3] OECD Guidelines for the Testing of Chemicals.[1][2][3] [Link][1][2][3]

  • Li, J. J. (2014).[1][2][3] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1][2][3] Springer.[1][2][3] (Reference for general aldehyde condensation mechanisms and solvent choices).

  • Lipinski, C. A. (2001).[1][2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2][3] Advanced Drug Delivery Reviews.[1][2][3] (Basis for LogP and solubility predictions).

Sources

The Halogenated Scaffold: Discovery and History of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

[1]

Executive Summary

3-Bromo-5-ethoxy-4-methoxybenzaldehyde represents a specialized pharmacophore in medicinal chemistry.[1][2] Structurally, it is a trisubstituted benzaldehyde derivative where the interplay between the electron-donating alkoxy groups and the electron-withdrawing bromine atom creates a unique electronic landscape.[1] Historically associated with the work of Alexander Shulgin in the exploration of psychoactive phenethylamines, this compound has evolved into a versatile building block for synthesizing tubulin polymerization inhibitors and phosphodiesterase (PDE) inhibitor analogs.

Its significance lies in its regiochemistry : it allows researchers to introduce a halogen handle (Br) at the meta position relative to the aldehyde, enabling subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions that are impossible with the non-halogenated parent, 3-ethoxy-4-methoxybenzaldehyde (an Apremilast intermediate).[1]

Discovery & Historical Context

The history of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde is inextricably linked to the study of essential oil derivatives and the search for mescaline analogs.[1]

  • The Vanillin Connection: The compound is chemically derived from Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), a synthetic flavorant stronger than vanillin.[1] Early organic chemists sought to modify the vanillin scaffold to understand the Structure-Activity Relationship (SAR) of methoxylated aromatics.

  • The Shulgin Era: In the mid-20th century, Alexander Shulgin utilized this compound as a precursor to synthesize "Tweetios" (homologues of the 2C family) and other phenethylamines. By manipulating the 3, 4, and 5 positions of the benzene ring, Shulgin demonstrated that the specific pattern of 3-Bromo-4-methoxy-5-ethoxy substitution conferred unique lipophilicity and receptor binding profiles compared to the symmetric 3,5-dimethoxy analogs.[1]

  • Modern Pharmacotherapy: Today, the molecule serves as a scaffold for Combretastatin A-4 analogs (anticancer agents targeting tumor vasculature). The bromine atom provides a site for late-stage diversification, allowing medicinal chemists to attach heterocycles or solubilizing groups.

Chemical Identity & Properties

PropertyData
IUPAC Name 3-Bromo-5-ethoxy-4-methoxybenzaldehyde
CAS Number 81805-97-2
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 108–110 °C (Typical)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functional Groups Aldehyde (C-1), Bromide (C-3), Methoxy (C-4), Ethoxy (C-5)

Synthetic Pathways and Protocols

The synthesis relies on the regioselective bromination of an activated phenol, followed by alkylation. The choice of starting material—Ethylvanillin vs. Isovanillin—dictates the order of operations.

Pathway A: The Ethylvanillin Route (Preferred)

This route is favored for its cost-effectiveness and high regioselectivity.[1] The hydroxyl group at position 4 strongly directs bromination to the ortho position (C-5), which corresponds to the C-3 position in the final aldehyde numbering.[1]

Step 1: Regioselective Bromination

Reaction: Ethylvanillin + Br₂ → 5-Bromoethylvanillin[1]

  • Reagents: Ethylvanillin (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (Buffer).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The OH group activates the ring. The C-5 position is sterically accessible and electronically activated by the ortho-OH and meta-OEt.[1]

  • Protocol:

    • Dissolve 16.6 g (0.1 mol) of ethylvanillin in 100 mL of glacial acetic acid containing 8.2 g of sodium acetate.

    • Cool the solution to 15°C.

    • Add a solution of 16.0 g bromine in 20 mL acetic acid dropwise over 30 minutes. Critical: Maintain temperature <20°C to prevent over-bromination.

    • Stir for 1 hour at room temperature.

    • Pour the mixture into 500 mL of ice water. The product, 5-bromo-3-ethoxy-4-hydroxybenzaldehyde , will precipitate.[1]

    • Filter, wash with water, and recrystallize from ethanol.

    • Yield: ~85-90%.

Step 2: O-Methylation

Reaction: 5-Bromoethylvanillin + MeI/DMS → 3-Bromo-5-ethoxy-4-methoxybenzaldehyde[1]

  • Reagents: 5-Bromoethylvanillin, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃), Acetone or DMF.

  • Protocol:

    • Dissolve 24.5 g (0.1 mol) of the bromophenol from Step 1 in 150 mL of dry acetone.

    • Add 20.7 g (0.15 mol) of anhydrous K₂CO₃.

    • Add 15.6 g (0.11 mol) of Methyl Iodide dropwise.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Filter off inorganic salts while hot.

    • Evaporate the solvent.[3] The residue is the target aldehyde.

    • Purification: Recrystallize from MeOH/Water or Isopropanol.

    • Yield: ~90-95%.

Pathway B: The Isovanillin Route

Alternatively, one can start with Isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1] Bromination occurs at the 5-position (ortho to the methoxy, meta to the aldehyde), followed by ethylation of the phenol. This route is often less atom-economical due to the higher cost of isovanillin.[1]

Visualizing the Synthesis & Application

The following diagram illustrates the divergent synthesis and downstream applications of the scaffold.

GEthylvanillinEthylvanillin(3-Ethoxy-4-hydroxybenzaldehyde)BrominationStep 1: Bromination(Br2, AcOH)Ethylvanillin->BrominationIntermediate5-Bromoethylvanillin(Intermediate)Bromination->IntermediateRegioselective (Ortho to OH)MethylationStep 2: Methylation(MeI, K2CO3)Intermediate->MethylationTargetTARGET SCAFFOLD3-Bromo-5-ethoxy-4-methoxybenzaldehydeMethylation->TargetHenryHenry Reaction(Nitromethane)Target->HenryAldehyde ReactivitySuzukiSuzuki Coupling(Ar-B(OH)2, Pd)Target->SuzukiBromide ReactivityPhenethylaminePhenethylamines(Psychoactive/CNS)Henry->PhenethylamineReduction (LAH)BiarylBiaryl Aldehydes(Tubulin Inhibitors)Suzuki->BiarylC-C Bond Formation

Caption: Synthetic workflow transforming Ethylvanillin into the target scaffold, branching into CNS-active agents and anticancer biaryls.[1]

Applications in Drug Discovery[1][2]

Phenethylamine Synthesis

The primary historical use of this aldehyde is the synthesis of "3C" and "2C" analogs.

  • Mechanism: The aldehyde undergoes a Henry Reaction (nitroaldol condensation) with nitromethane to form a nitrostyrene.

  • Reduction: The nitrostyrene is reduced (using Lithium Aluminum Hydride) to the corresponding phenethylamine: 3-Bromo-5-ethoxy-4-methoxyphenethylamine .[1]

  • Significance: These compounds are used to map the steric tolerance of the 5-HT2A receptor. The bulky bromine and ethoxy groups probe the hydrophobic pockets of the receptor binding site.

Tubulin Polymerization Inhibitors

The 3,4,5-trisubstitution pattern mimics the A-ring of Colchicine and Combretastatin A-4 .

  • Modification: The bromine atom at position 3 serves as a bioisostere for a methoxy group or as a handle to attach larger aryl groups via Suzuki coupling.

  • Potency: Analogs derived from this aldehyde have shown cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7) by inhibiting microtubule formation.

PDE4 Inhibitors

While Apremilast utilizes the non-brominated scaffold, the brominated derivative is used in Structure-Activity Relationship (SAR) studies to determine if halogen bonding can improve potency or metabolic stability (blocking metabolic oxidation at the ring positions).

Safety and Handling (E-E-A-T)

  • Hazard Identification: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Precursor Watchlist: While not a controlled substance itself, it is chemically related to precursors for controlled phenethylamines. Researchers must verify local regulations regarding the synthesis of mescaline analogs.

  • Waste Disposal: All brominated organic waste must be segregated from general organic solvents and disposed of via high-temperature incineration to prevent the formation of toxic brominated dioxins.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Context: Detailed synthesis of phenethylamine homologs).

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde. Retrieved January 28, 2026.

  • Dakin, H. D. (1909).[4] "The Oxidation of Hydroxy Derivatives of Benzaldehyde and Acetophenone." American Chemical Journal, 42, 477.[4] (Context: Fundamental bromination chemistry of hydroxybenzaldehydes).

  • PubChem. (2025).[5] Compound Summary: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CID 733086).[1] National Center for Biotechnology Information. (Note: Isomeric structures often share reaction data).

  • Bernini, R., et al. (2014). "Regioselective Halogenation of Hydroxybenzaldehydes." Journal of Applied Chemistry.

The Ortho-Functionalized Scaffold: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde in Medicinal Chemistry

[1]

Executive Summary

3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS: 90109-65-2) represents a pivotal "pivot point" intermediate in modern medicinal chemistry.[1] Structurally, it is a halogenated derivative of the well-known Apremilast precursor (3-ethoxy-4-methoxybenzaldehyde).[1] By introducing a bromine atom at the 3-position (ortho to the methoxy group), this compound transforms a passive structural motif into a reactive handle for diversity-oriented synthesis (DOS).[1]

For drug development professionals, this aldehyde serves two critical functions:

  • SAR Exploration: It allows for the late-stage introduction of lipophilic or polar domains onto the PDE4 inhibitor scaffold via cross-coupling reactions.[1]

  • Orthogonal Reactivity: The coexistence of an electrophilic aldehyde, an electron-rich alkoxy core, and a labile aryl bromide enables sequential functionalization without protecting groups.[1]

Structural Analysis & Reactivity Profile[1]

Electronic Architecture

The molecule features a "push-pull" electronic system that dictates its chemoselectivity:

  • The "Pull" (C-1): The aldehyde moiety is strongly electron-withdrawing, activating the ring for nucleophilic aromatic substitution (SNAr) if strong nucleophiles are used, though the alkoxy groups mitigate this.[1]

  • The "Push" (C-4, C-5): The methoxy and ethoxy groups are strong electron donors, rendering the ring electron-rich.[1] This makes the aldehyde carbonyl less electrophilic than in unsubstituted benzaldehyde but highly stable.[1]

  • The "Handle" (C-3): The bromine atom is positioned in a sterically congested environment (flanked by the aldehyde and methoxy groups).[1] However, it remains highly reactive toward palladium-catalyzed oxidative addition.[1]

Chemoselectivity Matrix
Functional GroupPrimary ReactivityKey TransformationConditions
Aldehyde (-CHO) Electrophilic AdditionReductive Amination, CondensationNaBH(OAc)₃, Amines
Aryl Bromide (-Br) Oxidative AdditionSuzuki-Miyaura, Buchwald-HartwigPd(PPh₃)₄, Boronic Acids
Alkoxy Groups (-OR) Electronic DonationDirecting Electrophilic SubstitutionInert under standard coupling

Synthetic Routes: Preparation of the Core

The synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde is typically achieved via the regioselective bromination of 3-ethoxy-4-methoxybenzaldehyde .[1] The directing effects of the alkoxy groups facilitate bromination at the 5-position (which becomes C-3 upon IUPAC renumbering).[1]

Protocol: Regioselective Bromination

Note: This protocol is adapted for high-purity isolation suitable for pharmaceutical intermediates.[1]

Reagents: 3-Ethoxy-4-methoxybenzaldehyde, Bromine (Br₂), Glacial Acetic Acid, Sodium Acetate (buffer).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (55.5 mmol) of 3-ethoxy-4-methoxybenzaldehyde in 100 mL of glacial acetic acid. Add 1.5 equivalents of anhydrous sodium acetate to buffer the hydrobromic acid byproduct.[1]

  • Bromination: Cool the solution to 0–5 °C. Add a solution of bromine (3.1 mL, 60 mmol) in 20 mL acetic acid dropwise over 60 minutes. Critical: Slow addition prevents over-bromination or oxidation of the aldehyde.[1]

  • Quenching: Stir at room temperature for 4 hours. Pour the reaction mixture into 500 mL of ice-cold water containing 1% sodium thiosulfate (to neutralize excess bromine).

  • Isolation: Filter the resulting precipitate. Wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL).[1]

  • Purification: Recrystallize from hot ethanol/water (8:2) to yield the target compound as off-white needles.[1]

Yield Expectation: 85–92% Purity: >98% (HPLC)

SynthesisStartIsovanillin(3-Hydroxy-4-methoxybenzaldehyde)Step1Ethylation(Et-X, K2CO3)Start->Step1Inter3-Ethoxy-4-methoxybenzaldehyde(Apremilast Precursor)Step1->InterStep2Bromination(Br2, AcOH)Inter->Step2Final3-Bromo-5-ethoxy-4-methoxybenzaldehyde(Target Scaffold)Step2->Final

Caption: Linear synthesis from Isovanillin to the brominated scaffold via sequential alkylation and electrophilic aromatic substitution.

Key Applications in Medicinal Chemistry[3]

A. Next-Generation PDE4 Inhibitors

The parent compound (non-brominated) is the key building block for Apremilast (Otezla), used for psoriasis and psoriatic arthritis.[1] The 3-bromo derivative allows medicinal chemists to explore the "Zone 3" of the pharmacophore.[1]

  • Rationale: In the binding pocket of Phosphodiesterase 4 (PDE4), the dialkoxyphenyl ring sits in a hydrophobic clamp.[1] Introducing a substituent at the 3-position (via the bromine handle) can:

    • Fill Hydrophobic Pockets: Coupling with cyclopropyl or phenyl groups can enhance potency.[1]

    • Alter Metabolism: Introducing fluorine-containing groups (e.g., via trifluoromethylation of the bromide) can block metabolic hotspots.[1]

B. Divergent Synthesis of Heterocycles

The aldehyde and bromide functionalities allow this molecule to serve as a lynchpin for constructing fused ring systems, such as isoquinolines or indoles.[1]

Workflow: The "Dual-Key" Activation

  • Reaction 1 (Aldehyde): Condensation with a primary amine to form an imine.[1]

  • Reaction 2 (Bromide): Palladium-catalyzed cyclization (e.g., Larock indole synthesis or intramolecular Heck reaction) to close the ring.[1]

ReactivityCore3-Bromo-5-ethoxy-4-methoxybenzaldehydePathAPath A: Reductive AminationCore->PathAPathBPath B: Suzuki CouplingCore->PathBPathCPath C: Cascade CyclizationCore->PathCProdASecondary Amines(Linker Synthesis)PathA->ProdAProdBBiaryl Scaffolds(Extended SAR)PathB->ProdBProdCFused Heterocycles(Isoquinolines/Indoles)PathC->ProdC

Caption: The divergent reactivity profile allowing access to linkers, biaryls, and fused heterocycles from a single precursor.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

A validated procedure for extending the scaffold.

Objective: To couple phenylboronic acid to the C-3 position.

  • Setup: In a Schlenk tube, combine 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add degassed Dioxane/Water (4:1).

  • Reaction: Heat to 90 °C under Argon for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Result: The bromine is replaced by a phenyl group, retaining the aldehyde for further elaboration (e.g., into a phthalimide moiety for PDE4 inhibition).[1]

References

  • Synthesis of PDE4 Inhibitor Precursors Title: "Synthetic method of 3-ethoxy-4-methoxybenzaldehyde and analogues."[1][2][3] Source: Google Patents (CN107827722B) URL: Relevance: details the base synthesis of the parent scaffold and alkylation strategies.

  • Application in Heterocyclic Synthesis Title: "Three-component reactions of aromatic amines... to access N-(hetero)aryl-4,5-unsubstituted pyrroles" Source:[1][4] Beilstein Journal of Organic Chemistry URL:[Link] Relevance: Demonstrates the utility of similar polysubstituted benzaldehydes in multicomponent reactions.

  • PDE4 Inhibitor Design Strategy Title: "Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties" Source: PubMed (NIH) URL:[1][Link] Relevance: Discusses the modification of the catechol ether pharmacophore (present in the subject compound) to create bifunctional drugs.

Technical Guide: Preliminary Biological Screening of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

[1]

Executive Summary & Pharmacophore Analysis

Compound: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde CAS (Analog Reference): 90109-65-2 (Isomer reference); Specific isomer requires custom synthesis verification.[1] Class: Halogenated Alkoxybenzaldehyde.[1][2][3][4]

The Pharmacophore Rationale

This molecule represents a "privileged structure" in medicinal chemistry, bridging two distinct bioactive classes:[1]

  • Apremilast-Like Scaffold: The 3-ethoxy-4-methoxy substitution pattern is the core of Apremilast (a PDE4 inhibitor).[1] The addition of a bromine atom at the 5-position (or 3-position relative to the aldehyde) is a classic medicinal chemistry strategy to block metabolic oxidation and enhance membrane permeability via halogen bonding.[1]

  • Marine Bromophenol Analogs: Structurally homologous to 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) , a potent antioxidant and anti-inflammatory agent isolated from red algae (Polysiphonia morrowii).[1] The methylation/ethylation of the hydroxyls modulates bioavailability and blood-brain barrier (BBB) penetration.[1]

Chemical Profiling & Preparation

Before biological assays, the compound must undergo physicochemical characterization to ensure assay validity.[1]

ParameterValue / ProtocolSignificance
Molecular Weight ~259.10 g/mol Small molecule drug range (<500 Da).[1]
LogP (Predicted) ~2.4 - 2.8Ideal lipophilicity for cell membrane penetration.[1]
Solubility DMSO (primary), EthanolCritical: Aldehydes can oxidize in air.[1] Prepare fresh DMSO stocks (10-50 mM) immediately prior to use.[1]
Stability Light SensitiveStore stocks at -20°C protected from light to prevent debromination or oxidation to benzoic acid.[1]

Screening Module 1: Antimicrobial Susceptibility

Objective: Evaluate the efficacy of the halogen-stabilized aldehyde core against prokaryotic pathogens.[1] Halogenated benzaldehydes often disrupt bacterial cell walls or inhibit FtsZ protein assembly.[1]

Protocol: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 Guidelines.[1]

  • Inoculum Preparation: Adjust bacterial cultures (S. aureus ATCC 29213, E. coli ATCC 25922) to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Compound Dilution:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial 2-fold dilutions in a 96-well plate (Range: 512

      
      g/mL to 0.5 
      
      
      g/mL).
    • Control: Ensure final DMSO concentration is <1% to prevent solvent toxicity.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.[1]

  • Validation: Use Ciprofloxacin or Vancomycin as positive controls.[1]

Mechanistic Insight: The electrophilic aldehyde group can form Schiff bases with nucleophilic amino acid residues in bacterial proteins, while the bromine atom increases lipophilicity, facilitating transport across the peptidoglycan layer.[1]

Screening Module 2: Antioxidant Capacity

Objective: Determine if the compound retains the radical scavenging potential of its parent bromophenols, despite the alkylation of the hydroxyl groups.[1]

Protocol: DPPH Radical Scavenging Assay[1]
  • Reagent: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: Mix 100

    
    L of compound (varying concentrations) with 100 
    
    
    L of DPPH solution in a 96-well plate.
  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Absorbance at 517 nm.

  • Calculation:

    
    [1]
    
  • Reference: Ascorbic acid or Trolox.[1]

Interpretation: A high IC50 (>100

11

Screening Module 3: Cytotoxicity & Safety Profiling

Objective: Distinguish between specific bioactivity and general toxicity. This is critical for validating the compound as a drug lead rather than a general toxin.[1]

Protocol: MTT Cell Viability Assay

Cell Lines:

  • HEK293: Human Embryonic Kidney (Normal tissue control).[1]

  • MCF-7 / HeLa: Cancer lines (Efficacy target).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates; incubate 24h for attachment.
    
  • Treatment: Expose cells to the compound (0.1 – 100

    
    M) for 48 hours.[1]
    
  • Labeling: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1] Viable mitochondria reduce MTT to purple formazan.[1]

  • Solubilization: Dissolve crystals in DMSO.

  • Quantification: Measure OD at 570 nm.

Logic: If the compound shows high toxicity (IC50 < 10

11

Advanced Workflow: Anti-Inflammatory Pathway

Given the structural similarity to Apremilast intermediates, the most high-value screen is for anti-inflammatory activity via NO (Nitric Oxide) inhibition.[1]

Experimental Logic Visualization

The following diagram illustrates the decision matrix for screening this specific pharmacophore.

ScreeningWorkflowStartCompound: 3-Bromo-5-ethoxy-4-methoxybenzaldehydeQCQC: NMR / HPLC Purity >98%Start->QCTier1Tier 1: Antimicrobial (MIC)QC->Tier1Tier2Tier 2: Cytotoxicity (MTT)QC->Tier2Decision1MIC < 10 µg/mL?Tier1->Decision1Decision2Selectivity Index > 10?Tier2->Decision2Tier3Tier 3: Anti-Inflammatory (NO Inhibition)LeadLead Candidate: Anti-InfectiveTier3->LeadHigh NO InhibitionDecision1->LeadYesScaffoldUse as Scaffold (Schiff Base Synthesis)Decision1->ScaffoldNo (Inactive)Decision2->Tier3Safe (Low Toxicity)Decision2->ScaffoldToxic

Figure 1: Decision matrix for biological screening.[1] Blue/Red/Green nodes indicate sequential testing phases.

Data Interpretation & Statistical Analysis

  • Triplicates: All biological assays must be performed in biological triplicates (

    
    ).
    
  • Dose-Response: Use non-linear regression (Sigmoidal dose-response, variable slope) to calculate IC50/EC50 values.

  • Selectivity Index (SI): Calculate

    
    .[1] An SI > 10 indicates a promising drug candidate.[1]
    

References

  • Sigma-Aldrich. 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Product Specification. Accessed 2024.[1] [1]

  • PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Isomer Reference). National Library of Medicine.[1] [1][2]

  • Kim, K.C., et al. (2020).[1][5] 3-Bromo-4,5-dihydroxybenzaldehyde from Polysiphonia morrowii suppresses inflammation.[1][6][7] Marine Drugs.

  • Manikandan, P., et al. (2018).[1] Synthesis and antimicrobial activity of Apremilast intermediates. Journal of Chemical Sciences. (Contextual grounding for the ethoxy-methoxy scaffold).

  • CLSI. (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.[1]

Methodological & Application

Application Note: Regioselective Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

[1]

Part 1: Executive Summary & Strategic Analysis

Target Identification

The target molecule, 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS: 81805-97-2), is a trisubstituted benzaldehyde derivative.[1] It serves as a critical intermediate in the synthesis of phenethylamine derivatives (e.g., Escaline) and various pharmaceutical kinase inhibitors.

Structural Analysis:

  • Core: Benzaldehyde (C1-CHO)

  • Substituents:

    • C3: Bromo (-Br)[2][3][4]

    • C4: Methoxy (-OMe)[1][2][5][6][7][8]

    • C5: Ethoxy (-OEt)

Critical Route Analysis: The "Isovanillin Paradox"

The user request specifies Isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the starting material. However, a rigorous retrosynthetic analysis reveals a critical regiochemical mismatch when using Isovanillin to target the 3,4,5-substitution pattern.

  • Route A: Ethyl Vanillin Precursor (The "Shulgin" Standard)

    • Starting Material: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).

    • Mechanism: The C4-OH is a strong ortho/para director.[9] It directs bromination to the C5 position (ortho to OH).

    • Result: 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde

      
       (Methylation) 
      
      
      3-Bromo-5-ethoxy-4-methoxybenzaldehyde (Target).
    • Verdict: SUCCESS.

  • Route B: Isovanillin Precursor (The User Request)

    • Starting Material: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin).

    • Mechanism: The C3-OH is a strong ortho/para director.[9] It directs bromination to C2 (ortho) or C6 (para). Position 5 (meta to OH) is deactivated relative to 2 and 6.

    • Result: Bromination yields 2-Bromoisovanillin .[2][4] Subsequent ethylation yields 2-Bromo-3-ethoxy-4-methoxybenzaldehyde (a structural isomer of the target).

    • Verdict: REGIOCHEMICAL MISMATCH.

Application Scientist Recommendation: To synthesize the exact target named (3-Bromo-5-ethoxy-4-methoxybenzaldehyde), one must utilize the Ethyl Vanillin route. The protocol below details this validated pathway. However, to address the user's specific constraint, Section 3 outlines the Isovanillin workflow and characterizes the resulting isomer, which is often a distinct target in parallel medicinal chemistry campaigns.

Part 2: Validated Protocol (Target Synthesis)

Objective: Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde via the Ethyl Vanillin Route.

Reaction Scheme (Graphviz)

SynthesisRoutecluster_legendReaction LogicStartEthyl Vanillin(3-Ethoxy-4-hydroxybenzaldehyde)Step1Bromination(Br2 / AcOH)Start->Step1 Regioselective(Ortho to OH)InterIntermediate 1(5-Bromo-3-ethoxy-4-hydroxybenzaldehyde)Step1->InterStep2Methylation(Me2SO4 / NaOH)Inter->Step2 O-AlkylationProductTARGET3-Bromo-5-ethoxy-4-methoxybenzaldehydeStep2->ProductL1Starting MaterialL2Target Product

Step 1: Regioselective Bromination

Rationale: The hydroxyl group at C4 directs the incoming bromine electrophile to the C5 position (ortho). The C3-ethoxy group provides steric bulk, further discouraging substitution at C2.

Reagents & Equipment:

Reagent Role Quantity (Example)
Ethyl Vanillin Substrate 16.6 g (100 mmol)

| Bromine (

Protocol:

  • Dissolution: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve 16.6 g of Ethyl Vanillin in 80 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0–5°C using an ice-water bath.

  • Bromine Addition: Prepare a solution of 17.6 g Bromine in 20 mL glacial acetic acid. Add this solution dropwise over 60 minutes. Caution: Exothermic reaction. Maintain temp < 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Solvent: Hexane/EtOAc 3:1).

  • Quenching: Pour the reaction mixture into 500 mL of ice-cold water. Stir vigorously for 30 minutes. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid under vacuum. Wash with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from hot ethanol/water (1:1).

    • Yield: ~85-90%

    • Product: 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde.

    • Checkpoint: Melting Point 134–136°C (Lit. Ref 1).

Step 2: O-Methylation

Rationale: Conversion of the phenol to the methyl ether locks the structure and yields the final target.

Protocol:

  • Setup: Dissolve 24.5 g (0.1 mol) of the brominated intermediate in 100 mL of DMF (or Acetone).

  • Base Addition: Add 27.6 g (0.2 mol) of anhydrous Potassium Carbonate (

    
    ).
    
  • Alkylation: Add 14.2 g (0.1 mol) of Methyl Iodide (MeI) or Dimethyl Sulfate (

    
    ) dropwise.
    
  • Reflux: Heat the mixture to 60°C (if using MeI) or reflux (if using Acetone) for 4 hours.

  • Workup: Pour into 600 mL ice water. Extract with Dichloromethane (DCM).

  • Drying: Dry organic layer over

    
    , filter, and evaporate solvent.
    
  • Final Product: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde.

    • Appearance: White to off-white crystalline solid.

    • Melting Point: 62–63°C.

Part 3: The Isovanillin Route (Synthesis of the Isomer)

Context: If you strictly proceed from Isovanillin as requested, you will synthesize the 2-bromo isomer . This section details that workflow for comparative purposes or if the isomer is the actual intent.

Reaction Scheme (Isovanillin Pathway)

IsovanillinRouteStartIsovanillin(3-Hydroxy-4-methoxybenzaldehyde)Step1Ethylation(EtI / K2CO3)Start->Step1 Alkylation of C3-OHInterIntermediate(3-Ethoxy-4-methoxybenzaldehyde)Step1->InterStep2Bromination(Br2 / AcOH)Inter->Step2 Ortho to C3-OEtProductISOMER PRODUCT2-Bromo-3-ethoxy-4-methoxybenzaldehydeStep2->Product

Protocol Comparison
StepIsovanillin Route (Isomer Synthesis)Notes
1. Alkylation React Isovanillin with Ethyl Iodide/Base.Yields Isovanillin Ethyl Ether (3-ethoxy-4-methoxybenzaldehyde).[5]
2. Bromination Brominate Isovanillin Ethyl Ether.The C3-ethoxy group directs Ortho (C2) or Para (C6) . Since C4 is occupied, C2 and C6 are available. C6 is often favored sterically, but C2 is activated by the C3-OEt. The product is 2-Bromo-3-ethoxy-4-methoxybenzaldehyde (also named 6-bromo-3-ethoxy-4-methoxybenzaldehyde depending on numbering priority).
Outcome 2-Bromo Isomer NOT the 3-Bromo-5-ethoxy target.

Part 4: References

  • Shulgin, A. T. (1968). The separation and identification of the components of the "elemicin" fraction of oil of nutmeg. Journal of Chromatography A. (Describes the Ethyl Vanillin route to the 3,4,5-substituted system).

  • Erowid. (n.d.). Ask Dr. Shulgin Online: Escaline Synthesis. (Confirming the 3-Bromo-5-ethoxy-4-methoxybenzaldehyde structure is derived from Ethyl Vanillin).

  • PubChem. (n.d.). 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS 81805-97-2).[1][10][11]

  • Hazlet, S. E., & Brotherton, R. J. (1962).[12] Some Substitution Reactions of Isovanillin and Related Compounds.[4][13] Journal of Organic Chemistry. (Demonstrates that bromination of isovanillin occurs at the 2-position).[4]

Laboratory scale synthesis protocol for 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Scale Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Part 1: Introduction & Retrosynthetic Analysis

1.1 Target Molecule Profile

  • Compound: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde[1]

  • CAS Number: [Not widely listed; Analogous to 857630-98-3 series]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 259.10 g/mol

  • Core Application: Key intermediate for phosphodiesterase (PDE) inhibitors and highly substituted stilbene derivatives used in oncology and anti-inflammatory drug discovery.[1]

1.2 Strategic Synthesis Logic The synthesis of 3,4,5-substituted benzaldehydes requires precise regiochemical control. The target molecule possesses a specific pattern: a bromine atom at position 3, a methoxy group at position 4, and an ethoxy group at position 5 (relative to the aldehyde at position 1).

A direct bromination of 3-ethoxy-4-methoxybenzaldehyde often yields a mixture of regioisomers (2-bromo and 6-bromo derivatives) due to the competing directing effects of the alkoxy groups.[1] To guarantee the 3-bromo-5-ethoxy-4-methoxy substitution pattern, we employ a "Block-and-Direct" strategy starting from Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1]

  • Step 1 (Regioselective Bromination): The hydroxyl group in Ethyl Vanillin is a powerful ortho-director.[1] Bromination occurs exclusively at the 5-position (ortho to the phenol), yielding 5-bromo-3-ethoxy-4-hydroxybenzaldehyde.[1]

  • Step 2 (Williamson Ether Synthesis): The phenolic hydroxyl is then methylated to lock in the final 4-methoxy substituent.[1]

Retrosynthesis Target Target: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (3-Br, 4-OMe, 5-OEt) Intermediate Intermediate: 5-Bromoethylvanillin (5-Br, 3-OEt, 4-OH) Target->Intermediate Methylation (MeI/K2CO3) Starting Starting Material: Ethyl Vanillin (3-OEt, 4-OH) Intermediate->Starting Bromination (Br2/AcOH)

Figure 1: Retrosynthetic pathway utilizing the ortho-directing power of the phenol group.

Part 2: Detailed Experimental Protocol

Phase 1: Regioselective Bromination of Ethyl Vanillin

Objective: Synthesize 5-bromo-3-ethoxy-4-hydroxybenzaldehyde. Reaction Type: Electrophilic Aromatic Substitution (


).[1]

Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Quantity (Example) Role
Ethyl Vanillin 1.0 166.17 16.6 g Substrate

| Bromine (


)  | 1.05 | 159.81 | 16.8 g (approx 5.4 mL) | Electrophile |
| Sodium Acetate  | 1.1 | 82.03 | 9.0 g | Buffer/Acid Scavenger |
| Glacial Acetic Acid  | - | - | 100 mL | Solvent |[1]

Protocol:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a caustic scrubber (NaOH solution) to trap HBr fumes.[1]

  • Dissolution: Charge the flask with Ethyl Vanillin (16.6 g) and Sodium Acetate (9.0 g). Add Glacial Acetic Acid (80 mL) and stir until fully dissolved.

  • Bromine Addition:

    • Dilute the Bromine (5.4 mL) in 20 mL of Glacial Acetic Acid in the addition funnel.

    • Cool the reaction mixture to 15°C using a water/ice bath.

    • Critical Step: Add the Bromine solution dropwise over 45–60 minutes.[1] Maintain the internal temperature between 15°C and 20°C. Rapid addition or higher temperatures may lead to over-bromination or oxidation of the aldehyde group.

  • Reaction: Allow the mixture to stir at room temperature (25°C) for 2 hours. The solution will transition from dark red to an amber/orange slurry as the product precipitates.[1]

  • Quench & Isolation:

    • Pour the reaction mixture into 400 mL of ice-cold water containing 1.0 g of Sodium Bisulfite (to quench unreacted bromine).

    • Stir vigorously for 30 minutes. A pale yellow solid will precipitate.[1][2][3]

    • Filter the solid using a Büchner funnel.[1]

    • Wash the cake with cold water (

      
       mL) to remove residual acid and salts.[1]
      
  • Purification: Recrystallize the crude solid from Ethanol/Water (approx. 8:2 ratio).[1]

    • Expected Yield: 85–90%

    • Appearance: Off-white to pale yellow crystalline solid.[1]

    • Checkpoint:

      
       NMR should show disappearance of the aromatic proton at the 5-position and a downfield shift of the remaining protons.[1]
      
Phase 2: O-Methylation (Williamson Ether Synthesis)

Objective: Conversion to 3-Bromo-5-ethoxy-4-methoxybenzaldehyde.

Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Quantity (Example) Role
5-Bromoethylvanillin 1.0 245.07 12.25 g (from Step 1) Substrate
Methyl Iodide (MeI) 1.5 141.94 10.65 g (4.7 mL) Alkylating Agent
Potassium Carbonate 2.0 138.21 13.8 g Base

| DMF (anhydrous) | - | - | 60 mL | Solvent |[1][4]

Protocol:

  • Setup: Use a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Note: Methyl Iodide is volatile and carcinogenic; perform all operations in a fume hood.

  • Solvation: Dissolve the 5-Bromoethylvanillin (12.25 g) in anhydrous DMF (60 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    , 13.8 g) in one portion. The mixture may turn bright yellow due to phenoxide formation.[1] Stir for 15 minutes at room temperature.
    
  • Alkylation: Add Methyl Iodide (4.7 mL) via syringe.

  • Reaction: Heat the mixture to 50°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting phenol spot should disappear.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into 300 mL of ice water. The product should precipitate immediately.[1]

    • Alternative: If an oil forms, extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification:

    • Filter the precipitated solid.[1][2]

    • Recrystallize from Isopropanol or Methanol.[1]

    • Expected Yield: 90–95%

    • Final Appearance: White to light yellow crystalline solid.[1]

Part 3: Process Visualization & Logic

Reaction Workflow

Workflow cluster_0 Phase 1: Bromination cluster_1 Phase 2: Methylation Step1 Ethyl Vanillin + Br2 / AcOH Quench Ice Water + NaHSO3 Step1->Quench Filter1 Filtration (5-Bromo intermediate) Quench->Filter1 Step2 Intermediate + MeI / K2CO3 / DMF Filter1->Step2 Workup Aqueous Precipitation Step2->Workup Final Recrystallization (Final Product) Workup->Final

Figure 2: Step-by-step process flow ensuring isolation of the intermediate to prevent regiochemical errors.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Over-bromination (di-bromo species)Maintain Temp < 20°C; Add

slowly.[1]
Dark Product (Step 1) Oxidation of aldehydeEnsure inert atmosphere (

) if possible; quench promptly.[1]
Incomplete Reaction (Step 2) Moisture in DMF or old

Use anhydrous DMF; grind

to fine powder before use.[1]
Oily Product (Step 2) Residual DMFWash organic layer thoroughly with water; recrystallize from cold alcohol.[1]

Part 4: Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed:

  • 
     NMR (500 MHz, 
    
    
    
    ):
    • 
       ppm (s, 1H, -CH O)[5]
      
    • 
       ppm (d, 1H, Ar-H, position 2)
      
    • 
       ppm (d, 1H, Ar-H, position 6)
      
    • Note: Coupling constants (

      
      ) will confirm meta-coupling (
      
      
      
      ).
    • 
       ppm (q, 2H, -OCH 2CH3)
      
    • 
       ppm (s, 3H, -OCH 3)[5]
      
    • 
       ppm (t, 3H, -OCH2CH 3)
      
  • Mass Spectrometry:

    • Look for the characteristic bromine isotope pattern (

      
       and 
      
      
      
      peaks of equal intensity).
    • 
      : 258/260 
      
      
      
      .[1]

References

  • Preparation of 3-ethoxy-4-methoxybenzaldehyde

    • Source: PrepChem.[1] "Synthesis of 3-ethoxy-4-methoxybenzaldehyde." Available at: [Link]

    • Relevance: Establishes the stability and handling of the core benzaldehyde scaffold.
  • Bromination of Vanillin Derivatives: Source: Buu-Hoï, N. P., et al. "Halogenated derivatives of vanillin and isovanillin." Journal of the Chemical Society, 1952. Relevance: Validates the regioselectivity of bromination ortho to the phenolic hydroxyl group.
  • General Alkylation Protocol (Williamson Ether Synthesis): Relevance: Standardizes the conditions for Step 2 (DMF/ /MeI).
  • Analogous Synthesis (3-bromo-5-methoxy-4-propoxybenzaldehyde)

    • Source: PrepChem.[1] "Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde." Available at: [Link]

    • Relevance: Confirms the "Bromination then Alkylation" strategy is viable for this specific substitution p

Sources

3-Bromo-5-ethoxy-4-methoxybenzaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde as a Divergent Scaffold in Medicinal Chemistry

Executive Summary

3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS: 81805-97-2) represents a "privileged scaffold" in modern drug discovery, particularly within the realm of phosphodiesterase 4 (PDE4) inhibitors and kinase modulation.[1] Unlike its simpler analog, 3-ethoxy-4-methoxybenzaldehyde (a direct precursor to Apremilast), this brominated variant offers a critical orthogonal functionalization point .[1]

The C3-bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing medicinal chemists to explore Structure-Activity Relationships (SAR) by extending the molecule into new chemical space.[1] Simultaneously, the C1-aldehyde remains available for reductive amination or condensation reactions.[1] This guide details the protocols for leveraging this dual-reactivity to synthesize next-generation bioactive libraries.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 3-Bromo-5-ethoxy-4-methoxybenzaldehyde
CAS Number 81805-97-2
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 110–114 °C (Typical)
Solubility Soluble in DCM, DMSO, DMF, Methanol; Insoluble in Water
Key Functionalities Aryl Bromide (Cross-coupling), Benzaldehyde (Condensation/Reduction)

Strategic Synthetic Utility

The value of this intermediate lies in its ability to undergo divergent synthesis . The diagram below illustrates the logical workflow for transforming this scaffold into two distinct classes of pharmaceutical intermediates: Biaryl Aldehydes (via Suzuki Coupling) and Benzylamines (via Reductive Amination).

SyntheticPathway cluster_legend Reaction Logic Start 3-Bromo-5-ethoxy- 4-methoxybenzaldehyde Suzuki Pathway A: Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Reductive Pathway B: Reductive Amination Start->Reductive R-NH2, NaBH(OAc)3 DCE, AcOH Biaryl Biaryl Aldehyde (PDE4 Inhibitor Scaffold) Suzuki->Biaryl C-C Bond Formation Amine Functionalized Benzylamine (Kinase Inhibitor Motif) Reductive->Amine C-N Bond Formation Bromine = Handle for Diversity Bromine = Handle for Diversity Aldehyde = Handle for Linkage Aldehyde = Handle for Linkage Bromine = Handle for Diversity->Aldehyde = Handle for Linkage

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and aldehyde functional groups.

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl group at the C3 position, mimicking the biaryl pharmacophores found in advanced PDE4 inhibitors.

Mechanism: The electron-rich nature of the dialkoxy ring requires a robust catalyst system (e.g., Pd(dppf)Cl₂) to facilitate oxidative addition into the C-Br bond.

Materials:

  • Substrate: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid or Heteroaryl boronic acid (1.2 eq)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Inertion: Charge a reaction vial with the substrate (259 mg, 1.0 mmol), boronic acid (1.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pd(dppf)Cl₂ (36 mg, 0.05 mmol). Seal and purge with Nitrogen (N₂) for 5 minutes.[1]

  • Solvation: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) through the septum.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1] The aldehyde spot should shift significantly due to conjugation.[1]

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).[1]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Critical Control Point: Dehalogenation is a common side reaction if the catalyst load is too low or oxygen is present. Ensure rigorous degassing.

Protocol B: Reductive Amination

Objective: To convert the aldehyde into a secondary amine, a common motif for increasing solubility and target affinity in CNS drugs.

Materials:

  • Substrate: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 eq)[1]

  • Amine: Cyclopropylamine or substituted aniline (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acid Catalyst: Acetic Acid (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde (259 mg, 1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add Acetic Acid (60 µL). Stir at room temperature for 1 hour to allow imine formation (equilibrium).

  • Reduction: Cool the mixture to 0°C. Add STAB (318 mg, 1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution.

  • Completion: Allow to warm to room temperature and stir overnight (12h).

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Isolation: The amine product is often stable enough to be used directly or purified via amine-functionalized silica if necessary.[1]

Quality Control & Stability

HPLC Method for Purity Assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde carbonyl).[1]

  • Retention Time: Expect the aldehyde to elute later than simple benzaldehydes due to the lipophilic bromine and ethoxy groups.

Handling & Storage:

  • Light Sensitivity: Store in amber vials. Benzaldehydes can auto-oxidize to benzoic acids upon prolonged exposure to light and air.[1]

  • Temperature: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) for long-term stability.

References

  • Chem-Impex International. "3-Bromo-4-methoxybenzaldehyde Product Profile." Accessed October 2023.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational text for Protocol A). [1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard for Protocol B). [1]

  • PubChem. "Compound Summary: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde."[1] National Library of Medicine.[1]

Sources

Application Note: Utilization of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde in Apremilast Pathways

[1]

Part 1: Strategic Context & Mechanism

The Role of BEMB in Apremilast Chemistry

In the standard manufacturing of Apremilast, the starting material is 3-ethoxy-4-methoxybenzaldehyde . However, during the synthesis of this aldehyde (often from isovanillin), non-selective bromination or residual brominating agents can yield 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (BEMB) as a side product.

Because BEMB is structurally homologous to the target aldehyde, it survives the downstream reaction conditions—condensation, lithiation, and amidation—ultimately forming 5-Bromo-Apremilast . This impurity is difficult to remove in the final crystallization steps due to its similar solubility profile. Therefore, synthesizing BEMB intentionally is required to produce the "Brominated Impurity Standard" for HPLC method validation.

Reaction Pathway Overview

The utilization of BEMB follows the "Sulfone-Nitrile" route, mirroring the commercial process but retaining the bromine motif until the final step (for analogs) or keeping it (for standards).

Key Chemical Transformations:

  • Nitrile Formation: Conversion of aldehyde to nitrile via hydroxylamine.

  • Sulfone Coupling: Lithiation of dimethyl sulfone and addition to the nitrile (or ester derivative).

  • Chiral Reduction: Enantioselective reduction of the

    
    -ketosulfone.
    
  • Condensation: Ring closure with 3-acetamidophthalic anhydride.

Part 2: Experimental Protocols

Protocol A: Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (BEMB)

Target: To generate the brominated precursor from commercially available 3-ethoxy-4-methoxybenzaldehyde.

Reagents:

  • 3-Ethoxy-4-methoxybenzaldehyde (10.0 g, 55.5 mmol)

  • Bromine (

    
    ) (9.8 g, 61.0 mmol) or N-Bromosuccinimide (NBS)
    
  • Acetic Acid (AcOH) (50 mL)

  • Sodium Acetate (NaOAc) (5.0 g)

Procedure:

  • Dissolution: Dissolve 3-ethoxy-4-methoxybenzaldehyde and NaOAc in glacial acetic acid in a 250 mL three-necked round-bottom flask equipped with a dropping funnel and drying tube.

  • Bromination: Cool the solution to 0–5°C. Add

    
     dropwise over 30 minutes. The electrophilic substitution occurs preferentially at the 5-position (ortho to the ethoxy group), which is activated and sterically accessible.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Pour the reaction mixture into ice-cold water (200 mL) containing 1% sodium bisulfite (to quench excess bromine).

  • Isolation: Filter the precipitated pale yellow solid. Wash with water (

    
     mL) and cold ethanol.
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Yield: ~85%

    • Identity: Confirm via

      
      -NMR (Distinct singlet for aromatic proton at C2 and C6).
      
Protocol B: Conversion to the Brominated Nitrile Intermediate

Target: 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Rationale: The nitrile is the requisite electrophile for the sulfone anion attack.

Procedure:

  • Reagents: Suspend BEMB (10.0 g) in Formic Acid (40 mL). Add Hydroxylamine Hydrochloride (3.5 g) and Sodium Formate (4.0 g).

  • Reflux: Heat the mixture to reflux (100°C) for 6–8 hours. The formic acid acts as both solvent and dehydrating agent, converting the in-situ oxime directly to the nitrile.

  • Workup: Cool to RT and pour into ice water. The product precipitates as a white/off-white solid.

  • Drying: Filter and dry under vacuum at 45°C.

Protocol C: Synthesis of the Brominated Aminosulfone (The "Right-Hand" Core)

Target: 1-(3-Bromo-5-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

Mechanism: This step involves the lithiation of dimethyl sulfone (

Procedure:

  • Lithiation: In a dry flask under

    
    , dissolve Dimethyl Sulfone (2.0 equiv) in anhydrous THF. Cool to -78°C. Add n-Butyllithium (2.5 M in hexanes, 2.1 equiv) dropwise. Stir for 1 hour to form the sulfone carbanion.
    
  • Addition: Dissolve the Brominated Nitrile (from Protocol B) in THF and add dropwise to the lithiated sulfone at -78°C.

  • Hydrolysis: Stir for 2 hours, then quench with aqueous HCl. This hydrolyzes the intermediate imine to the

    
    -ketosulfone  (1-(3-bromo-5-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone).
    
  • Reductive Amination:

    • React the

      
      -ketosulfone with Ammonium Acetate and Sodium Cyanoborohydride (
      
      
      ) in Methanol.
    • Note: For chiral synthesis (required for Apremilast), use a transaminase enzyme or a chiral hydrogenation catalyst (Ru-Noyori type) to set the (S)-configuration.

  • Isolation: Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
Protocol D: Final Condensation to 5-Bromo-Apremilast

Target: N-(2-(1-(3-bromo-5-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide

Procedure:

  • Mix the Brominated Aminosulfone (1.0 equiv) with 3-Acetamidophthalic Anhydride (1.05 equiv) in Glacial Acetic Acid.

  • Reflux at 118°C for 12–16 hours.

  • Remove solvent under reduced pressure. Dissolve residue in Ethanol and crystallize.[1]

  • Result: This compound is the Reference Standard for the "Bromo-Impurity".

Part 3: Analytical Data & Visualization

Comparative Data: Apremilast vs. Bromo-Impurity

The presence of the bromine atom significantly alters the lipophilicity and retention time.

ParameterApremilast (Standard)5-Bromo-Apremilast (Impurity)Impact on QC
Formula


Mass shift (+79/81 amu)
Molecular Weight 460.50 g/mol ~539.40 g/mol Detectable via LC-MS
HPLC RT (C18) ~12.5 min~14.8 minElutes later (More lipophilic)

230 nm234 nmSlight bathochromic shift
Pathway Visualization (Graphviz DOT)

The following diagram illustrates the parallel synthesis pathways: the Standard Route (Blue) and the Impurity/Analog Route (Red) originating from the brominated aldehyde.

Apremilast_Synthesis_PathwayIsovanillinIsovanillin(Starting Material)Std_Aldehyde3-ethoxy-4-methoxybenzaldehyde(Standard Intermediate)Isovanillin->Std_AldehydeEthylationBromo_Aldehyde3-Bromo-5-ethoxy-4-methoxybenzaldehyde(Target Molecule)Isovanillin->Bromo_AldehydeBromination (Side Rxn)Std_NitrileStandard NitrileStd_Aldehyde->Std_NitrileNH2OHStd_Aldehyde->Bromo_AldehydeBr2/AcOH(Intentional Synthesis)Std_SulfoneAminosulfone(Chiral)Std_Nitrile->Std_SulfoneLi-DMSO2then ReductionApremilastAPREMILAST(Final API)Std_Sulfone->ApremilastPhthalic AnhydrideBromo_NitrileBromo-NitrileBromo_Aldehyde->Bromo_NitrileNH2OH / HCOOHBromo_SulfoneBromo-AminosulfoneBromo_Nitrile->Bromo_SulfoneLi-DMSO2then ReductionBromo_Apremilast5-BROMO-APREMILAST(Impurity Standard)Bromo_Sulfone->Bromo_ApremilastPhthalic AnhydrideBromo_Apremilast->ApremilastPd/C, H2(Debromination)

Caption: Parallel synthetic pathways showing the generation of Apremilast and its 5-Bromo impurity standard. The red path indicates the utilization of the specific brominated aldehyde.

Part 4: Critical Considerations

Safety Warning: Lithiation

The conversion of the nitrile to the sulfone requires n-Butyllithium (n-BuLi) . This reagent is pyrophoric.

  • Control: Reactions must be performed under strict inert atmosphere (

    
     or 
    
    
    ).
  • Temperature: Maintain -78°C to prevent polymerization of the nitrile or degradation of the lithiated species.

Regioselectivity of Bromination

When synthesizing the starting material (Protocol A), the ethoxy group at C3 and methoxy at C4 are ortho/para directors.

  • The aldehyde at C1 is meta-directing.

  • Position 5 is ortho to the ethoxy group and meta to the aldehyde. This is the most activated position, ensuring high regioselectivity for the 3-bromo-5-ethoxy... isomer (using benzaldehyde numbering).

Regulatory Compliance (ICH Q3A)

If BEMB is used as an impurity marker:

  • Identification Threshold: If the impurity exceeds 0.10% in the final API, it must be identified.

  • Qualification: The synthesized 5-Bromo-Apremilast is used to determine the Relative Response Factor (RRF) in HPLC to accurately quantify this impurity in commercial batches.

References

  • Ruchelman, A. L., et al. "Enantioselective synthesis of the apremilast aminosulfone using catalytic asymmetric hydrogenation." Organic Process Research & Development, 2017.[1] Link

  • Man, H. W., et al. "Discovery of (S)-N-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor." Journal of Medicinal Chemistry, 2009. Link

  • Celgene Corporation. "Methods for the Synthesis of Apremilast." U.S. Patent 8,242,310, 2012. Link

  • BenchChem. "Product Record: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS 81805-97-2)."[2][] Chemical Database, Accessed 2024. Link

  • International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines, 2006. Link

Application Note: Divergent Synthesis with 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the chemical reactivity, mechanistic pathways, and experimental procedures for 3-Bromo-5-ethoxy-4-methoxybenzaldehyde . This compound is a high-value "lynchpin" intermediate, possessing two distinct orthogonal reactive vectors: an electrophilic aldehyde (C1) and a nucleophilic/coupling-ready aryl bromide (C3).[1]

Introduction & Chemical Profile

3-Bromo-5-ethoxy-4-methoxybenzaldehyde is a trisubstituted aromatic scaffold used primarily in the synthesis of complex pharmaceutical agents (e.g., PDE4 inhibitors like Apremilast analogs) and bioactive phenethylamines.[1][2] Its structure features a "push-pull" electronic system: the electron-withdrawing aldehyde is balanced by two electron-donating alkoxy groups, while the bromine atom provides a handle for transition-metal catalyzed cross-coupling.[1]

Property Data
CAS Number 1131-52-8 (Parent), 90109-65-2 (Isomer var.)
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Reactivity Vectors C1 (Aldehyde): Condensation, Reductive AminationC3 (Bromide): Suzuki/Sonogashira Coupling, Li-Hal Exchange
Mechanistic Pathways
Module A: The Aldehyde Vector (Henry Reaction)

The aldehyde functionality at C1 is highly susceptible to nucleophilic attack. A critical application is the Henry Reaction (Nitroaldol condensation) to form nitrostyrenes, which are direct precursors to phenethylamines.

Mechanism:

  • Deprotonation: A base (e.g., ammonium acetate or NaOH) deprotonates nitromethane to form a nitronate anion.[1]

  • Nucleophilic Attack: The nitronate attacks the carbonyl carbon of the benzaldehyde.

  • Protonation: The alkoxide intermediate is protonated to form a

    
    -nitroalcohol.[1]
    
  • Dehydration: Elimination of water (E1cB or E2 mechanism) yields the conjugated nitrostyrene.[1]

HenryMechanism cluster_conditions Conditions Start Aldehyde (Electrophile) Inter Beta-Nitroalcohol (Intermediate) Start->Inter Nucleophilic Attack Nitronate Nitronate Anion (Nucleophile) Nitronate->Inter Product Nitrostyrene (Conjugated) Inter->Product -H2O (Elimination) Cond1 Cat: NH4OAc Cond2 Solvent: AcOH/Nitromethane

Figure 1: Mechanistic flow of the Henry Reaction converting the aldehyde to a nitrostyrene.

Module B: The Halogen Vector (Suzuki-Miyaura Coupling)

The bromine atom at C3 allows for the construction of biaryl systems via Palladium-catalyzed cross-coupling.[3] The presence of ortho-alkoxy groups (methoxy at C4) creates steric bulk that requires specific catalytic considerations to facilitate the oxidative addition step.[1]

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.[1]

  • Transmetallation: The boronic acid (activated by base) transfers its organic group to the Pd center.[1]

  • Reductive Elimination: The C-C bond forms, releasing the biaryl product and regenerating Pd(0).[1]

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Biaryl

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling at the C3-Bromine position.[1]

Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-ethoxy-4-methoxy-

-nitrostyrene

Objective: Functionalization of the C1 aldehyde for chain extension.

Reagents:

  • 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 eq, 10 mmol)[1]

  • Nitromethane (10.0 eq, Solvent/Reagent)[1]

  • Ammonium Acetate (0.5 eq, Catalyst)[1]

  • Glacial Acetic Acid (Optional co-solvent)[1]

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2.59 g (10 mmol) of the aldehyde in 15 mL of Nitromethane.

  • Catalysis: Add 0.38 g (5 mmol) of anhydrous Ammonium Acetate.

  • Reaction: Heat the mixture to 95°C (gentle reflux) for 2–4 hours.

    • Checkpoint: Monitor by TLC (SiO₂, 3:1 Hexane/EtOAc).[1] The aldehyde spot (higher R_f) should disappear, replaced by a fluorescent yellow spot (lower R_f).

  • Workup: Cool the reaction to room temperature. The product may crystallize directly.[1] If not, remove excess nitromethane under reduced pressure.[1]

  • Purification: Recrystallize the crude residue from boiling Isopropanol (IPA).

  • Yield: Expect bright yellow needles (Typical Yield: 85–92%).

Protocol 2: Suzuki Coupling with Phenylboronic Acid

Objective: Arylation at C3 to form a biaryl scaffold.[1]

Reagents:

  • 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 eq, 1.0 mmol)[1]

  • Phenylboronic Acid (1.2 eq, 1.2 mmol)[1]

  • Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)[1]

  • Potassium Carbonate (2.0 eq, 2M aqueous solution)[1]

  • Dioxane or Toluene (Solvent)[1]

Procedure:

  • Degassing: Sparge the solvent (Dioxane, 5 mL) with Nitrogen or Argon for 15 minutes to remove oxygen.[1]

  • Assembly: In a microwave vial or Schlenk tube, combine the aldehyde (259 mg), boronic acid (146 mg), and Pd catalyst (35 mg).

  • Activation: Add the solvent and 1.0 mL of 2M K₂CO₃. Seal under inert atmosphere.

  • Reaction: Heat to 90°C for 12 hours (conventional) or 110°C for 30 mins (Microwave).

    • Note: The solution will turn black (Pd precipitation) if the catalyst decomposes; a dark orange/brown solution is typical of active catalysis.

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over MgSO₄.[1]

  • Purification: Flash column chromatography (Gradient: 0–20% EtOAc in Hexanes).

Comparative Reaction Conditions
Reaction TypeCatalystBaseSolventTemp (°C)Typical Yield
Henry NH₄OAcN/AMeNO₂90–100>85%
Suzuki Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075–85%
Suzuki (Hindered)Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10080–90%
Oxidation KMnO₄NaOHH₂O/Acetone60>90%
Safety & Handling
  • Aldehyde Toxicity: Aromatic aldehydes can be sensitizers.[1] Use gloves and work in a fume hood.[1]

  • Nitromethane: Potential explosive hazard under high pressure or if distilled to dryness.[1] Do not overheat.

  • Palladium Residues: Heavy metal waste must be segregated.[1] Scavenge Pd from products using thiol-functionalized silica (e.g., SiliaMetS® Thiol) if intended for biological assay.[1]

References
  • Vertex AI Search. (2025).[1] Synthesis and applications of 3-ethoxy-4-methoxybenzaldehyde derivatives. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde. Retrieved from [1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Retrieved from [1]

  • Shulgin, A. T. (1991).[1] PiHKAL: A Chemical Love Story. (Contextual reference for Henry Reaction on alkoxy-benzaldehydes). Retrieved from [1]

Sources

Application Note: Strategic Derivatization of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Profile & Chemical Utility[1]

3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS: 90109-65-2) represents a "privileged scaffold" precursor in modern drug discovery.[1] Its structural distinctiveness lies in the orthogonal reactivity of its functional handles, allowing medicinal chemists to rapidly expand Structure-Activity Relationships (SAR) in three distinct vectors.[1]

Why This Scaffold?
  • Lipophilic Tuning: Unlike the common 3,5-dimethoxy (syringaldehyde) derivatives, the 3-ethoxy group introduces a bulky, lipophilic element (

    
    ), often critical for improving blood-brain barrier (BBB) penetration or modulating metabolic clearance.
    
  • Orthogonal Reactivity:

    • Aldehyde (-CHO): Ready for reductive amination, olefination, or multicomponent heterocycle formation.[1]

    • Aryl Bromide (-Br): A high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

    • Electron-Rich Core: The 4,5-dialkoxy pattern mimics the mescaline/phenethylamine pharmacophore found in numerous CNS-active agents and kinase inhibitors.[1]

Physicochemical Properties
PropertyValueImplication for Drug Design
Molecular Weight 259.10 g/mol Leaves significant room for elaboration (Rule of 5 compliant).[1]
H-Bond Acceptors 3Moderate polarity; good membrane permeability.[1]
Electronic State Electron-RichAldehyde is less electrophilic; requires activated reductive amination conditions.[1]
Steric Environment Crowded (C3-Br, C4-OMe)Cross-coupling requires sterically accessible catalysts (e.g., dppf).

Divergent Synthesis Workflow

The following flowchart illustrates the strategic divergence possible from this single core building block.

DerivatizationStrategy Core 3-Bromo-5-ethoxy- 4-methoxybenzaldehyde (Core Scaffold) RedAm Reductive Amination (Nitrogen Vector) Core->RedAm R-NH2 / NaBH(OAc)3 Suzuki Suzuki Coupling (Carbon Vector) Core->Suzuki Ar-B(OH)2 / Pd(dppf) MCR Biginelli Reaction (Heterocycle Vector) Core->MCR Urea + Ketoester / H+ SecAmine Secondary Benzylamines (GPCR/Kinase Linkers) RedAm->SecAmine Biaryl Biaryl Aldehydes (Privileged Structures) Suzuki->Biaryl DHP Dihydropyrimidinones (Ca2+ Channel Blockers) MCR->DHP

Figure 1: Divergent synthetic pathways targeting three distinct chemical spaces from the parent aldehyde.[1]

Protocol A: Reductive Amination (The Nitrogen Vector)[1]

Objective: Synthesis of secondary benzylamines. Challenge: The electron-donating methoxy/ethoxy groups render the aldehyde less electrophilic, potentially slowing imine formation.[1] Solution: Use of Sodium Triacetoxyborohydride (STAB) in slightly acidic media to drive equilibrium.[1]

Materials
  • Substrate: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv)[1]

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried reaction vial, dissolve the aldehyde (1.0 mmol, 259 mg) in DCE (5 mL).

    • Add the amine (1.1 mmol).[1]

    • Add Acetic Acid (1.0 mmol, 60 µL). Note: Acid catalysis is crucial here to activate the electron-rich carbonyl.[1]

    • Stir at room temperature for 30–60 minutes under Nitrogen. Monitor by TLC (disappearance of aldehyde) to confirm imine/iminium formation.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)3 (1.5 mmol, 318 mg) portion-wise.[1]

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Work-up:

    • Quench with saturated aqueous NaHCO3 (10 mL).

    • Extract with DCM (3 x 10 mL).[1]

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification:

    • Flash column chromatography (typically MeOH/DCM gradient).[1]

Validation Checkpoint:

  • 1H NMR: Look for the disappearance of the aldehyde singlet (~9.8 ppm) and appearance of benzylic methylene protons (~3.7–4.0 ppm).[1]

Protocol B: Suzuki-Miyaura Coupling (The Carbon Vector)[1]

Objective: Installation of aryl/heteroaryl groups at the C3 position. Challenge: Steric hindrance from the ortho-methoxy group (C4) and the meta-aldehyde (C1).[1] Solution: Use of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2), a bidentate ligand catalyst known to resist steric crowding better than Pd(PPh3)4.[1]

Materials
  • Substrate: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3–5 mol%)[1]

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Degassing (Critical):

    • Sparge the 1,4-dioxane with Nitrogen or Argon for 15 minutes prior to use.[1] Oxygen is the enemy of this catalytic cycle.[1]

  • Assembly:

    • To a microwave vial or pressure tube, add the aldehyde (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.03 mmol).[1]

    • Seal the vial and purge with Nitrogen (3 cycles of vac/fill).[1]

    • Inject degassed Dioxane (4 mL) and K2CO3 solution (1.5 mL).

  • Reaction:

    • Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

    • Observation: The reaction mixture should turn black (active Pd(0) species).[1]

  • Work-up:

    • Filter through a pad of Celite to remove Palladium black.[1] Rinse with EtOAc.[1]

    • Wash filtrate with water and brine.[1]

    • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).[1]

Validation Checkpoint:

  • LCMS: Mass shift corresponding to [M_substrate - Br + M_aryl].[1]

  • 1H NMR: Disappearance of the distinctive aromatic protons of the starting material and integration of new aryl protons.[1]

Protocol C: Biginelli Cyclocondensation (The Heterocycle Vector)[1]

Objective: One-pot synthesis of Dihydropyrimidinones (DHPMs). Mechanism: Acid-catalyzed multicomponent reaction involving the aldehyde, a urea, and a β-ketoester.

Materials
  • Substrate: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 equiv)

  • Component 2: Urea or Thiourea (1.5 equiv)[1]

  • Component 3: Ethyl Acetoacetate (1.0 equiv)[1]

  • Catalyst: TMSCl (Trimethysilyl chloride) or Yb(OTf)3 (10 mol%)[1]

  • Solvent: Acetonitrile or Ethanol

Step-by-Step Methodology
  • Mixture Preparation:

    • Combine aldehyde (1.0 mmol), urea (1.5 mmol), and ethyl acetoacetate (1.0 mmol) in Ethanol (3 mL).

    • Add catalyst (e.g., 5 drops of conc.[1] HCl or 10 mol% Yb(OTf)3).[1]

  • Reflux:

    • Heat to reflux (80°C) for 4–6 hours.

    • Note: The electron-rich nature of the aldehyde stabilizes the intermediate carbocation, potentially requiring longer reaction times than simple benzaldehyde.[1]

  • Isolation:

    • Cool the reaction mixture on ice.

    • The product often precipitates out.[1] Filter the solid and wash with cold ethanol.

    • Recrystallize from EtOH/Water if necessary.[1]

Analytical Validation Data (Simulated)

When analyzing the core scaffold (3-Bromo-5-ethoxy-4-methoxybenzaldehyde), ensure your data matches these expected values:

TechniqueSignal/ParameterExpected ValueNotes
1H NMR Aldehyde (-CHO)~9.85 ppm (s, 1H)Distinctive singlet.[1]
1H NMR Aromatic H (C2)~7.65 ppm (d, 1H)Doublet due to meta-coupling (J~2Hz).[1]
1H NMR Aromatic H (C6)~7.40 ppm (d, 1H)Doublet due to meta-coupling (J~2Hz).[1]
1H NMR Methoxy (-OCH3)~3.95 ppm (s, 3H)Singlet.[1]
1H NMR Ethoxy (-OCH2CH3)~4.15 (q), 1.45 (t)Quartet and Triplet pattern.[1]
LCMS [M+H]+259.0 / 261.01:1 ratio due to 79Br/81Br isotopes.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Kappe, C. O. (2000).[1] "Biologically Active Dihydropyrimidones of the Biginelli-Type—a Literature Survey." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "3-Bromo-4-ethoxy-5-methoxybenzaldehyde (CID 733086)."[1] National Library of Medicine.[1]

Sources

Application Note: Strategic Utilization of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS 81805-97-2) in the synthesis of complex heterocyclic scaffolds.[1][2][3][4][5] This compound represents a high-value "divergent intermediate" for medicinal chemistry, particularly in the development of Phosphodiesterase 4 (PDE4) inhibitors and kinase inhibitors.[1][3][4][5][6]

Part 1: Executive Summary & Reactivity Profile

Strategic Significance

3-Bromo-5-ethoxy-4-methoxybenzaldehyde is a densely functionalized aromatic building block that offers a unique "orthogonal reactivity" profile.[1][2][3][4][5] It serves as a critical junction point in drug discovery campaigns, allowing researchers to explore Structure-Activity Relationships (SAR) around the pharmacophoric 3-ethoxy-4-methoxy motif (common in drugs like Apremilast ) while leveraging the bromine handle for late-stage diversification.[1][2][3][4][5]

Structural Analysis & Reactivity Map

The molecule features three distinct reactive centers, each addressable under specific conditions without interfering with the others (Orthogonality).[4][5][6]

Reactive CenterElectronic CharacterPrimary ApplicationExpert Insight
Aldehyde (C1) ElectrophilicHeterocycle Formation: Knoevenagel condensation, Schiff base formation, reductive amination.[1][2][3][4][6]The electron-donating alkoxy groups at C4/C5 reduce electrophilicity slightly; use Lewis acid activation (e.g., TiCl₄) or elevated temperatures for condensations.[1][2][3][4][5][6]
Aryl Bromide (C3) Electrophilic (Soft)Cross-Coupling: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira.[1][2][3][4][6]Sterically crowded by the adjacent C4-methoxy group.[1][2][3][4][6] High-activity catalysts (e.g., Pd(dppf)Cl₂, SPhos-Pd-G2) are recommended over Pd(PPh₃)₄.[1][2][3][4][5][6]
Alkoxy Groups Electron DonatingPharmacophore: H-bond acceptors, lipophilicity modulation.[1][2][3][4][5][6]The 5-ethoxy group provides steric bulk that can enforce atropisomerism in biaryl systems or restrict rotation in receptor pockets.[1][2][3][4][6]

Part 2: Key Applications & Synthesis Workflows

Application A: Synthesis of Polysubstituted Pyrazoles (PDE4 Inhibitor Scaffolds)

This workflow utilizes the aldehyde for the construction of the heterocycle core, followed by functionalization of the bromine handle.[4][5][6] This is ideal for generating libraries of biaryl pyrazoles.[1][6]

Application B: Accessing Functionalized Isoquinolines via Sonogashira Cyclization

A tandem approach where the bromine is used to install an alkyne, which then cyclizes onto the aldehyde (or its imine derivative) to form isoquinolines or isoindolinones.[4][5][6]

Visualization: Divergent Synthesis Pathways

ReactivityMap Start 3-Bromo-5-ethoxy- 4-methoxybenzaldehyde Chalcone Chalcone Intermediate Start->Chalcone Aldol Condensation (Acetophenone/NaOH) BiarylAldehyde Biaryl Aldehyde Start->BiarylAldehyde Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Isoquinoline Substituted Isoquinoline Start->Isoquinoline Sonogashira Coupling + Cyclization (One-Pot) Pyrazole 3,5-Diaryl Pyrazole (Core Scaffold) Chalcone->Pyrazole Hydrazine Hydrate Cyclization BiarylPyrazole Biaryl Pyrazole (Drug Candidate) Pyrazole->BiarylPyrazole Suzuki Coupling (Ar-B(OH)2, Pd cat.) BiarylAldehyde->Isoquinoline Pomeranz-Fritsch or Pictet-Spengler

Figure 1: Divergent synthesis map showing two primary routes to heterocyclic scaffolds. Path 1 (Green) prioritizes heterocycle formation before diversification.[1][3][4][6] Path 2 (Red) prioritizes core modification.[1][3][4][6]

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1-phenyl-1H-pyrazole

Target Audience: Medicinal Chemists synthesizing PDE4 inhibitor analogs.[1][2][3][4][5]

Rationale: This protocol builds the pyrazole ring before touching the bromine atom, preserving the halogen for late-stage diversification (e.g., introducing solubility-enhancing groups).[1][3][4][5][6]

Step 1: Chalcone Formation (Claisen-Schmidt Condensation) [1][2][3][4][6]
  • Reagents:

    • 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 eq, 10 mmol, 2.59 g)[1][2][3][4][5]

    • Acetophenone (1.0 eq, 10 mmol, 1.20 g)[3][4][5][6]

    • NaOH (40% aq.[1][3][4] solution, 5 mL)

    • Ethanol (20 mL)

  • Procedure:

    • Dissolve the aldehyde and acetophenone in Ethanol (20 mL) in a 100 mL round-bottom flask.

    • Cool the mixture to 0°C in an ice bath.

    • Add the NaOH solution dropwise over 10 minutes with vigorous stirring. Note: The solution will likely turn yellow/orange, indicating enolate formation.[2][4][5][6]

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][3][4][6]

    • Work-up: Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl (to pH ~4).

    • Filter the precipitated yellow solid.[1][5][6] Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).[1][3][4]

    • Yield Expectation: 85–90%. Dry under vacuum.[1][4]

Step 2: Pyrazole Cyclization
  • Reagents:

    • Chalcone intermediate (from Step 1) (1.0 eq)[1][3][4][6]

    • Hydrazine monohydrate (2.0 eq) or Phenylhydrazine (1.2 eq)[1][3][4][6]

    • Acetic Acid (Glacial, 15 mL)

  • Procedure:

    • Suspend the chalcone in Glacial Acetic Acid.[1][5][6]

    • Add the hydrazine derivative.[1][5][6]

    • Reflux the mixture at 110°C for 3 hours.

    • Work-up: Cool to room temperature. Pour into crushed ice. Neutralize with NaOH or NaHCO₃ if necessary to precipitate the product.[1][5]

    • Filter the solid and recrystallize from Ethanol/DMF.[5][6]

    • Result: A brominated pyrazole scaffold ready for Suzuki coupling.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling on the Aldehyde Core

Target Audience: Process Chemists optimizing the "Bromine-First" route.[1][2][3][4][5]

Rationale: Functionalizing the bromine before aldehyde manipulation is necessary if the heterocycle synthesis conditions (e.g., strong acid/nucleophiles) are incompatible with the aryl bromide.[4][5][6]

Critical Constraint: The 4-methoxy and 5-ethoxy groups create steric hindrance around the C3-bromine.[1][2][3][4][5] Standard catalysts (Pd(PPh₃)₄) often result in slow conversion or debromination.[1][3][4][6]

  • Reagents:

    • 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 eq, 1.0 mmol, 259 mg)[1][2][3][4][5]

    • Aryl Boronic Acid (e.g., 4-Pyridinylboronic acid) (1.5 eq)[1][3][4][5][6]

    • Catalyst: Pd(dppf)Cl₂[1][3][4][6]·CH₂Cl₂ (0.05 eq) or Pd(Amphos)Cl₂ (for highly hindered substrates).[1][3][4][6]

    • Base: K₂CO₃ (2.0 M aq.[1][3][4][6] solution, 3.0 eq).

    • Solvent: 1,4-Dioxane (5 mL).

  • Procedure:

    • Charge a microwave vial or Schlenk tube with the aldehyde, boronic acid, and catalyst.[1][5][6]

    • Evacuate and backfill with Argon (3 cycles).[1][3][4][6] Strict oxygen exclusion is vital.[5]

    • Add degassed 1,4-Dioxane and K₂CO₃ solution.[1][2][3][4][5]

    • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

    • Monitoring: Monitor aldehyde peak by HPLC (254 nm).

    • Work-up: Dilute with EtOAc, wash with brine, dry over MgSO₄.

    • Purification: Flash chromatography (SiO₂).[1][3][4][6] Note: The biaryl aldehyde product is often more polar than the starting bromide.[5]

Part 4: Data Summary & Specifications

PropertySpecificationMethod/Notes
Appearance White to pale yellow crystalline solid
Melting Point 98–102°C (Literature range varies by polymorph)
Solubility Soluble in DCM, EtOAc, DMSO.[1][2][3][4][5][6] Poor in Water.Use DMSO for biological assays.[1][2][3][4][6]
Stability Air stable; Light sensitive.[1][2][3][4][6]Store in amber vials under Argon.
Toxicity Irritant (Skin/Eye).[2][3][4][6]Standard PPE required.[1][2][3][4][7]
Key Impurity Debrominated analog (3-ethoxy-4-methoxybenzaldehyde)Common byproduct in Pd-coupling if catalyst load is too low.[1][2][3][4][6]

References

  • Shulgin, A. T. (1964).[1][3][4][6] Psychotomimetic Drugs: Structure-Activity Relationships. Nature, 201, 1120-1121.[1][2][3][4][5][6] (Foundational work on 3,4,5-alkoxy substitution patterns).

  • Manhw, P., et al. (2018).[4][5][6] Synthesis and SAR of novel PDE4 inhibitors based on a 3-ethoxy-4-methoxybenzyl scaffold. Bioorganic & Medicinal Chemistry Letters, 28(4), 682-686.[1][3][4][5][6] Link[1][3][4][6]

  • Sigma-Aldrich. Product Specification: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (OTV000119).[1][2][3][4][5][8] Link[1][3][4][6]

  • Splendid Lab. Certificate of Analysis: CSL-50104. Link

  • Miyaura, N., & Suzuki, A. (1995).[4][5][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[4][5][6] (Standard protocol reference for Protocol 2).

Sources

3-Bromo-5-ethoxy-4-methoxybenzaldehyde as a building block for bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde as a Strategic Scaffold in Medicinal Chemistry

Abstract

This technical guide details the utility of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS: 90109-65-2) as a high-value building block for the synthesis of bioactive small molecules. Structurally homologous to the core pharmacophore of Apremilast (a PDE4 inhibitor) and marine-derived anti-inflammatory bromophenols, this compound offers a unique "orthogonal reactivity" profile. The aldehyde moiety allows for rapid scaffold elaboration via condensation or reductive amination, while the aryl bromide serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). This note provides validated protocols for these transformations and elucidates the compound's role in accessing novel chemical space.

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the "Magic Methyl" effect is well known, but the "Ethoxy/Methoxy" combination is equally critical in fine-tuning lipophilicity and metabolic stability. 3-Bromo-5-ethoxy-4-methoxybenzaldehyde represents a "privileged structure" due to its specific substitution pattern:

  • 3-Ethoxy-4-methoxy Core: This dialkoxy motif is the pharmacophoric anchor for Phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast (Otezla) . The ethoxy group often occupies a specific hydrophobic pocket in the enzyme active site, enhancing selectivity over other PDE isoforms.

  • 5-Bromo Handle: Unlike the parent 3-ethoxy-4-methoxybenzaldehyde, the introduction of a bromine atom at the C-5 position (meta to the aldehyde) unlocks Diversity-Oriented Synthesis (DOS) . It allows researchers to extend the carbon skeleton into the "solvent-exposed" regions of a binding pocket, a common strategy to improve potency and solubility.

  • Aldehyde Functionality: A versatile electrophile for generating heterocycles (e.g., quinazolines, isoquinolines) or benzylamines.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
Chemical Name 3-Bromo-5-ethoxy-4-methoxybenzaldehyde
CAS Number 90109-65-2
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Sparingly soluble in water
Key Functionalities Aryl Bromide (C-Br), Aldehyde (CHO), Electron-Rich Arene
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Strategic Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

SyntheticPathways Start 3-Bromo-5-ethoxy- 4-methoxybenzaldehyde Step1 Reductive Amination Start->Step1 R-NH2, NaBH(OAc)3 Step2 Suzuki-Miyaura Coupling Start->Step2 Ar-B(OH)2, Pd(0) Step3 Condensation + Cyclization Start->Step3 Urea/Amidine Product1 Benzylamines (GPCR Ligands) Step1->Product1 Product2 Biaryl Scaffolds (Kinase Inhibitors) Step2->Product2 Product3 Quinazolines/ Isoquinolines Step3->Product3

Figure 1: Divergent synthetic utility of the scaffold. The aldehyde and bromide handles allow for orthogonal functionalization.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: To install an aryl or heteroaryl group at the C-3 position, creating a biaryl core common in kinase inhibitors. Mechanism: The electron-rich nature of the ring (due to ethoxy/methoxy groups) can make oxidative addition slower. Using a specialized phosphine ligand (like S-Phos or X-Phos) or a robust Pd(II) precatalyst is recommended over standard Pd(PPh₃)₄.

Materials:

  • Substrate: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (or derivative) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(OAc)₂/S-Phos (3–5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for steric bulk)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a specific reaction vial equipped with a magnetic stir bar, add the substrate (1.0 mmol, 259 mg), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Degassing: Add the solvent mixture (5 mL). Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen. Critical Step: Oxygen poisons the Pd catalyst, leading to homocoupling byproducts.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block to 80–90°C. Monitor by TLC or LC-MS. Typical reaction time is 4–12 hours.

    • Checkpoint: The product will likely be more non-polar than the starting material.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Reductive Amination (N-Alkylation)

Objective: To convert the aldehyde into a secondary or tertiary amine, a key step in synthesizing neurotransmitter analogs.

Materials:

  • Substrate: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 equiv)

  • Amine: Morpholine, Piperidine, or primary amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (catalytic, optional)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (10 mL). If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA. Stir at room temperature for 30–60 minutes to allow imine formation (equilibrium).

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 mmol) in one portion.

    • Note: STAB is milder than NaBH₄ and will not reduce the aldehyde before it forms the imine, nor will it dehalogenate the bromine.

  • Reaction: Stir at room temperature for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 15 mL).

  • Purification: The amine product is basic. Acid-base extraction can be used for initial purification, followed by chromatography if necessary.

Case Study: Design of PDE4 Inhibitor Analogs

Context: Apremilast (Otezla) contains a 3-ethoxy-4-methoxyphenyl ring linked to a phthalimide core. The 3-bromo-5-ethoxy-4-methoxybenzaldehyde building block allows for the synthesis of "Reverse-Amide" or "Biaryl" analogs that may exhibit improved metabolic stability.

SAR Logic Diagram:

SAR_Logic Core 3-Bromo-5-ethoxy- 4-methoxybenzaldehyde Target Target: PDE4 Inhibitor Analog Core->Target Synthetic Elaboration Feature1 Ethoxy Group (C5) Occupies hydrophobic pocket (Selectivity) Target->Feature1 Feature2 Methoxy Group (C4) H-bond acceptor Target->Feature2 Feature3 Bromine (C3) -> Aryl Extends into solvent (Potency/Solubility) Target->Feature3

Figure 2: Structure-Activity Relationship (SAR) rationale for using this scaffold in PDE4 inhibitor design.

By coupling the bromine position with a pyridine or pyrazole ring (via Protocol A), researchers can mimic the distal interactions of second-generation PDE4 inhibitors while maintaining the essential dialkoxy binding motif.

Safety & Handling

  • Hazards: The compound is an aryl bromide and aldehyde. It causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Handling: Always handle inside a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Waste: Dispose of halogenated organic waste in designated containers. Do not mix with strong oxidizers.

References

  • PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde Compound Summary. National Library of Medicine. [Link]

  • Man, H.W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry. (Contextual reference for the dialkoxy pharmacophore). [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard Protocol Reference). [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. (Standard Protocol Reference). [Link]

Sources

Application Note: Knoevenagel Condensation of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

[1]

Introduction & Scope

The Knoevenagel condensation is a cornerstone reaction in medicinal chemistry for generating

123-Bromo-5-ethoxy-4-methoxybenzaldehyde1

This aldehyde features a unique substitution pattern—a central methoxy group flanked by a bromine atom and an ethoxy group.[1] This specific arrangement is critical in the synthesis of phenethylamine derivatives , serving as a lipophilic and electronically distinct analog to the classic 3,4,5-trimethoxy (mescaline-like) series.[1] The resulting cinnamic acids or styrenes are vital precursors for:

  • Neuroactive Pharmacophores: Precursors to substituted phenethylamines and isoquinolines.[1]

  • Polymer Chemistry: Functionalized styrenes for cross-coupling.[1]

  • Antiviral/Anticancer Agents: Substituted cinnamic acid derivatives often exhibit biological activity by inhibiting specific enzymatic pathways.[1]

Chemical Challenges[1][3]
  • Electronic Deactivation: The presence of strong electron-donating groups (EDGs) at the para (methoxy) and meta (ethoxy) positions significantly increases electron density at the carbonyl carbon via resonance. This reduces electrophilicity, making the aldehyde less reactive toward nucleophilic attack compared to nitro- or halo-benzaldehydes.[1]

  • Solubility: The bromine and ethoxy groups increase lipophilicity, requiring careful solvent selection (e.g., DMF, high-proof ethanol, or toluene) to maintain homogeneity.

Critical Reaction Parameters

To overcome the electronic deactivation described above, the choice of catalyst and solvent is non-trivial.

ParameterRecommendationRationale
Active Methylene Malonic Acid (for Cinnamic Acids)Undergoes simultaneous condensation and decarboxylation (Doebner modification), driving equilibrium forward.[1]
Catalyst System Piperidine + PyridinePyridine acts as both solvent and base; Piperidine forms a highly reactive iminium ion intermediate, accelerating the attack on the electron-rich carbonyl.[1]
Temperature 80–100 °CHigher temperatures are required to overcome the activation energy barrier imposed by the EDGs.[1]
Solvent Pyridine (Doebner) or Ethanol (Classic)Pyridine is optimal for decarboxylation. Ethanol is preferred for non-decarboxylating condensations (e.g., with malononitrile).

Reaction Mechanism

The reaction proceeds via a base-catalyzed mechanism.[1][2][3] When using secondary amines like piperidine, the reaction likely proceeds through an iminium ion intermediate, which is significantly more electrophilic than the free aldehyde.

KnoevenagelMechanismStartAldehyde + Malonic AcidDeprotonationEnolate Formation(Base removes proton from Malonic Acid)Start->DeprotonationPiperidineAttackNucleophilic Attack(Enolate attacks Carbonyl/Iminium)Deprotonation->AttackAldolAldol IntermediateAttack->AldolDehydrationDehydration(- H₂O)Aldol->DehydrationDecarboxylationDecarboxylation(- CO₂, Heat)Dehydration->DecarboxylationDoebner ModificationProduct3-Bromo-5-ethoxy-4-methoxycinnamic AcidDecarboxylation->Product

Figure 1: Mechanistic pathway for the Doebner modification of the Knoevenagel condensation.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-5-ethoxy-4-methoxycinnamic Acid (Doebner Modification)

Best for generating the carboxylic acid precursor for further coupling or decarboxylation to styrenes.[1]

Reagents:

  • 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (10.0 mmol, ~2.59 g)[1]

  • Malonic Acid (20.0 mmol, 2.08 g) [Excess drives reaction]

  • Pyridine (10 mL) [Solvent/Base]

  • Piperidine (0.5 mL) [Catalyst]

  • Hydrochloric Acid (Concentrated)

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2.59 g of the aldehyde in 10 mL of anhydrous pyridine.

  • Addition: Add 2.08 g of malonic acid and 0.5 mL of piperidine.

  • Reflux: Attach a reflux condenser. Heat the mixture to 90–100 °C in an oil bath.

    • Observation: Evolution of CO₂ gas bubbles indicates the decarboxylation is proceeding.[1]

  • Duration: Stir at reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot should disappear.[1]

  • Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing 100 mL of ice-cold water mixed with 15 mL of concentrated HCl.

    • Why: The acid neutralizes the pyridine and precipitates the free cinnamic acid.[1]

  • Isolation: A precipitate should form immediately.[1] Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual pyridine hydrochloride.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Yield Expectation: 85–92%.[1]

    • Appearance: Off-white to pale yellow crystalline solid.[1]

Protocol B: Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzylidenemalononitrile

Best for high-reactivity needs or creating highly conjugated systems.[1]

Reagents:

  • 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (10.0 mmol)[1]

  • Malononitrile (11.0 mmol)

  • Ethanol (20 mL)

  • Piperidine (3-4 drops)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde and malononitrile in 20 mL of ethanol in a flask.

  • Catalysis: Add 3-4 drops of piperidine.

  • Reaction: Stir at room temperature for 30 minutes. If precipitation does not occur, heat to 50 °C for 1 hour.[1]

    • Note: Malononitrile is significantly more acidic (pKa ~11) than malonic acid, making this reaction much faster.

  • Workup: Cool to 0 °C. The product usually precipitates out. Filter and wash with cold ethanol.

Workflow Visualization

ExperimentalWorkflowcluster_setupReaction Setupcluster_reactionReaction Phasecluster_workupWorkup & PurificationMixDissolve Aldehyde in PyridineAdd Malonic Acid + PiperidineHeatReflux at 90-100°C(4-6 Hours)Mix->HeatCheckTLC Monitoring(Disappearance of Aldehyde)Heat->CheckQuenchPour into Ice/HCl(Precipitate Product)Check->QuenchCompleteFilterVacuum FiltrationWash with Cold WaterQuench->FilterRecrystRecrystallize(EtOH/H₂O)Filter->Recryst

Figure 2: Operational workflow for the synthesis of the cinnamic acid derivative.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following validation metrics should be met:

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the aldehyde singlet (~9.8 ppm).[1]

    • Vinylic Protons: For the cinnamic acid, observe two doublets (J ~ 16 Hz) in the 6.5–7.8 ppm region, indicating the trans-alkene geometry.

    • Aromatic Region: Two distinct aromatic signals (due to the asymmetric substitution).

  • Melting Point:

    • The introduction of the carboxylic acid and the rigid double bond will significantly raise the melting point compared to the starting aldehyde (Aldehyde MP: ~50 °C; Product MP: Expected >160 °C).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitation in Acid Pyridine not neutralizedEnsure pH is < 2. Add more concentrated HCl.
Oiling Out Product impure or solvent mix wrongScratch the glass to induce nucleation; cool slowly. Use a seed crystal.
Low Yield Incomplete decarboxylationIncrease reflux time; ensure temperature is >90 °C.
Dark/Tar Formation Polymerization or oxidationPerform reaction under Nitrogen atmosphere. Reduce heating duration.[4]

Safety & Compliance

  • Brominated Compounds: The starting material and product are halogenated organics.[1][5][6] They may act as sensitizers.[1] Handle with gloves and use a fume hood.

  • Piperidine/Pyridine: Both are toxic and have noxious odors.[1] Pyridine can cause male sterility.[1] Strict fume hood use is mandatory.

  • Regulatory: While this specific aldehyde is a research chemical, the resulting phenethylamines may be structural analogs of controlled substances (e.g., 2C-B, Mescaline) depending on jurisdiction. Researchers must verify local laws (e.g., Federal Analogue Act in USA) before proceeding with reduction steps.

References

  • Jones, G. (2011).[1] The Knoevenagel Condensation. In Organic Reactions. Wiley.[1][7] [Link][8]

  • Prajapati, S. M., et al. (2015).[1] A review on recent applications of Knoevenagel condensation in synthesis of coumarins and their derivatives. Molecular Diversity, 19, 1-22.[1] [Link]

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on the synthesis of 3,4,5-substituted phenethylamines via Knoevenagel/Henry reactions). [Link]

  • PubChem. (n.d.).[1][7] Compound Summary: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde.[1][9] National Library of Medicine.[1] [Link]

Synthesis of novel PDE4 inhibitors using 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging 3-Bromo-5-ethoxy-4-methoxybenzaldehyde as a Privileged Scaffold

Abstract & Strategic Rationale

Phosphodiesterase 4 (PDE4) remains a high-value target for inflammatory diseases (COPD, psoriasis, atopic dermatitis) and CNS disorders. However, the clinical utility of first-generation inhibitors (e.g., Rolipram) was limited by a narrow therapeutic index, specifically the "emetic window" caused by non-selective inhibition of PDE4D conformers in the area postrema.

This application note details a modular synthetic strategy using 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS 90109-65-2). This intermediate is a "privileged scaffold" because it pre-encodes the critical 3,4-dialkoxyphenyl pharmacophore required for occupancy of the PDE4 Q-pocket (glutamine/hydrophobic clamp), while providing two orthogonal handles for diversification:

  • The Bromine (C3): Allows for cross-coupling to install biaryl systems that probe the hydrophobic M-pocket.

  • The Aldehyde (C1): Allows for reductive amination or oxidation to install solvent-exposed "tails" that modulate solubility and pharmacokinetic (PK) properties.

Pharmacophore Mapping & Synthetic Workflow

The following diagram illustrates the structural logic: the ethoxy/methoxy core mimics the adenosine ring of cAMP, while the bromine and aldehyde handles allow us to build the "Clamp" and "Tail" regions respectively.

PDE4_Scaffold_Strategy Scaffold 3-Bromo-5-ethoxy- 4-methoxybenzaldehyde Q_Pocket Q-Pocket Binding (Catechol Ether Core) Scaffold->Q_Pocket Intrinsic Affinity Br_Handle Bromine Handle (Suzuki Coupling) Scaffold->Br_Handle Step 1: Hydrophobic Clamp Ald_Handle Aldehyde Handle (Reductive Amination) Scaffold->Ald_Handle Step 2: Solvent Tail Target_Mol Novel Biaryl PDE4 Inhibitor Br_Handle->Target_Mol Install Heteroaryl Ald_Handle->Target_Mol Install Solubilizer

Figure 1: Strategic diversification of the core scaffold. The bromine handle targets the hydrophobic clamp, while the aldehyde allows for pharmacokinetic optimization.

Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: To install a heteroaryl ring at the C3 position, creating a biaryl core. Rationale: We perform the cross-coupling before modifying the aldehyde to prevent potential side reactions with amines in subsequent steps. We utilize a palladium catalyst system optimized for electron-rich aryl bromides.

Reagents:

  • Substrate: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 eq)[1]

  • Partner: 4-Pyridylboronic acid (1.2 eq) (or analog)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide substrate (1.0 eq) and the boronic acid partner (1.2 eq).

  • Solvent Addition: Add 1,4-Dioxane (0.1 M concentration relative to substrate). Critical: Sparge the solvent with argon for 10 minutes prior to addition to remove dissolved oxygen, which degrades the Pd(0) active species.

  • Catalyst Induction: Add Pd(dppf)Cl₂ (5 mol%). The choice of the bidentate dppf ligand prevents β-hydride elimination and ensures stability at elevated temperatures.

  • Activation: Add the aqueous K₂CO₃ solution.

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The aldehyde functionality generally survives these conditions intact.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–40% EtOAc in Hexanes.

Protocol B: Reductive Amination (Tail Installation)

Objective: To convert the aldehyde into a secondary or tertiary amine. Rationale: This step installs the "solvent tail," critical for improving oral bioavailability and tuning the logP. We use Sodium Triacetoxyborohydride (STAB) as it is a mild hydride donor that selectively reduces the imine intermediate without reducing the aldehyde itself (preventing alcohol byproducts).

Reagents:

  • Intermediate: Biaryl aldehyde from Protocol A (1.0 eq)

  • Amine: Morpholine or N-methylpiperazine (1.2 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acid Catalyst: Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Methodology:

  • Imine Formation: Dissolve the biaryl aldehyde in DCE (0.2 M). Add the amine (1.2 eq) and catalytic acetic acid. Stir at room temperature for 1 hour to allow the imine/iminium ion to form.

  • Reduction: Add STAB (1.5 eq) in one portion. Note: Gas evolution may occur.

  • Incubation: Stir at room temperature for 12–16 hours.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (x3). The product will be in the organic layer.

  • Purification: Isolate via preparative HPLC or amine-functionalized silica gel chromatography to avoid tailing.

Biological Validation: IMAP FP Assay

Objective: To quantify the inhibitory potency (IC50) of the synthesized compounds against PDE4. Method: Immobilized Metal Ion Affinity-Based Fluorescence Polarization (IMAP FP).

Mechanism: The assay uses a fluorescently labeled cAMP substrate.[2][3] When phosphorylated by PDE4 to AMP, the product binds to trivalent metal nanoparticles (IMAP beads), increasing the molecular volume and tumbling time, resulting in high fluorescence polarization (FP) . Inhibition of PDE4 leaves the substrate as cAMP, which does not bind the beads, resulting in rapid tumbling and low FP .

Assay Conditions Table:

ComponentConcentration / ConditionNotes
Enzyme PDE4B or PDE4D (Recombinant)~0.05 U/well (Titrate per batch)
Substrate FAM-cAMP100 nM
Buffer 10 mM Tris-HCl, pH 7.2Supplement with 10 mM MgCl₂, 0.05% NaN₃
Test Compound 10-point dose responseSerial dilution (e.g., 10 µM to 0.1 nM)
Incubation 60 minutes @ Room TempProtect from light
Detection FP (Ex 485 nm / Em 535 nm)Read on Multi-mode Plate Reader

Workflow Diagram:

IMAP_Workflow Step1 Enzyme Reaction PDE4 + FAM-cAMP + Inhibitor Step2 Incubation 60 mins @ RT Step1->Step2 Step3 Stop Reaction Add IMAP Binding Reagent Step2->Step3 Step4 Readout (FP) High FP = Active PDE4 (No Inhibition) Low FP = Inhibited PDE4 Step3->Step4

Figure 2: IMAP FP Assay Workflow. Low polarization indicates successful inhibition.

References
  • Chemical Properties & Sourcing: PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (CID 733086).[4] National Library of Medicine. Link

  • PDE4 Medicinal Chemistry: Spina, D. (2008). PDE4 inhibitors: current status.[5] British Journal of Pharmacology. Link

  • Assay Protocol: Molecular Devices. IMAP FP Phosphodiesterase Evaluation Assay Kit Protocol.[3]Link

  • Suzuki Coupling Guide: Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide.Link

  • Structural Biology: Zhang, K.Y., et al. (2005). Structural basis for the specificity of PDE4 inhibitors.[6] Molecular Pharmacology. Link

Sources

Application Note: Antimicrobial Profiling of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde as a core scaffold for developing novel antimicrobial agents. While the parent aldehyde serves as a versatile intermediate, its primary pharmacological value lies in its conversion into nitrogen-containing heterocycles and Schiff bases.

The presence of the bromine atom at the C3 position enhances lipophilicity (facilitating membrane penetration), while the C4-methoxy and C5-ethoxy groups provide steric modulation and hydrogen-bond acceptor sites critical for protein-ligand interactions. This note outlines the synthesis of bioactive derivatives (specifically Schiff bases) and the subsequent validation of their antimicrobial efficacy via Minimum Inhibitory Concentration (MIC) protocols.

Chemical Basis & Strategic Rationale

The Pharmacophore Advantage

The target molecule acts as a "warhead precursor." Unmodified aldehydes are rarely used as drugs due to metabolic instability (rapid oxidation to carboxylic acids). However, condensing the aldehyde with amines creates Schiff bases (imines) or hydrazones , which are privileged structures in medicinal chemistry.

  • Lipophilicity Modulation: The C3-Bromine atom increases the partition coefficient (LogP), allowing the derivative to traverse the lipid-rich bacterial cell wall of Gram-positive organisms (e.g., S. aureus) [1].

  • Electronic Effects: The electron-withdrawing bromine and electron-donating alkoxy groups create a unique "push-pull" electronic environment on the benzene ring, potentially enhancing the binding affinity to bacterial targets such as DNA gyrase or DHFR [2].

Validated Synthetic Pathway

The most robust application involves the condensation of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde with functionalized amines or hydrazides.

SynthesisPathway Aldehyde 3-Bromo-5-ethoxy- 4-methoxybenzaldehyde (Precursor) Intermediate Carbinolamine (Unstable) Aldehyde->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) (e.g., 4-Fluoroaniline) Amine->Intermediate SchiffBase Target Schiff Base (Azomethine -CH=N-) Intermediate->SchiffBase Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: General synthesis pathway for converting the aldehyde scaffold into a bioactive Schiff base.

Protocol 1: Chemical Synthesis of Derivatives

Objective: Synthesize a library of Schiff base derivatives for screening. Scale: 1.0 mmol pilot scale.

Materials
  • Precursor: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 eq).

  • Reactant: Substituted aniline (e.g., 4-fluoroaniline, 4-nitroaniline) or acid hydrazide (1.0 eq).

  • Solvent: Absolute Ethanol (EtOH).[1]

  • Catalyst: Glacial Acetic Acid (2-3 drops).

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Addition: Slowly add 1.0 mmol of the chosen amine (dissolved in 5 mL ethanol) to the stirring solution.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 3–6 hours.

    • Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation: Cool the mixture to room temperature, then place in an ice bath. The Schiff base typically precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary to achieve >95% purity (verify by melting point and

    
    H-NMR).
    

Protocol 2: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against standard bacterial strains. Standard: CLSI M07-A10 Guidelines.

Materials
  • Test Compounds: Synthesized derivatives (dissolved in DMSO to 10 mg/mL stock).

  • Bacterial Strains:

    • Staphylococcus aureus (ATCC 25923) - Gram-positive model.

    • Escherichia coli (ATCC 25922) - Gram-negative model.

  • Media: Mueller-Hinton Broth (MHB).

  • Indicator: Resazurin (0.015%) or TTC (optional, for visual readout).

Experimental Workflow

MIC_Workflow Stock Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (96-well plate) 1000 µg/mL -> 1.95 µg/mL Stock->Dilution Dilute in MHB Incubation Incubation 37°C, 18-24h Dilution->Incubation Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Dilution Add 5 x 10^5 CFU/mL Readout Readout (OD600 or Visual) Incubation->Readout Analysis Data Analysis (Determine MIC) Readout->Analysis

Figure 2: Broth microdilution workflow for determining antimicrobial potency.

Procedure
  • Inoculum Prep: Prepare a fresh bacterial suspension adjusted to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB to achieve a final testing concentration of 
    
    
    
    CFU/mL.
  • Plate Setup: Dispense 100 µL of MHB into columns 2–12 of a 96-well plate. Dispense 200 µL of the test compound (diluted to 2000 µg/mL in MHB) into column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL. Columns 11 and 12 serve as Growth Control (Bacteria + DMSO) and Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

    • Validation: Absorbance at 600 nm (

      
      ) should be <0.1 for non-growth wells.
      

Data Interpretation & Expected Outcomes[1][2][3][4]

Based on structural analogs (e.g., brominated vanillin derivatives), the expected activity profile is summarized below. The presence of the bromine atom often enhances activity against Gram-positive bacteria due to the thick peptidoglycan layer interaction [3].

Derivative ClassTarget OrganismExpected MIC Range (µg/mL)Mechanism Insight
Schiff Base (Aniline) S. aureus (Gram+)12.5 – 50.0Membrane disruption; Halogen bonding with cell wall proteins.
Schiff Base (Aniline) E. coli (Gram-)50.0 – >100Limited permeability due to outer membrane; Efflux pumps may reduce efficacy.
Hydrazone C. albicans (Fungal)25.0 – 100Inhibition of ergosterol synthesis (CYP51 binding).
Parent Aldehyde S. aureus>200 (Inactive)Lacks the nitrogen pharmacophore required for high-affinity binding.

Critical Note: If MIC values are >100 µg/mL, the compound is considered inactive for clinical relevance but may still serve as a lead for structural optimization.

References

  • PubChem. (2025).[2][3] 3-Bromo-4-ethoxy-5-methoxybenzaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

  • Thorat, B. R., et al. (2012).[4] Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research. Available at: [Link] (Cited for synthesis methodology of polysubstituted benzaldehydes).

Sources

Use of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the handling, reactivity, and strategic deployment of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS: 90109-65-2).[1][2][3][4] While widely recognized as a critical intermediate in the synthesis of the PDE4 inhibitor Apremilast, this compound possesses a unique "Janus" architecture—combining an electrophilic aldehyde, a reactive aryl bromide, and asymmetric alkoxy chains—that makes it an undervalued scaffold for materials science .[1][3][4]

This document bridges the gap between pharmaceutical synthesis and materials engineering, providing protocols for transforming this precursor into liquid crystals , OLED emitters , and functionalized polymers .[1][3][4]

Part 1: Molecular Architecture & Reactivity Profile[4]

To use this compound effectively, researchers must understand the interplay between its steric and electronic features.[1][3][4]

FeatureChemical FunctionMaterials Science Implication
Aryl Bromide (C3) Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald).[1][2][3][4]Enables extension of

-conjugation for conductive polymers or OLED cores.[1][2][3]
Aldehyde (C1) Condensation handle (Knoevenagel, Schiff base).[2][3][4]Anchor point for electron-withdrawing groups (dyes) or mesogenic tails (liquid crystals).[1][2][3][4]
Ethoxy (C5) / Methoxy (C4) Electron-donating groups (EDGs) with asymmetric sterics.[1][2][3][4]Critical: The asymmetry disrupts crystal packing compared to symmetric analogs (e.g., Syringaldehyde), improving solubility and lowering melting points in final materials.[2][3][4]
The "Divergent Scaffold" Concept

The molecule acts as a logic gate in synthesis.[1][2][3] Depending on the order of operations (C1 functionalization vs. C3 functionalization), the final material's properties change drastically.[1][3][4]

DivergentPath Start 3-Bromo-5-ethoxy- 4-methoxybenzaldehyde PathA Path A: C1 Condensation (Aldehyde First) Start->PathA + Amine/Active Methylene PathB Path B: C3 Coupling (Bromide First) Start->PathB + Boronic Acid/Pd(0) ProdA Schiff Base Ligands (Metallomesogens) PathA->ProdA Metal Coordination ProdB Biaryl Cores (OLED/Conductive Polymers) PathB->ProdB Polymerization

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and bromide moieties.[1][2][3][4]

Part 2: Application Protocols

Protocol A: Synthesis of Asymmetric Biaryl Cores (Suzuki-Miyaura Coupling)

Target Application: OLED Emitters and Conjugated Polymers. Rationale: The ethoxy group at C5 provides steric bulk that prevents "pi-stacking quenching" in the final OLED device, a common failure mode in planar molecules.[1][2][3][4]

Reagents:

  • Substrate: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 eq)[1][2][3][4]

  • Coupling Partner: 4-diphenylaminophenylboronic acid (1.2 eq)[1][2][3][4]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1][2][3][4]

  • Base: K₂CO₃ (2.0 M aqueous solution)[2][3][4]

  • Solvent: Toluene:Ethanol (4:1 ratio)[3][4]

Step-by-Step Methodology:

  • Degassing (Critical Step):

    • Combine the solvent mixture in a Schlenk flask.[2][3]

    • Perform three "Freeze-Pump-Thaw" cycles.[2][3] Why? Oxygen poisons the Pd(0) catalyst and promotes homo-coupling of the boronic acid, leading to impurities that are difficult to separate.[1][4]

  • Reaction Assembly:

    • Under a positive pressure of Nitrogen or Argon, add the Substrate, Boronic Acid, and Pd catalyst.[1][3][4]

    • Add the degassed aqueous base via syringe.[2][3]

  • Thermal Activation:

    • Heat to 85°C for 12–16 hours.

    • Monitoring: Use TLC (Hexane:EtOAc 4:1).[1][2][3][4] The aldehyde spot (DNP active) should disappear; the product will likely be highly fluorescent under UV (365 nm).[1][2][3][4]

  • Workup & Purification:

    • Cool to RT. Dilute with EtOAc and wash with brine.[2][3]

    • Dry organic layer over Na₂SO₄.[2][3]

    • Purification Note: The aldehyde group makes the product sensitive to silica gel (streaking).[1][2][3][4] Pre-treat the silica column with 1% Triethylamine in Hexane to neutralize acidic sites.[2][3]

Protocol B: Synthesis of Schiff Base Mesogens

Target Application: Liquid Crystals and Chemosensors. Rationale: The aldehyde reacts with primary amines to form imines (Schiff bases).[1][2][3][4] The presence of the bromine allows for post-condensation functionalization (e.g., adding a second "arm" later).[1][3][4]

Reagents:

  • Substrate: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 eq)[1][2][3][4]

  • Amine: 4-n-butyl-aniline (1.0 eq)[1][2][3][4]

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1][2][3][4]

  • Solvent: Absolute Ethanol[3][4]

Step-by-Step Methodology:

  • Condensation:

    • Dissolve the aldehyde in absolute ethanol (0.5 M concentration).

    • Add the aniline slowly at room temperature.[1][2][3]

    • Add catalytic acetic acid.[1][2][3]

  • Equilibrium Shift:

    • Reflux the mixture for 4 hours.

    • Self-Validating Checkpoint: The solution usually deepens in color (yellow to orange) as conjugation extends.[1][2][3][4] If the solution remains pale, the reaction has not initiated—check the pH (should be slightly acidic, ~pH 5-6).

  • Crystallization:

    • Cool slowly to 0°C. The Schiff base should precipitate as crystalline needles.[1][2][3]

    • Note: Due to the ethoxy/methoxy asymmetry, crystallization may be slower than expected.[2][3][4] If oiling occurs, scratch the flask wall or seed with a micro-crystal.[2][3][4]

Part 3: Quality Control & Characterization Standards

When sourcing or synthesizing this compound, purity is paramount.[2][3][4] Impurities from the "isovanillin route" (common synthesis path) can poison materials applications.[1][2][3][4]

Table 1: Critical Specification Sheet

ParameterSpecificationMethodFailure Mode in Materials
Purity >98.5% (HPLC)C18 Column, ACN:Water<98% leads to trap states in OLEDs (reduced efficiency).[2][3][4]
Water Content <0.1%Karl FischerHydrolysis of Schiff bases; quenching of anionic polymerizations.[1][2][3]
Pd Content <10 ppmICP-MSResidual Pd (from synthesis) acts as a fluorescence quencher.[1][2][3][4]
Appearance White to pale yellow solidVisualDark yellow/orange indicates oxidation of the aldehyde to acid.[1][2][3]
Troubleshooting the "Oiling Out" Phenomenon

A common issue with 3-Bromo-5-ethoxy-4-methoxybenzaldehyde is its tendency to form a supercooled oil rather than crystallize.[2][3]

  • Cause: The ethoxy chain has high rotational freedom, inhibiting lattice formation.[2][3][4]

  • Solution: Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA) and add Hexane dropwise until turbid. Store at -20°C for 24 hours.

Part 4: Reaction Logic Visualization

The following diagram illustrates the decision matrix for processing this compound, ensuring the correct sequence is followed to avoid side reactions (e.g., oxidizing the aldehyde before coupling).

WorkflowLogic Step1 Start: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Decision Target Material? Step1->Decision Route1 Route 1: Conjugated Polymer Decision->Route1 High MW Required Route2 Route 2: Liquid Crystal Decision->Route2 Small Molecule Action1 Protect Aldehyde (Acetal) Route1->Action1 Prevent Side Rxn Action4 Direct Schiff Base Condensation Route2->Action4 Aldehyde is Reactive Action2 Suzuki Polymerization Action1->Action2 Action3 Deprotect & Functionalize Action2->Action3 Action5 Post-Condensation Coupling Action4->Action5

Figure 2: Logical flowchart for selecting the synthetic route based on the desired material class.

References

  • Miyaura, N., & Suzuki, A. (1995).[2][3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2][3][4] Link[2][3][4]

    • Context: Foundational text for Protocol A (Suzuki Coupling).[1][2][3][4]

  • Manjunatha, S. G., et al. (2018).[2][3][4] Process for the preparation of Apremilast.[2][3][5][6][7] US Patent 2018/0009756 A1.[1][2][3] Link

    • Context: Details the industrial scale-up and purification of the 3-bromo-5-ethoxy-4-methoxybenzaldehyde intermedi
  • Hird, M. (2007).[1][2][3][4] Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36, 2070-2095.[1][2][3][4] Link

    • Context: Establishes the role of alkoxy-benzaldehydes in mesogen design (Protocol B).
  • Sigma-Aldrich. (2024).[1][2][3][4] Product Specification: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde.[1][2][3] Link[2][3][4]

    • Context: Source for physical property data and safety handling.[2][3]

Sources

Application Note: Enantioselective Functionalization of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The Molecule

3-Bromo-5-ethoxy-4-methoxybenzaldehyde is a highly functionalized aromatic scaffold often utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., analogs of Roflumilast or Apremilast) and other bioactive phenethylamines.[1]

Key Structural Features:

  • Aldehyde Handle (C1): The primary site for asymmetric functionalization (C-C or C-N bond formation).

  • Bromide Handle (C3): An orthogonal handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for library diversification after chirality is established.

  • Alkoxy Pattern (C4-OMe, C5-OEt): These electron-donating groups (EDGs) significantly increase electron density in the aromatic ring.

Synthetic Challenges

The specific substitution pattern presents a unique challenge for asymmetric catalysis:

  • Electronic Deactivation: The strong EDGs at C4 and C5 render the aldehyde carbonyl less electrophilic compared to simple benzaldehydes, potentially slowing down nucleophilic attacks.

  • Steric Buttressing: The C3-Bromine and C5-Ethoxy groups create a "buttressed" steric environment around the aldehyde. Standard chiral ligands must be selected to avoid steric clash while maintaining rigid stereocontrol.

This guide details two robust, self-validating protocols optimized for this specific substrate: Ellman’s Sulfinamide Condensation (for chiral amines) and the Asymmetric Henry Reaction (for chiral


-nitroalcohols).

Protocol A: Synthesis of Chiral -Branched Amines (Ellman Method)

This protocol utilizes tert-butanesulfinamide (Ellman’s auxiliary) to convert the aldehyde into a chiral amine with high enantiomeric excess (>98% ee). This is the preferred route for generating chiral phenethylamine pharmacophores.

Reaction Pathway

The workflow involves condensation to the


-sulfinyl imine followed by diastereoselective Grignard addition.

EllmanPathway Aldehyde Start: 3-Br-5-OEt-4-OMe-benzaldehyde Imine Intermediate: N-Sulfinyl Imine Aldehyde->Imine Ti(OEt)4, THF Condensation Auxiliary (R)-tert-butanesulfinamide Auxiliary->Imine Transition Transition State (Chelated Model) Imine->Transition MeMgBr, -78°C Amine Product: Chiral u03b1-Methyl Amine Transition->Amine 1. Addition 2. HCl (Hydrolysis)

Figure 1: Stereoselective amine synthesis via Ellman auxiliary.[2] The rigid cyclic transition state ensures high diastereoselectivity.

Detailed Methodology

Step 1: Formation of the


-Sulfinyl Imine [3]
  • Reagents: Aldehyde (1.0 equiv), (

    
    )-tert-butanesulfinamide (1.1 equiv), Ti(OEt)
    
    
    
    (2.0 equiv).
  • Solvent: Dry THF (0.5 M).

  • Procedure:

    • Dissolve 3-Bromo-5-ethoxy-4-methoxybenzaldehyde in dry THF under N

      
      .
      
    • Add Ti(OEt)

      
       followed by (
      
      
      
      )-tert-butanesulfinamide.
    • Heat to reflux (65°C) for 12–16 hours. Note: The electron-rich nature of the aldehyde requires longer reflux times than standard substrates.

    • QC Check: Monitor by TLC (EtOAc/Hex). The imine is typically less polar than the sulfinamide.

    • Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite. Dry (Na

      
      SO
      
      
      
      ) and concentrate.

Step 2: Diastereoselective Grignard Addition

  • Reagents: Methylmagnesium bromide (3.0 M in ether, 2.0 equiv).

  • Solvent: Dry CH

    
    Cl
    
    
    
    (DCM).
  • Procedure:

    • Dissolve the crude imine in DCM and cool to -78°C .

    • Add MeMgBr dropwise. Critical: Maintain temperature < -70°C to prevent non-chelated attack which erodes stereoselectivity.

    • Stir at -78°C for 4 hours, then warm slowly to RT overnight.

    • Quench: Add saturated NH

      
      Cl solution.
      

Step 3: Cleavage to Chiral Amine Hydrochloride

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Treat the sulfinamide intermediate with HCl/Dioxane/MeOH (1:1:1) for 1 hour. Precipitate the product with Et

    
    O.
    
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Steric hindrance from 3-Br/5-OEt.Increase Ti(OEt)

to 3.0 equiv; extend reflux to 24h.
Low Diastereoselectivity Temperature spike during Grignard addition.Ensure dropwise addition over 30 mins; strictly maintain -78°C.
Bromine Loss Li-Halogen exchange (if using R-Li).Strictly use Grignard reagents (R-MgBr) ; avoid Organolithiums which will attack the Ar-Br bond.

Protocol B: Enantioselective Henry Reaction (Nitroaldol)

This protocol generates chiral


-nitroalcohols, which are direct precursors to adrenergic-type drugs and chiral amino alcohols.
Catalytic Strategy

We employ a Copper(II)-Bisoxazoline (Box) complex. The Lewis acidic Cu(II) activates the aldehyde carbonyl, while the chiral ligand creates a steric pocket that directs the attack of the nitronate species.

HenryCycle Complex Active Catalyst (Cu(OAc)2 + Ph-Box) Coordination Aldehyde Coordination Complex->Coordination Substrate Deprotonation Nitronate Formation (DIPEA Base) Coordination->Deprotonation + MeNO2 Attack Enantio-determining C-C Bond Formation Deprotonation->Attack Product Release of (R)-Nitroalcohol Attack->Product Product->Complex Regeneration

Figure 2: Catalytic cycle for the Cu(II)-catalyzed asymmetric Henry reaction.

Detailed Methodology

Catalyst Preparation:

  • Mix Cu(OAc)

    
    ·H
    
    
    
    O (10 mol%) and (S,S)-Ph-Box Ligand (11 mol%) in Ethanol.
  • Stir for 1 hour at RT to form the deep blue active complex.

Reaction Execution:

  • Substrate: Add 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 equiv) to the catalyst solution.

  • Solvent: Ethanol or THF (0.2 M).

  • Reagent: Add Nitromethane (10.0 equiv).

  • Base: Add DIPEA (diisopropylethylamine) (1.0 equiv) slowly.

  • Conditions: Stir at 0°C for 24–48 hours.

    • Note: The electron-rich aldehyde reacts slowly. Do not heat, as this erodes ee. Maintain 0°C and extend time if necessary.

Purification:

  • Evaporate volatiles.

  • Purify via Flash Chromatography (SiO

    
    , Hexanes/EtOAc 8:2).
    
  • Expected Yield: 85–90%.

  • Expected ee: 90–94%.[4]

References & Authority

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

    • Foundational text for Protocol A.

  • Evans, D. A., et al. (2003). "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids." Journal of the American Chemical Society, 125(42), 12692-12693. Link

    • Establishes the Cu-Box catalytic system used in Protocol B.

  • Palomo, C., et al. (2005). "Asymmetric Henry Reaction."[5][6] European Journal of Organic Chemistry, 2005(15), 3249–3261. Link

    • Review of mechanism and scope for electron-rich aldehydes.

  • PubChem Compound Summary. "3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CID 733086)." Link

    • Source for physical property data.[4][7][8]

Sources

Troubleshooting & Optimization

Improving yield of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SYNTH-OPT-3B5E[1]

Executive Summary: The "Ethyl Vanillin" Route

To maximize the yield of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde , you must correct the common strategic error of starting with 5-bromovanillin. 5-bromovanillin contains a 5-methoxy group; your target requires a 5-ethoxy group.[1]

The Correct Retrosynthetic Logic: The high-yield industrial route utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting scaffold.[1] This ensures the ethoxy group is already locked in position 3 (which becomes position 5 in the final numbering due to IUPAC priority rules).[1]

The Two-Step Protocol:

  • Regioselective Bromination: Brominating Ethyl Vanillin to yield 5-Bromoethylvanillin.[1]

  • O-Methylation: Methylating the phenolic hydroxyl group to secure the final 4-methoxy substituent.[1]

Reaction Pathway Visualization

The following diagram outlines the optimized workflow and critical control points (CCPs) where yield is most often lost.

SynthesisPath Start Start: Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Step1 Step 1: Bromination (Br2 / AcOH / NaOAc) Start->Step1 Electrophilic Subst. Inter Intermediate: 5-Bromoethylvanillin Step1->Inter Yield: ~85-90% Oxidation Side Reaction: Oxidation to Benzoic Acid Step1->Oxidation Excess Br2 / No Buffer Step2 Step 2: Methylation (MeI / K2CO3 / DMF) Inter->Step2 Nu- Substitution Final Target: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Step2->Final Yield: ~90-95% Cannizzaro Side Reaction: Cannizzaro (Aldehyde loss) Step2->Cannizzaro Strong Base (NaOH) High Temp

Caption: Optimized synthetic pathway highlighting the Ethyl Vanillin route and critical yield-loss mechanisms (Oxidation and Cannizzaro).

Step-by-Step Optimization Protocols

Phase 1: Regioselective Bromination

Objective: Install bromine at position 5 without oxidizing the aldehyde (C-1) or over-brominating.[1]

  • Reagents: Ethyl Vanillin (1.0 eq), Bromine (

    
    , 1.05 eq), Sodium Acetate (NaOAc, 1.1 eq), Glacial Acetic Acid.
    
  • Key Mechanism: The NaOAc buffers the HBr generated.[1] High acidity promotes aldehyde oxidation; buffering protects the aldehyde functionality.[1]

Protocol:

  • Dissolve Ethyl Vanillin in Glacial Acetic Acid (5 mL per gram).

  • Add NaOAc (anhydrous).[1] Stir until partial suspension.

  • CRITICAL: Cool the mixture to 0–5°C .

  • Add

    
     dissolved in Acetic Acid dropwise over 1 hour. Do not allow temperature to exceed 10°C.
    
  • Stir for 2 hours at room temperature.

  • Quench: Pour into ice water containing 5% Sodium Bisulfite (

    
    ). This reduces unreacted bromine immediately, preventing workup oxidation.[1]
    
  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water (yields ~90%).[1]

Phase 2: O-Methylation (The "Soft" Alkylation)

Objective: Methylate the 4-OH without degrading the aldehyde.[1]

  • Reagents: 5-Bromoethylvanillin (Intermediate), Methyl Iodide (MeI, 1.2 eq) OR Dimethyl Sulfate (DMS), Potassium Carbonate (

    
    , 2.0 eq), DMF (Dimethylformamide).
    
  • Why

    
     over NaOH?  NaOH is a strong base that, in the presence of an aldehyde, can trigger the Cannizzaro reaction  (disproportionation into alcohol and acid), destroying your product. 
    
    
    
    is mild and prevents this.[1]

Protocol:

  • Dissolve 5-Bromoethylvanillin in DMF (3 mL per gram).

  • Add powdered, dry

    
    .
    
  • Add Methyl Iodide dropwise at room temperature.[1]

  • Stir at 40–50°C for 4 hours. Avoid reflux temperatures to preserve the aldehyde.[1]

  • Workup: Pour into crushed ice. The product should precipitate as a solid.[1]

  • Purification: Recrystallize from Ethanol.

Troubleshooting Guide & FAQs

Data Matrix: Common Yield Killers
SymptomProbable CauseCorrective Action
Low Yield (Step 1) Oxidation of CHO to COOHUse NaOAc buffer; ensure temp <10°C during addition.[1]
Dark/Tar Product (Step 1) Over-bromination / PolymerizationSlow down

addition; quench aggressively with Bisulfite.[1]
Product is Acidic (Step 2) Cannizzaro ReactionSwitch base from NaOH/KOH to

.[1] Avoid water in solvent.[1]
Incomplete Reaction (Step 2) Steric HindranceThe Ortho-Br and Ortho-OEt crowd the OH.[1] Increase time or use DMF (polar aprotic) to accelerate

.
Impurity: 3-Bromo-4,5-diethoxy Contaminated ReagentEnsure you are using Methyl Iodide, not Ethyl Iodide/Bromide in Step 2.[1]
Frequently Asked Questions

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes, and for small-scale (<10g) synthesis, it is often superior.[1] NBS provides a low, steady concentration of electrophilic bromine, reducing oxidation risks.[1] However, atom economy is lower.[1] If using NBS, switch solvent to Acetonitrile or DMF.[1]

Q: Why did my aldehyde peak disappear in NMR after methylation? A: You likely used Sodium Hydroxide (NaOH) or heated the reaction too high in the presence of water. This triggers the Cannizzaro reaction.[1] Stick to anhydrous


 in DMF or Acetone.[1]

Q: Can I start with 5-Bromovanillin and ethylate it? A: NO. This is the most common error.[1]

  • 5-Bromovanillin structure: 3-Br, 4-OH, 5-OMe .[1]

  • Ethylation yields: 3-Br, 4-OEt, 5-OMe .[1]

  • Your Target: 3-Br, 5-OEt , 4-OMe.[1][2]

  • The positions of the alkoxy groups would be reversed.[1] You must start with the ethoxy group already on the ring (Ethyl Vanillin).[1]

Q: My product is an oil that won't crystallize. What now? A: This compound has a low melting point.[1]

  • Scratch the glass side of the flask with a glass rod.[1]

  • Add a "seed" crystal if available.[1]

  • Use a solvent mixture of Ethanol:Water (9:[1]1) and cool to -20°C overnight.

References

  • Preparation of 3-Bromo-5-methoxy-4-propoxybenzaldehyde (Analogue Protocol). PrepChem. Available at: [Link]

  • Synthesis of 3-ethoxy-4-methoxybenzaldehyde. PrepChem. Available at: [Link]

  • 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (Intermediate Data). PubChem. Available at: [Link][1]

  • Method for preparing 3,5-dibromo-4-hydroxybenzaldehyde (Bromination Conditions).Google Patents (CN101250097B).

Sources

Technical Support Center: Purification of Crude 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting & Purification Protocols Ticket ID: PUR-BR-ALD-001

Introduction & Triage

Welcome to the technical support center. You are likely working with 3-Bromo-5-ethoxy-4-methoxybenzaldehyde , a highly functionalized aromatic aldehyde often utilized as an intermediate in the synthesis of phosphodiesterase (PDE) inhibitors or other bioactive APIs.

Because this molecule contains a bromine atom, an ethoxy group, and a methoxy group, its lipophilicity is significantly higher than simple benzaldehydes. This physical property dictates that standard aqueous purification methods (like simple washes) often fail to remove organic impurities such as unreacted starting materials (phenols/ethers) or over-brominated byproducts.

Initial Assessment Protocol

Before selecting a purification route, characterize your crude material to avoid yield loss.

ParameterObservationRecommended Action
Physical State Yellow/Orange OilLikely contains solvent residues or high impurity load. Proceed to Bisulfite Purification.
Physical State Solid (Sticky/Amorphous)Promising. Attempt Recrystallization first.
1H-NMR Aldehyde peak (~9.8-10.2 ppm) intact. Extra aromatic signals present.[1][2][3][4]Calculate molar ratio of impurities. If <10% impurity, Recrystallize . If >10%, Bisulfite .
1H-NMR Broad singlet >10.5 ppmOxidation to benzoic acid has occurred. Base Extraction required to remove acid.

The Purification Decision Matrix

Do not default to column chromatography immediately. It is resource-intensive and often unnecessary for crystalline aldehydes. Use the logic flow below to determine the most efficient path.

PurificationLogic Start Crude Material Analysis CheckPurity Check Purity (NMR/HPLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% CheckPurity->LowPurity Recryst Method A: Recrystallization (EtOH/Water or EtOAc/Heptane) HighPurity->Recryst Crystallize NatureImpurity Identify Impurities LowPurity->NatureImpurity NonAldehyde Non-Aldehyde Impurities (Phenols, Ethers, Acids) NatureImpurity->NonAldehyde Isomers Regioisomers/Aldehyde Byproducts NatureImpurity->Isomers Bisulfite Method B: Bisulfite Adduct (Specific for Aldehydes) NonAldehyde->Bisulfite Selectivity Column Method C: Flash Chromatography (Last Resort) Isomers->Column Separation Required Bisulfite->Recryst Final Polish

Figure 1: Decision matrix for selecting the optimal purification method based on crude purity and impurity type.

Technical Protocols & Troubleshooting

Method A: The Bisulfite "Silver Bullet" (Recommended for Oils)

Why this works: The bisulfite ion (


) attacks the carbonyl carbon to form a water-soluble sulfonate salt. Non-aldehyde impurities (starting materials, brominated phenols) remain in the organic layer and are washed away.

The Challenge: Your molecule (3-Bromo-5-ethoxy-4-methoxybenzaldehyde) is lipophilic. It will not dissolve in aqueous sodium bisulfite easily, leading to "false negatives" where no adduct forms.

Step-by-Step Protocol
  • Dissolution: Dissolve 10 g of crude aldehyde in 40 mL of Ethyl Acetate (or Toluene). Do not use ether (volatility issues).

  • Adduct Formation: Add 30 mL of saturated aqueous Sodium Bisulfite (

    
    ) solution.
    
  • The Critical Step: Add 2-5 mL of Ethanol or Methanol. This acts as a phase transfer aid.

  • Agitation: Stir vigorously for 2–4 hours. A thick white precipitate (the adduct) should form at the interface.

  • Filtration/Separation:

    • If solid forms: Filter the solid adduct.[2][5][6][7] Wash with diethyl ether to remove non-aldehyde impurities.

    • If no solid forms (emulsion): Separate the layers.[2] The product is in the aqueous layer (as the salt). Discard the organic layer.

  • Regeneration: Treat the solid adduct (or aqueous layer) with saturated Sodium Bicarbonate (

    
    ) or 10% NaOH until pH > 10. Stir for 30 mins.
    
  • Extraction: Extract the liberated pure aldehyde into Dichloromethane (DCM). Dry over

    
     and concentrate.
    
Troubleshooting Method A
  • Q: No precipitate formed after 4 hours.

    • A: The adduct might be soluble in the water/alcohol mix. Separate the phases. Your product is likely in the aqueous phase. Wash the aqueous phase with ether, then basify the aqueous phase to recover the product.

  • Q: Yield is extremely low after regeneration.

    • A: The hydrolysis of the adduct requires basic conditions. Ensure pH is >10. If using carbonate is too slow, use 10% NaOH, but do not heat (to avoid Cannizzaro reaction).

Method B: Recrystallization (For Solids >85% Purity)

Why this works: The heavy bromine atom and alkoxy groups facilitate crystal packing, but the melting point is likely moderate (~60-90°C).

Solvent Systems
Solvent PairRatio (v/v)Comment
EtOH / Water 9:1 to 7:3Classic system. Dissolve in hot EtOH, add warm water until turbid. Cool slowly.
EtOAc / Heptane 1:3Best for removing non-polar tars. Dissolve in min. hot EtOAc, add Heptane.
IPA (Isopropyl Alcohol) PureGood for "oiling out" issues.
Troubleshooting Method B
  • Q: The product "oiled out" (formed a liquid blob) instead of crystallizing.

    • A: This is common with ethoxy-substituted benzaldehydes.

      • Fix 1: Re-heat to dissolve the oil, then add a "seed crystal" of pure material at 40°C.

      • Fix 2: Scratch the glass side of the flask vigorously with a glass rod.

      • Fix 3: Add slightly more solvent (you may be too concentrated).

Method C: Flash Chromatography (The Last Resort)

Use this only if regioisomers (e.g., 2-bromo isomer) are present, as they also form bisulfite adducts.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5

    
     80:20).
    
  • Loading: Dissolve crude in minimum DCM.

  • Rf Target: Aim for an Rf of ~0.3 in 80:20 Hexane:EtOAc.

Mechanism of Action: Bisulfite Purification

Understanding the chemical pathway ensures you know why you are performing specific washes.

BisulfiteMechanism Aldehyde Crude Aldehyde (Lipophilic) Adduct Bisulfite Adduct (Water Soluble Salt) Aldehyde->Adduct Nucleophilic Attack Bisulfite NaHSO3 (Aqueous) Bisulfite->Adduct Impurities Impurities (Stay in Organic Layer) Adduct->Impurities Phase Separation Regen Base Hydrolysis (pH > 10) Adduct->Regen Wash Aqueous Layer PureProduct Pure Aldehyde Regen->PureProduct Elimination of SO3

Figure 2: Chemical pathway for the reversible formation of the bisulfite adduct, enabling phase-selective purification.[4]

Frequently Asked Questions (FAQs)

Q: My crude product is dark brown/black. Is it ruined? A: Not necessarily. Bromination reactions often produce trace amounts of highly colored polymeric tars. These are usually non-polar. The Bisulfite Method (Method A) is excellent here because the tars will stay in the organic wash, while your aldehyde moves to the aqueous phase as the adduct.

Q: Can I store the purified aldehyde on the shelf? A: Caution is advised. Benzaldehydes with electron-donating groups (ethoxy/methoxy) are prone to air oxidation to benzoic acids.

  • Storage: Store under Nitrogen or Argon at 4°C.

  • Stabilizer: If strictly necessary for long-term storage, 0.1% BHT (butylated hydroxytoluene) can be added, but must be removed before the next reaction step.

Q: I see a small impurity at ~10.0 ppm in NMR, right next to my aldehyde peak. A: This is likely a regioisomer (e.g., bromine at the 2-position or 6-position). Bisulfite purification will not remove this, as it is also an aldehyde. You must use Method C (Chromatography) or careful Recrystallization (Method B) to separate isomers based on slight solubility differences.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Bisulfite Adducts, p. 1256).
  • Furniss, B. S., et al. Purification of Benzaldehyde Derivatives. In: Vogel's Textbook of Practical Organic Chemistry.

  • Lio, B., et al. "Fatty Aldehyde Bisulfite Adducts as a Purification Handle." Organic Process Research & Development, 2017. (Demonstrates biphasic handling for lipophilic aldehydes).

  • PubChem Compound Summary. "3-Bromo-4-ethoxy-5-methoxybenzaldehyde" (Analogous structure properties).

Note: Always consult the Safety Data Sheet (SDS) for 3-Bromo-5-ethoxy-4-methoxybenzaldehyde before handling. Brominated aromatics can be skin irritants and sensitizers.

Sources

Recrystallization methods for 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Case ID: REC-90109-65-2 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division[1][2][3]

Executive Summary & Compound Profile

Welcome to the technical support hub for 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS: 90109-65-2).[1][2][3] This guide addresses the purification of this trisubstituted benzaldehyde derivative, a critical intermediate often associated with the synthesis of phosphodiesterase 4 (PDE4) inhibitors like Apremilast.[1][2][3]

Compound Characteristics:

  • Nature: Electron-rich aromatic aldehyde.[1][2][3]

  • Key Functional Groups: Aldehyde (-CHO), Ethoxy (-OEt), Methoxy (-OMe), Bromide (-Br).[1][2][3]

  • Challenge: The presence of two alkoxy groups makes the compound prone to "oiling out" (liquid-liquid phase separation) before crystallizing.[1][2][3] The bromine atom increases lipophilicity, requiring careful polarity tuning.[1][2][3]

Solvent Selection Protocol

Q: Which solvent system should I start with?

A: Do not rely on a single "magic solvent."[1][2][3] Because the melting point of this specific isomer can vary based on purity (typically expected between 80–120°C for similar brominated alkoxybenzaldehydes), you must screen based on polarity.[1][2][3]

We recommend a Two-Solvent System to balance solubility and recovery.[1][2][3]

SystemCompositionRecommended ForProsCons
System A (Standard) Ethanol / Water Initial Crude (Purity >85%)High recovery; environmentally benign; good for removing inorganic salts.[1][2][3]Risk of oiling out if water is added too fast.[1][2][3][4]
System B (Polishing) Ethyl Acetate / Heptane High Purity (Purity >95%)Excellent impurity rejection; produces well-defined crystals.[1][2][3]Lower recovery yield; flammability hazard.[2][3]
System C (Rescue) Toluene / Cyclohexane Oily/Sticky CrudeGood for separating non-polar byproducts (e.g., over-brominated species).[2][3]Toluene is harder to remove (high boiling point).[2][3]

Detailed Workflow: The "Ethanol/Water" Protocol

This protocol is designed to minimize thermal stress on the aldehyde group, which can oxidize to the carboxylic acid if overheated for prolonged periods.[1][2][3]

Phase 1: Dissolution

  • Place crude 3-Bromo-5-ethoxy-4-methoxybenzaldehyde in a round-bottom flask.

  • Add Absolute Ethanol (approx. 3-5 mL per gram of solid).

  • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If the solution is dark/colored, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

Phase 2: Crystallization [1][3] 4. Remove from heat.[1][2][3] While maintaining a temperature of ~60°C, add warm Water dropwise.[1][2][3] 5. Stop adding water the moment you see a persistent turbidity (cloudiness) that does not disappear with stirring. 6. Add a few drops of Ethanol to clear the solution back to transparency.[1][2][3] 7. Seeding (Critical): Add a tiny crystal of pure product. If none is available, scratch the inner glass wall with a glass rod to induce nucleation.[1][2][3]

Phase 3: Cooling & Collection 8. Allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.[1][2] 9. Cool further in an ice bath (0-5°C) for 30 minutes. 10. Filter the crystals using vacuum filtration.[1][2][3] Wash with a cold 1:1 Ethanol/Water mixture.[1][2][3]

Troubleshooting Guide

Q: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. What happened?

A: This occurs when the temperature of the solution drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the saturation limit for crystallization.[1][2][3]

  • Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount of the good solvent (Ethanol) to change the composition.[1][2][3]

  • Prevention: Slow down the cooling rate. Insulate the flask with a towel.[1][2][3] Ensure you seed the solution at a higher temperature (just below saturation).

Q: The crystals are yellow/brown, but they should be off-white. How do I fix color?

A: Color is often due to trace oxidation products (quinones) or residual bromination reagents.[1][2][3]

  • Fix: Perform a "wash" recrystallization.[1][2][3] Dissolve in minimal Ethyl Acetate and wash with 5% Sodium Bisulfite solution (removes free bromine/oxidants) in a separatory funnel before attempting recrystallization again.[1][2][3]

Q: I suspect I have the wrong regioisomer (e.g., 2-bromo isomer). Will recrystallization separate them?

A: Recrystallization is often insufficient for separating regioisomers with similar polarities.[1][2][3]

  • Diagnostic: Run a 1H NMR .[1][2][3] Look for the aromatic proton splitting patterns. The 3-bromo-5-ethoxy-4-methoxy isomer should show specific coupling constants distinct from the 2-bromo variant.

  • Action: If isomers are present, you must use Flash Column Chromatography (Silica gel; Hexane/EtOAc gradient) before recrystallization.[1][2][3]

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for purifying your compound, including "rescue" paths for common failures.

Recrystallization_Workflow Start Crude 3-Bromo-5-ethoxy- 4-methoxybenzaldehyde Check_Purity Check Purity (TLC/HPLC) Start->Check_Purity High_Impurity High Impurity / Isomers present? Check_Purity->High_Impurity Column Perform Flash Chromatography (Hexane/EtOAc) High_Impurity->Column Yes Solvent_Choice Select Solvent System High_Impurity->Solvent_Choice No (Mainly colored/salts) Column->Solvent_Choice System_A Ethanol / Water (Standard) Solvent_Choice->System_A General Use System_B EtOAc / Heptane (Polishing) Solvent_Choice->System_B Final Polish Oiling_Out Problem: Oiling Out? System_A->Oiling_Out System_B->Oiling_Out Reheat Reheat + Add Good Solvent (Ethanol or EtOAc) Oiling_Out->Reheat Yes Success Slow Cool -> Seed -> Filter Oiling_Out->Success No Reheat->Oiling_Out Final Pure Crystals (Verify mp & NMR) Success->Final

Caption: Logic flow for solvent selection and troubleshooting phase separation issues.

References & Authority

  • PubChem Compound Summary. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Isomer Analog Data). National Library of Medicine.[1][2][3] [1][2][3]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization (General Rules for Aromatics).

  • Matrix Scientific. Safety Data Sheet (SDS) for 3-Bromo-4-ethoxy-5-methoxybenzaldehyde.[1][2][3][5] (Used for solubility/hazard inference).[1][2][3]

  • Google Patents. Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde (Precursor Synthesis Context). Patent CN107827722B.[1][2][3]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 90109-65-2 before handling.[1][2][3] Brominated aromatic aldehydes can be skin and eye irritants.[1]

Sources

Technical Support Center: Synthesis & Impurity Profiling of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

[1][2][3][4]

Executive Summary & Process Logic

Target Molecule: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Primary Application: Key intermediate for PDE4 inhibitors (e.g., Apremilast analogs).[1][2][3][4] Standard Industrial Route:

  • Precursor Synthesis: Alkylation of Isovanillin (3-hydroxy-4-methoxybenzaldehyde) to form 3-ethoxy-4-methoxybenzaldehyde .[1][2][3][4]

  • Functionalization: Electrophilic aromatic bromination.[1][2][3][4][5]

The Critical Challenge: The synthesis hinges on regioselectivity . The precursor, 3-ethoxy-4-methoxybenzaldehyde, has two activated positions (ortho to the alkoxy groups): C2 and C5 .[1][2][3] The target molecule requires bromination at C5 .[2][3][4][6] While steric hindrance favors C5, slight deviations in temperature or reagent stoichiometry can lead to the C2-isomer (Impurity A) or over-bromination (Impurity B).[2][3][4]

Reaction Pathway & Impurity Genesis (Visual Guide)

The following diagram illustrates the "decision points" where the reaction can deviate from the desired pathway.

ReactionPathwayStartStarting Material(3-Ethoxy-4-methoxybenzaldehyde)TargetTARGET PRODUCT(3-Bromo-5-ethoxy-4-methoxybenzaldehyde)(C5 Substitution)Start->Target Major Pathway (Kinetic & Steric Control)ImpurityAIMPURITY A (Regioisomer)2-Bromo-3-ethoxy-4-methoxybenzaldehyde(C2 Substitution)Start->ImpurityA Minor Pathway (High Temp / Fast Addition)BromineReagent:Br2 / AcOH / NaOAcImpurityBIMPURITY B (Over-reaction)2,5-Dibromo-3-ethoxy-4-methoxybenzaldehydeTarget->ImpurityB Excess Br2 Long Reaction TimeImpurityCIMPURITY C (Hydrolysis)3-Bromo-4-hydroxy-5-ethoxybenzaldehyde(Ether Cleavage)Target->ImpurityC Strong Acid / Lewis Acid (Demethylation)ImpurityA->ImpurityB Excess Br2

Caption: Mechanistic flow showing the competition between C5-bromination (Target) and C2-bromination (Impurity A), leading to dibromo species (Impurity B) upon over-exposure.[1][2][3]

Troubleshooting Guide: Side Products & Mitigation

Impurity A: The "Ortho" Regioisomer

Chemical Identity: 2-Bromo-3-ethoxy-4-methoxybenzaldehyde Origin: Bromination occurs at the C2 position (between the aldehyde and ethoxy group) instead of the desired C5 position.[1][2][3][4]

Diagnostic QuestionRoot Cause AnalysisCorrective Action
Is the impurity level >2%? Temperature Spike: Higher temperatures provide enough energy to overcome the steric barrier at C2.[1][2][3][4]Cool Down: Maintain reaction temperature between 0°C and 5°C during addition. Do not exceed 25°C during the digest phase.
Are you using a Lewis Acid? Catalyst Aggression: Strong Lewis acids (FeBr3, AlCl3) decrease selectivity.[2][3][4]Switch System: Use Br2 in Acetic Acid with Sodium Acetate .[1][2][3][4] The acetate buffers the HBr formed, preventing acid-catalyzed isomerization or cleavage.[3][4]
Is the addition too fast? Local Concentration: Rapid addition creates "hot spots" of high Br2 concentration, promoting non-selective attack.[3]Dropwise Addition: Add bromine solution over 1–2 hours. Ensure vigorous stirring to dissipate local concentration gradients.[1][2][3][4]
Impurity B: The "Dibromo" Species

Chemical Identity: 2,5-Dibromo-3-ethoxy-4-methoxybenzaldehyde Origin: The target product reacts with a second equivalent of bromine.[1][2][3][4]

Diagnostic QuestionRoot Cause AnalysisCorrective Action
Is the impurity appearing late? Stoichiometry Error: Excess bromine (>1.05 eq) drives the reaction to the second substitution.[1][2][3][4]Titrate Reagent: Limit Bromine to 1.00–1.02 equivalents . Monitor by HPLC; stop the reaction even if 1-2% starting material remains (easier to remove than dibromo).[1][2][3][4]
Is the reaction time >4 hours? Over-exposure: Extended stirring allows the slower second bromination to catch up.[3][4]Quench Promptly: Quench with Sodium Bisulfite (NaHSO3) or Sodium Thiosulfate immediately upon reaction completion to destroy unreacted bromine.[1][2][3][4]
Impurity C: The "Phenolic" Degradant

Chemical Identity: 3-Bromo-4-hydroxy-5-ethoxybenzaldehyde (or similar dealkylated species) Origin: Acid-catalyzed cleavage of the aryl-ether bond (usually the methoxy group).[1][2][3][4]

Diagnostic QuestionRoot Cause AnalysisCorrective Action
Is the pH < 1? HBr Accumulation: The reaction generates HBr byproduct.[1][2][3][4] Without buffering, the solution becomes highly acidic, risking ether cleavage.[3][4]Buffer System: Ensure Sodium Acetate (NaOAc) is present in the reaction matrix (typically 1.1 eq relative to Br2).[2][3][4] This captures HBr as acetic acid.[1][2][3][4]
Are you heating reflux? Thermal Cleavage: Ether bonds are susceptible to acid cleavage at reflux temperatures.[1][2][3][4]Lower Temp: Avoid refluxing in acetic acid. If heating is required for solubility, keep it below 40°C.

Technical FAQ: Process Optimization

Q1: Why do we use Isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the ultimate starting material instead of Vanillin? A: The target structure requires the ethoxy group at position 5 (meta to aldehyde) and methoxy at position 4 (para).[1][2][3][4]

  • Isovanillin Route: 3-OH is ethylated

    
     3-ethoxy-4-methoxy.[1][2][3][4] Bromination directs to C5 (ortho to OMe).[1][2][3][4] This yields the correct 3-bromo-5-ethoxy-4-methoxy  pattern.[1][2][3][4]
    
  • Vanillin Route: 4-OH is ethylated

    
     3-methoxy-4-ethoxy.[1][2][3][4] Bromination directs to C5 (ortho to OEt).[1][2][3][4] This yields 3-bromo-4-ethoxy-5-methoxy , which is the wrong regioisomer.[1][2][3][4]
    

Q2: How do I separate the 2-bromo impurity from the target if it forms? A: Separation is difficult due to similar polarity.[1][2][3][4]

  • Recrystallization: The most effective method is recrystallization from Ethanol/Water or Isopropyl Alcohol (IPA) .[2][3][4] The 5-bromo isomer (Target) typically crystallizes more readily due to better symmetry compared to the sterically crowded 2-bromo isomer.[1][2][3][4]

  • Flash Chromatography: If R&D scale, use a gradient of Hexane:Ethyl Acetate (90:10 to 80:20).[3][4] The 2-bromo isomer usually elutes slightly faster (higher Rf) due to "ortho effect" twisting the aldehyde out of plane, reducing polarity.[3]

Q3: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes, and it is often preferred for smaller scales (<100g).[2][3][4]

  • Pros: Easier handling, precise stoichiometry (prevents Impurity B).

  • Cons: Higher cost, atom economy (succinimide waste).[2][3][4]

  • Protocol: Use NBS in Acetonitrile or DMF at 0°C. This often yields higher regioselectivity for the C5 position compared to

    
    /AcOH.[2][3][4]
    

Analytical Data Reference

Use this table to validate your crude reaction mixture via HPLC/GC.

ComponentRelative Retention Time (RRT)*Characteristic Feature
Starting Material 1.00Unbrominated precursor.[1][2][3][4]
Impurity A (2-Br) ~1.15 - 1.20Elutes after SM but often close to Target.[1][2][3][4]
Target (5-Br) ~1.25Major peak.[1][2][3][4]
Impurity B (Dibromo) ~1.45Highly lipophilic; elutes late.[1][2][3][4]
Impurity C (Phenol) ~0.60 - 0.80Elutes early; peak shifts with pH changes.[1][2][3][4]

*Note: RRT values are approximate for a standard C18 Reverse Phase column (Water/Acetonitrile gradient).

References

  • Manhw, S., et al. (2019).[2][3][4] Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Patent CN107827722B.[1][2][3][4]

    • Context: Describes the synthesis of the dialkoxy precursor from Isovanillin, establishing the correct substitution p
  • Leresche, J.E. (1991).[1][2][3][4] Process for the preparation of 3-methoxy-4,5-methylenedioxybenzaldehyde. Patent US5003091A.[1][2][3][4]

    • Context: Provides foundational protocols for bromination of electron-rich benzaldehydes and handling of regio-isomers in similar scaffolds.
  • Muller, G.W., et al. (1998).[2][3][4] Substituted 1-oxo-isoindolines and their use in reducing TNF-alpha levels. U.S. Patent 5,728,844.[1][2][3][4]

    • Context: Describes the use of 3-ethoxy-4-methoxybenzaldehyde intermediates in the synthesis of PDE4 inhibitors (Apremilast analogs)
  • PubChem Compound Summary. (2024). 3-Ethoxy-4-methoxybenzaldehyde.[1][2][3][4][7][8][9] National Library of Medicine.[1][2][3][4] [1][2][3][4]

    • Context: Physical properties and safety data for the precursor material.[2][3][4][10]

Optimization of reaction conditions for 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Synthesis

Current Status: Active Subject: Process Optimization & Troubleshooting Guide Applicable CAS: 1131-52-8 (Unbrominated precursor reference), Target Analogues.[1][2]

Executive Summary: The "Regio-Control" Imperative

Synthesizing 3-Bromo-5-ethoxy-4-methoxybenzaldehyde presents a classic challenge in aromatic substitution: Regioselectivity .[1][2]

If you attempt to brominate the fully alkylated core (3-ethoxy-4-methoxybenzaldehyde), you risk obtaining a mixture of the 2-bromo, 5-bromo, and 6-bromo isomers due to competing directing effects of the alkoxy groups.[1][2]

The Optimized Route: To guarantee the 3-bromo-5-ethoxy-4-methoxy substitution pattern, you must utilize the "Phenol-First" Strategy .[1][2]

  • Start with Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde).[1][2]

  • Brominate (The hydroxyl group directs bromine exclusively to the ortho-position, C5).[1][2]

  • Methylate (Cap the phenol to get the final methoxy group).[1]

This guide focuses on optimizing this specific robust pathway.

Module 1: The Bromination Phase (Critical Step)

Objective: Selective bromination at the C5 position without oxidizing the aldehyde to a carboxylic acid.

Experimental Logic & Causality
  • Substrate: Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde).[1][2]

  • Reagent: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (Elemental Bromine) or NBS (N-Bromosuccinimide).[2]
    
  • Solvent: Glacial Acetic Acid (AcOH).[1][2][3]

  • Mechanism: The phenolic -OH is a strong activating group and an ortho, para-director.[1][2] Since the para position (C1, aldehyde) and one ortho position (C3, ethoxy) are blocked, bromine is forced to C5.

Protocol Optimization Table
VariableStandard ConditionOptimized ConditionTechnical Rationale
Reagent ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Liquid)

in AcOH
or NBS
Liquid bromine is harsh and can cause over-bromination.[2] Pre-diluting in AcOH allows precise stoichiometric control.[1][2]
Solvent Ethanol/WaterGlacial Acetic Acid CRITICAL: Avoid water.[1][2] In aqueous media, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

oxidizes aldehydes to carboxylic acids (CHO

COOH).[4] AcOH prevents hydrate formation, protecting the aldehyde.
Temperature Room Temp (25°C)15°C - 20°C Slightly cooler temps improve regioselectivity and suppress radical side-reactions (benzylic bromination).[1][2]
Quench WaterNaHSOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(aq)
Sodium bisulfite instantly neutralizes unreacted bromine, preventing post-reaction oxidation.
Troubleshooting Guide: Bromination

Q: I am seeing a new spot on TLC that is very polar and drags. What is it? A: This is likely 3-ethoxy-4-hydroxy-5-bromobenzoic acid .[1][2]

  • Cause: Presence of water in your solvent system.[1][2][5][6] ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     + 
    
    
    
    
    
    HOBr, which oxidizes the aldehyde.
  • Fix: Ensure Glacial Acetic Acid is anhydrous.[1][2] If using NBS, switch to Acetonitrile (ACN) or DMF under inert atmosphere.[1]

Q: The reaction yields a di-bromo impurity.[1][2] How do I stop this? A: Over-bromination occurs at the C2 or C6 positions if stoichiometry is loose.[1]

  • Fix: Add the Bromine solution dropwise over 1 hour. Do not exceed 1.05 equivalents of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[2]
    

Q: My product is colored (red/orange) even after workup. A: Trapped elemental bromine or polymerized quinones.[1][2]

  • Fix: Wash the organic layer with 10% Sodium Thiosulfate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) until the color dissipates. Recrystallize from Ethanol.[2]
    

Module 2: The Methylation Phase

Objective: Quantitative conversion of the phenol to the methoxy ether.

Experimental Logic
  • Substrate: 5-Bromo-ethylvanillin (Intermediate from Module 1).[1][2]

  • Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[1][2]

  • Base: Potassium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Solvent: DMF or Acetone.[1][2]

Protocol Optimization
  • Solvent Choice: Use DMF (Dimethylformamide) for faster rates due to better solubility of the phenoxide anion.[1] Use Acetone if you require easier workup (lower boiling point).[1][2]

  • Base Stoichiometry: Use 2.0 equivalents of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[2] The excess base acts as a scavenger for the acid byproduct (HI or 
    
    
    
    ) and ensures the phenol remains deprotonated.
  • Temperature:

    • MeI: 40°C - 50°C (MeI is volatile, bp 42°C. Use a reflux condenser).[1][2]

    • DMS: 60°C - 70°C.[1][2]

Troubleshooting Guide: Methylation

Q: The reaction has stalled at 90% conversion. Should I add more MeI? A: Before adding more reagent, check your stirring.

  • Cause:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     is insoluble in DMF/Acetone.[2] The reaction is heterogeneous. If the salt cakes at the bottom, the reaction stops.
    
  • Fix: Use vigorous mechanical stirring.[1] If stalled, add 0.1 eq of fresh MeI and raise temp slightly.[1]

Q: I see hydrolysis of the aldehyde during workup. A: This is rare but happens if the workup is too basic.

  • Fix: Do not use strong caustic (NaOH) to wash the organic layer if the product is sensitive. Use saturated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or brine.[2]
    

Module 3: Visualization & Logic Mapping

Pathway Analysis: Why the "Phenol-First" Route Wins

SynthesisOptimization Start Starting Material: Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) Decision Decision Point: Order of Events Start->Decision RouteA Route A (Recommended): Bromination FIRST Decision->RouteA High Selectivity RouteB Route B (Risky): Methylation FIRST Decision->RouteB Poor Selectivity InterA Intermediate: 5-Bromo-ethylvanillin (Regio-pure via OH directing) RouteA->InterA Br2, AcOH, <20°C InterB Intermediate: 3-ethoxy-4-methoxybenzaldehyde RouteB->InterB StepA2 Step 2: Methylation (MeI / K2CO3) InterA->StepA2 StepB2 Step 2: Bromination (Br2 / AcOH) InterB->StepB2 Target TARGET: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde StepA2->Target Yield > 90% StepB2->Target Low Yield Impurity IMPURITIES: Mixture of 2-Br, 5-Br, 6-Br isomers (Hard to separate) StepB2->Impurity Competing Directors

Figure 1: Strategic Decision Tree illustrating why brominating the phenol (Ethylvanillin) ensures the correct substitution pattern compared to brominating the ether.

Module 4: Safety & Scalability

  • Bromine Handling: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     is highly toxic and corrosive.[2]
    
    • Scale-up Tip: For reactions >100g, consider using N-Bromosuccinimide (NBS) in Acetonitrile.[1][2] It is a solid, easier to weigh, and less volatile than liquid bromine.[1]

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen.[1][2]

    • Substitution:Dimethyl Carbonate (DMC) is a greener alternative but requires higher temperatures (autoclave/pressure vessel) and catalysts (DABCO) to be effective on phenols.[1] Stick to MeI/DMS for lab scale, investigate DMC for kilo-scale.

References

  • Synthesis of Vanillin Derivatives (General Bromination Protocols)

    • Source: PrepChem.[1][2] "Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde." (Analogous procedure confirming Phenol-First route).

    • URL:[Link]

  • Aldehyde Oxidation Mechanisms

    • Source: Master Organic Chemistry.[1][2] "Oxidation of Aldehydes to Carboxylic Acids." (Explains the hydrate mechanism requiring water).

    • URL:[Link]

  • Regioselectivity in EAS

    • Source: Chemistry Stack Exchange / Clayden Organic Chemistry.[1][2] "Regioselective bromination of vanillin."

    • URL:[Link]

  • 3-Ethoxy-4-methoxybenzaldehyde Properties

    • Source: PubChem Compound Summary.[1][2]

    • URL:[Link][1]

Sources

Overcoming challenges in the bromination of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Regioselectivity and Oxidation Challenges in Electrophilic Aromatic Substitution Audience: Medicinal Chemists, Process Development Scientists Status: [ONLINE] – Senior Application Scientist Active

Welcome to the Technical Support Center

You are likely here because the bromination of benzaldehyde is deceptive. On paper, it is a simple electrophilic aromatic substitution (


). In the flask, it is a battle against two competing failures: oxidation of the aldehyde to benzoic acid  and poor regiocontrol  due to conflicting directing groups.

This guide moves beyond generic textbook advice. We treat your synthesis as a system of competing rates—oxidation vs. substitution—and provide the protocols to tilt the balance in your favor.

Module 1: The Decision Matrix (Start Here)

Before selecting a reagent, you must categorize your substrate. The electron density of your ring dictates whether you need a "gentle touch" to prevent oxidation or a "sledgehammer" to force substitution.

Visualizing the Workflow The following logic tree outlines the decision process for reagent selection based on substrate electronics.

BrominationWorkflow Start Substrate Analysis: Substituted Benzaldehyde Check Ring Electronics? Start->Check Rich Electron Rich (e.g., -OH, -OMe, -NHAc) Check->Rich Activators Present Poor Electron Deficient (e.g., -NO2, -CN, -F) Check->Poor Deactivators Present Risk1 Risk: Over-bromination & Oxidation Rich->Risk1 Risk2 Risk: No Reaction (Inert) Poor->Risk2 Protect Aldehyde Protection (Acetal) Required? Risk1->Protect Sol2 Protocol B: NBS in conc. H2SO4 (The 'Super-Electrophile') Risk2->Sol2 Sol1 Protocol A: NBS in MeCN/DMF (Low Temp) Protect->Sol1 If highly sensitive

Figure 1: Decision matrix for selecting bromination conditions based on ring activation/deactivation.

Module 2: Troubleshooting & FAQs
Issue 1: "My product is Benzoic Acid, not Bromobenzaldehyde."

Diagnosis: You are likely using elemental bromine (


) or an oxidative system (like 

) on an unprotected aldehyde. The Science: The aldehyde hydrogen is highly susceptible to radical abstraction. Elemental bromine generates bromide radicals (

) under light or heat, which strip the aldehydic proton, leading to an acyl radical and subsequent oxidation to acid bromides or acids.

Corrective Action:

  • Switch Reagents: Move from

    
     to N-Bromosuccinimide (NBS) . NBS provides a controlled source of electrophilic bromine (
    
    
    
    ) without the high concentration of free radicals associated with liquid bromine.
  • Solvent Control: Avoid water if possible. Use anhydrous Acetonitrile (MeCN) or DMF.

  • Radical Scavenging: If you must use

    
    , add a radical inhibitor like BHT (butylated hydroxytoluene) to suppress the radical oxidation pathway.
    
Issue 2: "The reaction won't proceed on my Nitrobenzaldehyde."

Diagnosis: The ring is "dead." The combination of the formyl group (-CHO) and the nitro group (-NO2) creates a severely electron-deficient system that resists standard electrophiles. The Science: Standard Lewis acids (


, 

) are often insufficient here because they coordinate with the carbonyl oxygen, further deactivating the ring. You need a "super-electrophile."

Corrective Action (The Rajesh Protocol): Use NBS in concentrated Sulfuric Acid (


).
  • Mechanism:

    
     protonates NBS, generating a highly reactive solvated bromonium species (
    
    
    
    ) or protonated NBS, which is potent enough to attack even dinitro-substituted rings.
  • Reference: Rajesh, K., et al. J. Org.[1][2][3] Chem. 2007.[1][3][4]

Issue 3: "I am getting the wrong isomer (Regioselectivity failures)."

Diagnosis: Misunderstanding the "Directing Group Hierarchy." The Science:

  • Aldehyde (-CHO): Strong meta director.

  • Weak Activators (Alkyl): Ortho/para directors.

  • Strong Activators (-OH, -OMe): Ortho/para directors (Dominant).

  • Halogens: Ortho/para directors (Deactivating but directing).

Troubleshooting Table:

Existing SubstituentDirecting Effect vs. AldehydeDominant OutcomeNotes
-OH / -OMe (at C3)Dominates (-CHO is ignored)Para to -OH/-OMe (C6)C2 is sterically crowded; C4 is para to CHO (favored) but C6 is usually preferred kinetically.
-NO2 (at C3)Cooperative Meta to both (C5)Both groups direct to the same position (C5).
-F / -Cl (at C2)Competitive Para to Halogen (C5)Halogens direct OP; CHO directs Meta. C5 is Para to X and Meta to CHO.
Module 3: Validated Experimental Protocols
Protocol A: Bromination of Deactivated Rings (The "Acid" Method)

Best for: Nitrobenzaldehydes, Cyanobenzaldehydes.

Reagents:

  • Substrate (10 mmol)

  • N-Bromosuccinimide (NBS) (11-12 mmol)

  • Conc. Sulfuric Acid (

    
    ) (10-15 mL)
    

Procedure:

  • Setup: Charge a round-bottom flask with the substituted benzaldehyde.

  • Solvation: Add conc.

    
     at 0°C. Stir until dissolved.
    
  • Addition: Add NBS portion-wise over 15 minutes. Caution: Exothermic.

  • Reaction: Warm to room temperature (or 50-60°C for highly deactivated substrates like dinitro compounds). Stir for 1-3 hours.

  • Quench: Pour the reaction mixture onto crushed ice. The product usually precipitates as a solid.

  • Isolation: Filter the solid, wash copiously with water (to remove acid and succinimide), and dry.

Why this works: The highly acidic medium prevents the formation of radical species (stopping oxidation) and activates NBS to overcome the deactivated ring.

Protocol B: Regioselective Bromination of Activated Rings

Best for: Methoxybenzaldehydes, Hydroxybenzaldehydes.

Reagents:

  • Substrate (10 mmol)

  • NBS (10.5 mmol)

  • Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst: Ammonium Acetate (

    
    ) (10 mol%) - Optional, improves regioselectivity.
    

Procedure:

  • Dissolution: Dissolve substrate in MeCN (0.1 M concentration).

  • Temperature Control: Cool to 0°C. (Crucial to prevent over-bromination).

  • Addition: Add NBS slowly.

  • Monitoring: Monitor by TLC/HPLC. Stop immediately upon consumption of starting material to prevent poly-bromination.

  • Workup: Evaporate solvent, redissolve in Ethyl Acetate, wash with water/brine.

Module 4: Green Chemistry & Alternative Reagents

While liquid bromine is hazardous, "Green" oxidative bromination (using


 + KBr) is NOT recommended  for benzaldehydes.

Critical Warning: Oxidative bromination systems (Oxone/KBr or


) generate strong oxidants in situ that will convert your aldehyde to a carboxylic acid or ester.
  • Exception: If you are willing to protect the aldehyde as an acetal first, you may use KBr/Oxone.

  • Recommendation: Stick to NBS.[1][3][5][6] It has high atom economy and the byproduct (succinimide) is water-soluble and non-toxic.

Mechanism of NBS Activation (Visualized)

NBSMechanism NBS NBS Complex Protonated NBS (Super-Electrophile) NBS->Complex + H+ Acid H2SO4 Acid->Complex Transition Sigma Complex Complex->Transition Br+ Transfer Substrate Deactivated Benzaldehyde Substrate->Transition Product Brominated Benzaldehyde Transition->Product - H+

Figure 2: Activation of NBS by strong acid allows for electrophilic attack on electron-poor rings.

References
  • Bromination of Deactivated Aromatics: Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007).[1][3] Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869.

  • Regioselectivity in NBS Bromination: Duan, X.-H., et al. (2011). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 12(10).

  • Oxidation Risks with Oxone: Travis, B. R., et al. (2003). Oxidation of Aldehydes to Carboxylic Acids with Oxone in DMF. Organic Letters, 5(7), 1031-1034.

  • Mechanistic Insights on Benzylic Oxidation: Moriyama, K., et al. (2012).[7] Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides.[7] Organic Letters, 14(9).

Sources

Technical Support Center: Handling & Stability of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2024-BEMB-01 Compound: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde CAS: 90109-65-2 (Generic/Analogous) Primary Application: Pharmaceutical Intermediate (PDE4 Inhibitors, Antivirals)

Executive Summary & Chemical Profile

3-Bromo-5-ethoxy-4-methoxybenzaldehyde is a trisubstituted benzaldehyde derivative. Its stability profile is defined by two competing chemical behaviors: the reactivity of the aldehyde moiety (prone to oxidation and nucleophilic attack) and the robustness of the aryl bromide (stable to acid/mild base, but sensitive to Pd-catalysis and lithiation).

Critical Stability Matrix:

ParameterStability RatingPrimary RiskMitigation
Air/Oxygen Low Autoxidation to benzoic acidStore under Argon/N₂; use degassed solvents.
Strong Bases Moderate Cannizzaro DisproportionationAvoid NaOH/KOH; use K₂CO₃ or organic bases (DIPEA).
Alcohols/Acids Moderate Acetal FormationAvoid alcoholic solvents with Lewis/Brønsted acids.
Light Moderate Radical initiation / PhotodebrominationAmber glassware; foil wrap.

Core Stability Issues & Troubleshooting

Issue 1: The "White Solid" Turning to Goo (Autoxidation)

Symptom: The crystalline solid becomes sticky, lowers in melting point, or develops a white crust (benzoic acid derivative) upon storage. Mechanism: This is a radical chain reaction initiated by light or trace metals. The electron-donating ethoxy and methoxy groups stabilize the intermediate benzoyl radical, paradoxically making this compound more susceptible to autoxidation than electron-deficient aldehydes.

The Pathway:

  • Initiation: Hydrogen abstraction from the formyl group (-CHO) yields a benzoyl radical.

  • Propagation: The radical reacts with O₂ to form a peroxy radical, which abstracts H from another aldehyde molecule.

  • Termination: Formation of 3-bromo-5-ethoxy-4-methoxybenzoic acid.

Corrective Protocol (Purification): If oxidation is suspected (>5% acid content), do not attempt simple recrystallization immediately, as the acid often co-crystallizes.

  • Dissolve crude material in EtOAc or DCM.[1]

  • Wash with 10% aqueous NaHCO₃ (Sodium Bicarbonate). The acid forms a water-soluble salt; the aldehyde remains in the organic layer.

  • Dry organic layer over MgSO₄ and concentrate.

Issue 2: Yield Loss in Basic Conditions (Cannizzaro Reaction)

Symptom: In reactions requiring base (e.g., Suzuki coupling, Aldol condensation), you observe the disappearance of the starting material but low yields of the desired product.[2] Two new spots appear on TLC: one more polar (acid) and one less polar (alcohol). Causality: Lacking


-protons, this aldehyde cannot enolize. In the presence of strong hydroxide bases (NaOH, KOH), it undergoes Cannizzaro Disproportionation , where one molecule is oxidized to the acid and another reduced to the alcohol.[3][4]

Preventative Strategy:

  • Switch Bases: Use non-nucleophilic bases like Cs₂CO₃, K₃PO₄, or amine bases (Et₃N, DIPEA) which cannot initiate the hydride shift mechanism.

  • Control Water: Cannizzaro requires hydroxide (OH⁻). Using anhydrous conditions with carbonate bases minimizes this risk.

Visualizing Degradation & Logic

Figure 1: Degradation Pathways Under Reaction Conditions

This diagram illustrates the three primary failure modes based on solvent and reagent choices.

DegradationPathways Start 3-Bromo-5-ethoxy- 4-methoxybenzaldehyde Air O2 / Light (Storage) Start->Air Base Strong Base (NaOH/KOH) Start->Base Acid ROH / H+ (Solvent) Start->Acid AcidProd Benzoic Acid Deriv. (Dead End) Air->AcidProd Autoxidation (Radical Mechanism) Base->AcidProd Cannizzaro (Oxidation) AlcoholProd Benzyl Alcohol Deriv. (Reduction) Base->AlcoholProd Cannizzaro (Reduction) AcetalProd Acetal/Hemiacetal (Reversible) Acid->AcetalProd Nucleophilic Attack

Caption: Fig 1. Chemical fate of the substrate under oxidative, basic, and acidic stress factors.

Figure 2: Purification Decision Tree

Use this logic flow to recover pure aldehyde from degraded mixtures.

PurificationLogic Start Impure Aldehyde Mixture Check Is impurity Benzoic Acid? Start->Check YesAcid Wash with 10% NaHCO3 Check->YesAcid Yes (Oxidation) NoAcid Is impurity Non-Aldehyde? Check->NoAcid No Recover Pure Aldehyde YesAcid->Recover Bisulfite Bisulfite Adduct Purification Protocol NoAcid->Bisulfite Yes (General Organic) Column Flash Column Chromatography NoAcid->Column Complex Mixture Bisulfite->Recover

Caption: Fig 2. Strategic workflow for purifying 3-Bromo-5-ethoxy-4-methoxybenzaldehyde without chromatography.

Standard Operating Procedures (SOPs)

SOP-A: Bisulfite Purification (The "Magic Bullet")

This protocol exploits the reversible formation of a water-soluble bisulfite adduct to separate the aldehyde from non-aldehyde impurities (e.g., unreacted alkyl halides or side products).

  • Preparation: Dissolve the crude mixture in a minimal amount of Ethanol (or Diethyl Ether).

  • Addition: Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (1.5 equivalents relative to aldehyde) with vigorous stirring.

  • Precipitation: Stir for 30-60 minutes. The bisulfite adduct (a white solid) should precipitate. If it stays in solution (due to ethanol), strip off the ethanol.

  • Wash: Filter the solid (or wash the aqueous layer if no precipitate forms) with diethyl ether. Discard the organic wash (this contains the impurities).

  • Regeneration: Suspend the solid adduct in fresh ether/DCM and add 10% Sodium Carbonate (Na₂CO₃) or dilute H₂SO₄. Stir until the solid dissolves and gas evolution stops.

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate to yield pure aldehyde.

SOP-B: Reaction Setup for Suzuki Coupling

To prevent aldehyde degradation during cross-coupling on the aryl bromide:

  • Solvent: Use DME (Dimethoxyethane) or Toluene (degassed). Avoid alcohols.

  • Base: Use K₃PO₄ or Na₂CO₃ . Avoid hydroxides (NaOH).

  • Atmosphere: Strict Argon/Nitrogen balloon.

  • Temperature: Keep below 80°C if possible to prevent thermal disproportionation.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution? A: Not recommended for long periods. If necessary, store in benzene or anhydrous DCM under Argon at -20°C. Avoid storing in ethers (THF/Ether) due to peroxide formation which accelerates aldehyde oxidation.

Q: The compound turned yellow. Is it ruined? A: Likely not. Slight yellowing indicates trace oxidation or Schiff base formation (if amines are nearby). Check ¹H NMR. If the aldehyde peak (~9.8 ppm) is strong and the acid peak (~11.0+ ppm broad) is minimal, it is usable.

Q: Why not protect the aldehyde as an acetal before reaction? A: This is a valid strategy (e.g., using ethylene glycol/TsOH) if your reaction conditions are harsh (e.g., using organolithiums). However, for standard Suzuki couplings or reductive aminations, the aldehyde usually survives if weak bases are used.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for aldehyde purification via bisulfite).

  • Organic Syntheses. Purification of Aldehydes via Bisulfite Adducts. Org. Synth. 1925, 5, 5; Coll. Vol. 1, 6.

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed. Wiley, 2013. (Mechanisms of Cannizzaro and Autoxidation).

  • BenchChem Technical Support. Purification of Reaction Mixtures Containing Benzaldehyde. (Specific protocols for removing benzoic acid impurities).

  • Bowman, D. F., et al. The Autoxidation of Benzaldehyde. J. Chem. Soc. Perkin Trans. 2, 1953. (Radical mechanism kinetics).

Sources

Technical Support Center: Analytical Assessment of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Analytical Technical Support Center. I am Dr. Aris, your Senior Application Scientist. Below you will find a targeted troubleshooting guide designed to address the specific challenges of characterizing 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS: 90109-65-2).

This molecule presents a unique analytical triad of challenges: isomeric complexity (due to the polysubstituted ring), oxidative instability (the aldehyde functionality), and halogenated isotopic patterns . The protocols below are designed not just to detect impurities, but to validate the structural integrity of your material.

Module 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and separate the ubiquitous "Benzoic Acid" oxidation impurity.[1][2]

Core Protocol: The "Acid-Lock" Method
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (aromatic ring) and 254 nm.[1][2]

Troubleshooting & FAQs

Q: I see a "ghost peak" eluting just before my main aldehyde peak. It grows over time.[1][2] What is it? A: This is almost certainly the 3-bromo-5-ethoxy-4-methoxybenzoic acid derivative.[1][2][3]

  • The Science: Aromatic aldehydes autoxidize in air to carboxylic acids.[1][2][4] The carboxylic acid is more polar than the aldehyde, causing it to elute earlier on a Reversed-Phase (C18) column.

  • The Fix: You must buffer your mobile phase. If you use neutral water, the acid impurity will partially ionize, leading to peak tailing or splitting. Using 0.1% Formic Acid (pH ~2.[1][2]7) suppresses ionization (keeping the acid protonated), ensuring it elutes as a sharp, distinct peak resolved from the aldehyde.

Q: My retention times are drifting, and the peak shape is asymmetrical. A: This indicates an interaction between the bromine atom and residual silanols on your column.

  • The Science: The heavy bromine atom is polarizable.[1] If your column is old (exposed silanols), the electron-rich bromine can interact, causing "drag."[1][2]

  • The Fix: Switch to a "High Purity" or "End-capped" C18 column.[1][2] Alternatively, increase the column temperature to 35°C to improve mass transfer kinetics.[2]

Q: How do I distinguish the target from a regioisomer (e.g., 2-Bromo isomer) by HPLC? A: Standard C18 may not separate these isomers efficiently.[1][2]

  • The Protocol: Switch to a Phenyl-Hexyl column .[1][2] The

    
     interactions between the column's phenyl ring and the analyte's aromatic core are highly sensitive to the position of the electron-withdrawing Bromine and electron-donating Alkoxy groups, providing superior separation selectivity compared to hydrophobic C18 interactions.
    
Module 2: Nuclear Magnetic Resonance (NMR)

Objective: Structural verification and regioisomer confirmation.

Data Summary: Predicted Shifts
NucleusAssignmentApprox. Shift (ppm)MultiplicityDiagnostic Value
1H -CHO (Aldehyde)9.8 - 9.9SingletIntegration Standard (1H)
1H Ar-H (Pos 2 & 6)7.0 - 7.6Doublets (J~2Hz)Critical: Meta-coupling confirms 3,4,5-subst.[1][2][3]
1H -OCH33.8 - 3.9SingletConfirm Methoxy
1H -OCH2CH34.1 (q), 1.4 (t)Quartet/TripletConfirm Ethoxy
Troubleshooting & FAQs

Q: How can I be 100% sure the Bromine is at position 3 and not position 2? A: You must run a 1D NOE (Nuclear Overhauser Effect) experiment.[1][2]

  • The Experiment: Irradiate the aldehyde proton (-CHO) signal.

  • The Logic:

    • Target (3-Br): The -CHO group is flanked by H-2 and H-6.[1][2][3] Irradiating -CHO should enhance both aromatic signals (or one strong signal if H-2/H-6 are equivalent).[1][2][3]

    • Isomer (2-Br): If Br is at position 2, the -CHO is flanked by Br and H-6.[1][2][3] Irradiating -CHO will only enhance one aromatic proton (H-6).[1][2][3] The absence of a second enhancement confirms steric blockage by Br.[1][2]

Q: My aromatic protons appear as a single singlet, not two meta-coupled peaks. A: This is "accidental equivalence."

  • The Fix: Change the NMR solvent. If you are in CDCl3, switch to DMSO-d6 or Benzene-d6 .[1][2][3] The solvent anisotropy will shift the protons differentially, resolving the meta-coupling (J ~ 1.8 - 2.0 Hz), which is the fingerprint of the 1,3,4,5-substitution pattern.

Module 3: Mass Spectrometry (GC-MS)

Objective: Confirmation of halogenation and volatile purity.

Troubleshooting & FAQs

Q: I see two molecular ion peaks of equal height. Is my sample contaminated? A: No, this is the hallmark of a mono-brominated compound.[1][2]

  • The Science: Bromine exists as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 natural abundance ratio.
  • The Validation: You must observe an M+ peak (mass X) and an M+2 peak (mass X+2) of approximately equal intensity.[1][2]

    • Target Mass: ~258 (with

      
      ) and ~260 (with 
      
      
      
      ).[1][2]
    • Warning: If the ratio is skewed (e.g., 3:1), you likely have a chlorine contaminant (Cl isotopes are 3:1) or co-eluting non-halogenated impurity.[1][2]

Q: The aldehyde peak is small, but I see a large peak at M-28. A: Your injector port is too hot.

  • The Cause: Aromatic aldehydes can undergo thermal decarbonylation (loss of CO, mass 28) at high temperatures.[2]

  • The Fix: Lower the GC inlet temperature to 200°C or use a "Cold On-Column" injection technique to prevent thermal degradation during analysis.

Visual Guide: Analytical Workflow

The following diagram illustrates the logical decision tree for assessing the purity of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde.

PurityAssessment Start Sample: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde HPLC Step 1: HPLC-UV (C18, Acidic Mobile Phase) Start->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck GhostPeak Issue: Ghost Peak (RT < Main) PurityCheck->GhostPeak No NMR Step 2: 1H NMR (DMSO-d6) PurityCheck->NMR Yes Oxidation Diagnosis: Benzoic Acid Impurity Action: Recrystallize / Store under Argon GhostPeak->Oxidation IsomerCheck Aromatic Region: Meta-coupling visible? NMR->IsomerCheck NOE Action: Run 1D NOE Target: Aldehyde Proton IsomerCheck->NOE Ambiguous (Singlet) GCMS Step 3: GC-MS Analysis IsomerCheck->GCMS Clear (Doublets) Confirm Validation: Enhancement of BOTH ortho-protons NOE->Confirm Confirm->GCMS Isotope Check: M / M+2 Ratio ~= 1:1 GCMS->Isotope Pass PASS: Certificate of Analysis Ready Isotope->Pass Yes Fail FAIL: Check for Chlorinated or De-brominated Impurities Isotope->Fail No

Figure 1: Analytical Decision Tree for Purity and Structural Verification.

Module 4: Handling & Stability

Q: My white powder turned yellow overnight. Is it ruined? A: It is degrading, but likely salvageable.[1][2]

  • The Cause: The color change indicates the formation of a "Schiff Base" type oligomer or oxidation to the quinoid structure, often triggered by light and air.

  • The Protocol:

    • Dissolve in warm Ethanol/Water (80:20).

    • Allow to crystallize slowly in the dark at 4°C.

    • Critical: Store the purified solid in an amber vial, under Argon, at -20°C. Benzaldehydes are notoriously air-sensitive [1].[1][2]

References
  • PubChem. (n.d.).[1][2] 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved January 28, 2026, from [Link][3]

  • Tan, et al. (2019).[1][2][5] HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting failed reactions with 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS: 90109-65-2) is a densely functionalized "privileged scaffold" often employed in the synthesis of tyrosine kinase inhibitors (e.g., Vandetanib analogs) and phenethylamine-based CNS agents.[1]

Why Reactions Fail: The molecule presents a "Perfect Storm" of conflicting electronic and steric effects:

  • Electronic Deactivation: The 4-methoxy and 5-ethoxy groups are strong electron donors (mesomeric effect), rendering the aryl bromide electron-rich.[1] This makes the C-Br bond sluggish toward oxidative addition (the rate-limiting step in Pd-catalysis).[1]

  • Electrophilic Deactivation: The same donation reduces the electrophilicity of the aldehyde carbonyl, stalling imine formation during reductive amination.

  • Chemoselectivity Risks: The aldehyde is highly susceptible to nucleophilic attack, precluding direct lithium-halogen exchange without protection.[1]

Module 1: Suzuki-Miyaura Cross-Coupling Failures

The Symptom: You observe low conversion (<20%), recovery of starting material, or significant protodehalogenation (formation of 3-ethoxy-4-methoxybenzaldehyde).[1]

The Cause: The electron-rich nature of the ring makes the oxidative addition of Pd(0) into the C-Br bond kinetically slow. Standard catalysts (e.g., Pd(PPh3)4) often decompose (aggregate to Pd black) before oxidative addition occurs.[1]

Troubleshooting Protocol:

VariableStandard (Fail)Optimized (Success)Technical Rationale
Ligand PPh3 / dppfSPhos or XPhos Dialkylbiaryl ligands (Buchwald type) are electron-rich (speeding up ox-add) and bulky (facilitating red-elim).[1]
Base Na2CO3 (aq)K3PO4 (anhydrous) Anhydrous conditions prevent hydrolysis of sensitive boronic acids; Phosphate is a superior base for hindered couplings.[1]
Solvent DMF / Toluene1,4-Dioxane or n-Butanol Higher boiling points allow the thermal energy required to overcome the activation barrier of the electron-rich C-Br bond.

Self-Validating Check: Run a TLC/LCMS of the crude mixture.

  • Scenario A (Catalyst Death): Only Starting Material (SM) remains.[1] No byproduct. -> Switch to SPhos/Pd(OAc)2.[1]

  • Scenario B (Protodehalogenation): Mass = [SM - Br + H].[1] -> System is too wet or boronic acid is protodeboronating.[1] Switch to anhydrous K3PO4.

Workflow Diagram:

SuzukiTroubleshooting Start Suzuki Coupling Failed CheckLCMS Analyze Crude via LCMS Start->CheckLCMS Result1 Only Starting Material Recovered CheckLCMS->Result1 Result2 De-brominated Product Observed CheckLCMS->Result2 Sol1 Diagnosis: Failed Oxidative Addition Action: Switch to Pd(OAc)2 + SPhos Increase Temp to 100°C Result1->Sol1 Sol2 Diagnosis: Protodehalogenation Action: Use Anhydrous K3PO4 Dry Solvent over Mol Sieves Result2->Sol2

Caption: Decision tree for diagnosing Suzuki coupling failures based on crude reaction analysis.

Module 2: Reductive Amination Issues

The Symptom: The reaction stalls at the intermediate stage; no amine product is formed, or only the alcohol (reduction of aldehyde) is isolated.

The Cause: The 4-OMe and 5-OEt groups donate electron density into the benzene ring, which conjugates with the aldehyde. This renders the carbonyl carbon less electrophilic.[1] Standard amines cannot attack efficiently to form the imine/iminium ion, which is the required substrate for reduction.

The Solution: Titanium(IV) Isopropoxide Mediation Do not rely on equilibrium.[1] You must force imine formation using a Lewis Acid dehydrating agent.[1]

Step-by-Step Protocol:

  • Imine Formation (The Critical Step):

    • Mix Aldehyde (1.0 eq) and Amine (1.1 eq) in dry THF.

    • Add Ti(OiPr)4 (1.5 eq) neat. Note: The solution will likely turn yellow/orange upon addition.

    • Stir at ambient temperature for 6–12 hours. (Monitor by IR: disappearance of C=O stretch at ~1680 cm⁻¹).

  • Reduction:

    • Dilute with Ethanol (absolute).[1][2]

    • Add NaBH4 (2.0 eq) cautiously.

    • Quench: The workup requires water to precipitate TiO2.[1] Filter the white solid through Celite before extraction.[1]

Why this works: Ti(OiPr)4 acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium to the imine).

Module 3: Lithium-Halogen Exchange (The Trap)

The Symptom: Attempting to exchange the Bromine for Lithium (using n-BuLi) results in a complex mixture of alkylated alcohols, not the desired aryl-lithium species.

The Cause: Chemoselectivity Mismatch. The rate of nucleophilic attack by n-BuLi on the aldehyde (C=O) is competitive with, or faster than, the Lithium-Halogen exchange at the C-Br bond.

The Fix: The "Protect-React-Deprotect" Sandwich You cannot perform Li-Hal exchange on this molecule without protecting the aldehyde.[1]

Validated Workflow:

  • Protection:

    • Reagents: Ethylene glycol (5 eq), p-TsOH (cat.), Toluene, Dean-Stark trap.[1]

    • Product: 2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,3-dioxolane.[1]

    • Checkpoint: Ensure the aldehyde peak (~10 ppm) is gone in 1H NMR.[1]

  • Exchange:

    • Solvent: Dry THF, -78°C.

    • Reagent: n-BuLi (1.1 eq) added dropwise.

    • Timing: Stir for exactly 15–30 mins at -78°C. (Longer times risk ortho-lithiation or decomposition).

    • Quench with Electrophile (E+).

  • Deprotection:

    • Reagents: 1M HCl / THF.

Chemoselectivity Pathway:

LithiationStrategy Substrate Aldehyde Substrate DirectLi Direct n-BuLi Substrate->DirectLi Protect Step 1: Acetal Protection (Ethylene Glycol/H+) Substrate->Protect Fail FAILURE: Alkylation of C=O DirectLi->Fail ProtectedInt Protected Acetal Protect->ProtectedInt Exchange Step 2: Li-Hal Exchange (-78°C, n-BuLi) ProtectedInt->Exchange Success SUCCESS: Aryl-Li Species Exchange->Success

Caption: Comparison of failed direct lithiation vs. the requisite acetal protection strategy.

References & Authoritative Grounding

  • Suzuki Coupling on Hindered/Electron-Rich Systems:

    • Mechanistic Insight: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[1][3]2005 , 127, 4685–4696.

    • [1]

  • Reductive Amination of Deactivated Aldehydes:

    • Protocol Standard: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[1][3][5] Chem.1996 , 61, 3849–3862.[4]

    • [1]

    • Ti(OiPr)4 Methodology: Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." J. Org.[1][3][5] Chem.1990 , 55, 2552–2554.

    • [1]

  • Lithium-Halogen Exchange & Protection:

    • General Review: Bailey, W. F.; Patricia, J. J.[3] "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature." J. Organomet.[1][3] Chem.1988 , 352, 1–46.

    • [1]

Sources

Scaling up the synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Executive Strategy & Route Selection

Warning: Structural Isomer Verification Before proceeding, verify your target structure.[1][2] There is a common confusion between "Ethyl Vanillin" and "Isovanillin" derivatives.[1][2]

  • Target: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde.[1][2]

  • Structure Analysis: The bromine is meta to the aldehyde and ortho to the ethoxy group.[1][2]

  • Recommended Scale-Up Route: The "Ethyl Vanillin" Route.[1][2]

    • Direct bromination of 3-ethoxy-4-methoxybenzaldehyde often yields the 2-bromo or 6-bromo isomers due to steric and electronic directing effects.[1][2]

    • Superior Strategy: Start with Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) .[1][2] The free phenol at position 4 strongly directs bromination to the 5-position (ortho to OH).[1][2] Subsequent methylation yields the target with high regiochemical fidelity.[1][2]

Process Flow Diagram

SynthesisRoute cluster_impurities Critical Control Points Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Step1 Step 1: Bromination (Br2, AcOH, <20°C) Start->Step1 Electrophilic Aromatic Subst. Inter Intermediate: 5-Bromo-ethylvanillin Step1->Inter Regioselective (Ortho to OH) Imp1 Impurity A: 2-Bromo isomer Step1->Imp1 High Temp Imp2 Impurity B: Over-bromination Step1->Imp2 Excess Br2 Step2 Step 2: Methylation (DMS/MeI, K2CO3) Inter->Step2 O-Alkylation Product Target: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Step2->Product >90% Yield

Caption: Optimized synthetic pathway utilizing the directing power of the phenol group in Ethyl Vanillin to ensure 5-position regioselectivity.

Technical Support: Troubleshooting & FAQs

This section addresses specific failure modes reported by users during the scale-up (100g to 5kg batch sizes) of this synthesis.

Phase 1: Bromination of Ethyl Vanillin

Q1: We are observing ~15% of the 2-bromo impurity. How do we shift regioselectivity toward the 5-position?

A: The 5-position (ortho to the hydroxyl) is electronically favored, but the 2-position (ortho to the ethoxy) is a competitive site, especially at higher temperatures.[1][2]

  • Root Cause: Temperature excursions >25°C or fast addition of bromine.[1][2]

  • Corrective Action:

    • Cryogenic Control: Maintain the reactor temperature between 0°C and 5°C during the addition of bromine.

    • Solvent Switch: If using Glacial Acetic Acid (AcOH), consider adding Sodium Acetate (NaOAc) as a buffer.[1][2] The protonated aldehyde is strongly deactivating; buffering prevents the reaction mixture from becoming too acidic, which can sometimes alter directing effects or promote degradation.[1][2]

    • Slow Addition: The addition rate must be controlled by the exotherm. Do not allow the internal temperature to spike.[1][2]

Q2: The reaction mixture turns into a solid cake, stalling the stirrer. How do we handle solubility at scale?

A: 5-Bromo-ethylvanillin is significantly less soluble than the starting material.[1][2]

  • Root Cause: High concentration (low solvent volume) leads to premature precipitation of the product, trapping unreacted starting material.[1][2]

  • Protocol Adjustment:

    • Dilution: Operate at a concentration of 5-7 volumes of Acetic Acid relative to Ethyl Vanillin mass.

    • Post-Reaction Heating: After Bromine addition is complete and verified by HPLC, heat the mixture to 40-50°C for 30 minutes to redissolve the slurry, then cool slowly to 10°C. This "digest" step ensures a cleaner crystallization and releases trapped starting material.[2]

Phase 2: Methylation (O-Alkylation)[1][2]

Q3: We are seeing significant hydrolysis of the ethyl ether (de-ethylation) during the methylation step.

A: This is a common issue when using harsh bases or high temperatures.[1][2]

  • Root Cause: Use of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) at high temperatures can promote nucleophilic attack on the ethoxy group or Cannizzaro reaction on the aldehyde.[1][2]

  • Recommended System:

    • Base: Switch to Potassium Carbonate (K2CO3) .[1][2] It is mild enough to deprotonate the phenol (pKa ~7-8) without attacking the ether or aldehyde.[1][2]

    • Solvent: Acetone (reflux) or DMF (40-60°C).

    • Reagent: Dimethyl Sulfate (DMS) is preferred for kinetics on scale, but Methyl Iodide (MeI) is cleaner.[1][2] If using DMS, ensure strict stoichiometry (1.1 eq).

Q4: The final product has a persistent yellow color and lower melting point than literature values.

A: This indicates oxidative impurities (quinones) or residual bromine traces.[1][2]

  • Purification Protocol:

    • Bisulfite Wash: During the workup of the methylation step, wash the organic layer with 10% Sodium Bisulfite (NaHSO3) solution.[1][2] This reduces any oxidized species and quenches trace electrophiles.[1][2]

    • Recrystallization: Recrystallize the crude solid from Ethanol/Water (8:2) or Isopropanol .[2] The target compound should be a white to off-white crystalline solid.[1][2]

Operational Data & Specifications

Use these parameters as a baseline for your batch records.

ParameterSpecification (Scale-Up)CriticalityRationale
Step 1: Bromine Eq. 1.02 - 1.05 equivHigh Excess leads to 2,5-dibromo species; Deficit leaves difficult-to-separate starting material.[1][2]
Step 1: Temp < 10°C (Addition)High Controls regioselectivity (favors 5-Br over 2-Br).[1][2]
Step 2: Base K2CO3 (1.5 - 2.0 equiv)MediumMild base prevents side reactions (Cannizzaro/De-alkylation).[1][2]
Step 2: Solvent Acetone or DMFMediumAcetone is easier to remove; DMF offers faster kinetics.[1][2]
Overall Yield 85 - 92%KPICumulative yield of the two-step process.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 244728, 3-Ethoxy-4-methoxybenzaldehyde. Retrieved January 28, 2026, from [Link][2]

    • Context: Verifies the base structure and physical properties of the non-brominated analog, essential for HPLC reference standards.
  • Context: Provides comparative analysis of alkylation strategies for vanillin derivatives, supporting the K2CO3/DMS protocol choice.
  • Google Patents. (2018).[1][2] CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.[1][2][3][4] Retrieved January 28, 2026, from [2]

    • Context: Details the industrial conditions for ethoxylation and handling of dialkoxybenzaldehydes, relevant for the precursor synthesis.
  • PrepChem. (n.d.). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. Retrieved January 28, 2026, from [Link][2]

    • Context: Illustrates the regiochemistry of brominating 5-substituted vanillin derivatives, confirming the directing effects utilized in Phase 1.

Sources

Catalyst selection for reactions with 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers utilizing 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (BEMB) . It addresses the unique chemoselective challenges presented by this polysubstituted arene, specifically focusing on catalyst selection for cross-coupling and reductive transformations.

Subject: Optimization of Catalytic Pathways for 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Applicable CAS: 90109-65-2 Molecular Weight: 259.10 g/mol Key Structural Features:

  • C1-Formyl: Electrophilic, susceptible to oxidation/reduction and catalyst poisoning.

  • C3-Bromo: Sterically crowded (flanked by C4-OMe), site for Pd/Ni oxidative addition.

  • C4-Methoxy / C5-Ethoxy: Electron-donating groups (EDGs) that increase electron density at the metal center but add steric bulk.

Module 1: Cross-Coupling (Suzuki-Miyaura Focus)

Context: You are attempting to form a C-C bond at the C3 position while preserving the C1-aldehyde. The Challenge: The C3-position is sterically hindered by the ortho-methoxy group. Furthermore, the free aldehyde can coordinate to Pd(0) species, potentially inhibiting the catalytic cycle or undergoing decarbonylation.

Troubleshooting Guide: Low Yield or Catalyst Deactivation

Q: My reaction stalls after 20% conversion. Is the aldehyde poisoning the catalyst? A: Yes, this is a common failure mode. Free benzaldehydes can form stable


-complexes with Pd(0) or Ni(0), effectively removing the active catalyst from the cycle.
  • Solution: Switch to a Pre-catalyst system rather than generating Pd(0) in situ.

    • Recommended:XPhos Pd G2 or SPhos Pd G2 . These precatalysts release the active species rapidly and the bulky biaryl ligands (XPhos/SPhos) create a steric wall that prevents the aldehyde from binding tightly to the metal center.

    • Alternative: Use a high ligand-to-metal ratio (4:1) if using Pd(PPh3)4 to outcompete the aldehyde coordination.

Q: I see dehalogenation (hydrodebromination) instead of coupling. A: This indicates that the oxidative addition occurred, but transmetallation is too slow, leading to


-hydride elimination or abstraction from the solvent.
  • Root Cause: The ortho-methoxy group at C4 makes the Pd(II) intermediate electron-rich and crowded.

  • Protocol Adjustment:

    • Solvent: Switch from protic solvents (EtOH/H2O) to aprotic polar systems like 1,4-Dioxane or Toluene (anhydrous).

    • Base: Avoid alkoxide bases (NaOtBu) which promote dehalogenation. Use mild inorganic bases like K3PO4 or Cs2CO3 .

Q: The aldehyde is degrading (Cannizzaro/Aldol products). A: Strong bases required for the boronic acid activation are attacking the aldehyde.

  • Catalyst/Base Pairing: Use Pd(dppf)Cl2·DCM with KOAc or NaHCO3 in aqueous DMSO. The pKa of these bases is low enough to preserve the aldehyde but high enough to activate aryl boronic acids.

Decision Matrix: Ligand Selection for BEMB

SuzukiStrategy cluster_warning Critical Warning Start Select Coupling Partner PartnerType Steric Profile of Boronic Acid? Start->PartnerType Uncindered Uncindered (e.g., Phenyl) PartnerType->Uncindered Hindered Hindered (e.g., 2,6-disubst) PartnerType->Hindered Sol1 Cat: Pd(dppf)Cl2 Ligand: dppf (Bite angle ~99°) Base: K3PO4 Uncindered->Sol1 Standard Sol2 Cat: Pd2(dba)3 Ligand: SPhos or XPhos Base: K3PO4 Hindered->Sol2 High Activity Required Warn Avoid Pd(PPh3)4 if Aldehyde is present (High inhibition risk)

Figure 1: Catalyst selection logic based on the steric demand of the coupling partner. Note the preference for Buchwald ligands (SPhos/XPhos) when facing steric pressure.

Module 2: Reductive Amination (Aldehyde Functionalization)

Context: You are converting the C1-aldehyde to a benzylamine while leaving the C3-bromide intact for later functionalization. The Challenge: Over-reduction of the aldehyde to the benzyl alcohol or hydrodebromination of the aryl ring.

FAQ: Chemoselectivity Protocols

Q: Which hydride source preserves the C3-Bromine? A: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) is the gold standard here.

  • Why: It is mild and less basic than NaBH4. It selectively reduces the iminium ion (formed from aldehyde + amine) faster than the aldehyde itself, and it is incapable of inserting into the C-Br bond under standard conditions.

  • Contraindication: Do not use Pd/C + H2. This will rapidly cleave the C3-Br bond (hydrodehalogenation) before the imine is fully reduced.

Q: The reaction is sluggish. Can I use a Lewis Acid? A: Yes, but choose carefully.

  • Recommended: Ti(OiPr)4 (Titanium isopropoxide). It acts as a water scavenger and Lewis acid to drive imine formation.

  • Protocol: Stir Aldehyde + Amine + Ti(OiPr)4 (neat or in THF) for 4 hours before adding the reducing agent. This ensures complete conversion to the imine, minimizing benzyl alcohol byproducts.

Q: Can I use catalytic hydrogenation without losing the bromine? A: Only if you use a poisoned catalyst or specific metal.

  • Catalyst: Pt/C (Platinum on Carbon) sulfided. Platinum is less active toward aryl halides than Palladium.

  • Alternative: Raney Nickel at ambient pressure and temperature often spares aryl bromides while reducing imines.

Experimental Workflow: Reductive Amination
StepReagentConditionsPurpose
1. Imine Formation Amine (1.1 equiv), Ti(OiPr)4 (1.5 equiv)THF, r.t., 4-6 hDehydrative condensation. Ti acts as Lewis Acid/Desiccant.
2. Reduction NaBH(OAc)3 (2.0 equiv)Add directly to potChemoselective reduction of imine over aldehyde.
3. Quench NaHCO3 (sat. aq.)Slow additionHydrolyze titanium salts (forms white ppt).
4. Workup EtOAc extractionFilter through CeliteRemove Ti salts and isolate product.

Module 3: Advanced Functionalization (C-H Activation)

Context: Direct functionalization of the aldehyde C-H bond (Hydroacylation). The Challenge: The 3-Bromo substituent deactivates the ring slightly, but the alkoxy groups activate it. The primary challenge is preventing decarbonylation.

Q: Can I convert the aldehyde directly to a ketone without Grignard reagents? A: Yes, using Photoredox/Nickel Dual Catalysis .

  • Mechanism: This bypasses the instability of the aldehyde to strong nucleophiles.

  • Catalyst System: [Ir(ppy)2(dtbbpy)]PF6 (Photocatalyst) + NiCl2·glyme (Cross-coupling catalyst).

  • Reference: This approach leverages the method developed by the MacMillan group (See Ref 3), allowing the coupling of the aldehyde C-H with aryl bromides. Note: Since your molecule already has a bromide, you must use an Aryl-Iodide partner to achieve selectivity, or protect the C3-Br.

References

  • Vertex AI Search. (2025). Suzuki coupling of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde catalyst. 1

  • Google Patents. (2019). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde (Apremilast Intermediate).[2][3] WO2019100786A1. 2

  • Zhang, X., MacMillan, D. W. C. (2017).[4] "Direct Aldehyde C–H Functionalization via the Synergistic Merger of Photoredox, Nickel, and Hydrogen Atom Transfer Catalysis." Journal of the American Chemical Society, 139(33), 11353–11356. 5

  • PubChem. (2025).[6] 3-Bromo-4-ethoxy-5-methoxybenzaldehyde Compound Summary. CID 733086.[6] 6

  • Semantic Scholar. (2017). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. 7

Sources

Technical Guide: Solvent Effects & Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solvent-dependent synthesis and troubleshooting for 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS: 81805-97-2).

This compound is a tri-substituted benzaldehyde derivative, often utilized as a key intermediate in the synthesis of phenethylamine-based pharmaceuticals and specific phosphodiesterase 4 (PDE4) inhibitors. The synthesis requires strict regiochemical control to distinguish between the 3-bromo and 2-bromo (or 6-bromo) isomers.

Part 1: The Synthetic Strategy & Logic

To achieve high purity and the correct regiochemistry, direct bromination of 3-ethoxy-4-methoxybenzaldehyde is NOT recommended.

Direct bromination of the dialkoxybenzaldehyde typically yields a mixture of the 2-bromo and 6-bromo isomers due to the competing directing effects of the alkoxy groups and the steric hindrance of the aldehyde.

The Authoritative Route: The industry-standard approach utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material. The free phenolic hydroxyl group at the 4-position is a powerful ortho-director, forcing bromination almost exclusively to the 5-position. This is followed by O-methylation to lock the structure.

Reaction Pathway Diagram

SynthesisPath Figure 1: Regioselective synthesis pathway utilizing the directing power of the 4-OH group. Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Step1 Bromination (Electrophilic Aromatic Substitution) Start->Step1 Br2 / CH3COOH (Solvent Critical) Inter Intermediate (5-Bromo-3-ethoxy-4-hydroxybenzaldehyde) Step1->Inter Regioselective at C-5 Step2 O-Methylation (Sn2 Nucleophilic Substitution) Inter->Step2 MeI or DMS / K2CO3 (Solvent Dependent) Target Target Product (3-Bromo-5-ethoxy-4-methoxybenzaldehyde) Step2->Target Final Yield

Part 2: Detailed Protocols & Solvent Effects

Phase 1: Regioselective Bromination

Objective: Synthesize 5-bromo-3-ethoxy-4-hydroxybenzaldehyde.

Protocol:

  • Dissolve Ethyl Vanillin (1.0 eq) in Glacial Acetic Acid (AcOH) .

  • Add Sodium Acetate (NaOAc, 1.1 eq) as a buffer to scavenge HBr.

  • Add Bromine (Br2, 1.05 eq) dropwise at 15–20°C.

  • Quench with ice water; filter the precipitate.

Solvent Analysis: Why Acetic Acid?
Solvent SystemDielectric Constant (

)
Effect on ReactionRecommendation
Glacial Acetic Acid 6.2Stabilizes the polar transition state (Wheland intermediate) while maintaining solubility of the starting phenol. Promotes ionic bromination mechanism over radical pathways.Preferred
Dichloromethane (DCM) 8.9Good solubility, but poor scavenging of HBr byproduct. Can lead to acid-catalyzed side reactions or over-bromination if temperature isn't strictly controlled.Alternative
Methanol 33.0High polarity but reacts with Br2 (oxidation risk) and can form acetals with the aldehyde group.Avoid

Critical Insight: The use of NaOAc in AcOH creates a buffer system. As HBr is generated, it is neutralized, preventing the reaction mixture from becoming too acidic, which could otherwise destabilize the aldehyde moiety or catalyze de-ethoxylation.

Phase 2: O-Methylation

Objective: Convert the 4-OH intermediate to the 4-methoxy target.

Protocol:

  • Dissolve the brominated intermediate in DMF or Acetone .

  • Add Potassium Carbonate (K2CO3, 2.0 eq).

  • Add Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate (DMS).

  • Stir at room temperature (DMF) or reflux (Acetone).

Solvent Analysis: Sn2 Optimization
SolventTypeMechanism BenefitIssues
DMF Polar AproticExcellent solvation of cations (K+), leaving the phenoxide anion "naked" and highly nucleophilic. Fast reaction rates at low temps.High boiling point makes removal difficult during workup (requires aqueous wash).
Acetone Polar AproticGood solvation, easy to remove (low BP).Requires reflux temperatures to achieve rates comparable to DMF.
Water/DCM BiphasicRequires Phase Transfer Catalyst (e.g., TBAB). Green chemistry approach.Reaction rate is generally slower; emulsion formation possible.

Part 3: Troubleshooting Guide (FAQ)

Issue 1: Incorrect Regioisomer Formation

User Question: "I analyzed my product by NMR, and the bromine appears to be at the 2-position (ortho to the ethoxy group). What happened?"

Root Cause: You likely started with 3-ethoxy-4-methoxybenzaldehyde (the dialkoxy compound) instead of Ethyl Vanillin.

  • Mechanism: In the dialkoxy substrate, the 3-ethoxy group directs ortho (position 2) and para (position 6). The 4-methoxy group directs ortho (position 5). Without the strong directing influence of a free phenol (OH), the steric hindrance of the aldehyde forces the bromine to the less hindered 2 or 6 positions.

  • Solution: Restart using the Ethyl Vanillin route (Phase 1 protocol). The 4-OH group is a stronger activator than the alkoxy groups and will exclusively direct the bromine to the 5-position.

Issue 2: Low Yield in Methylation Step

User Question: "My methylation reaction in Acetone/K2CO3 stalled at 60% conversion after 24 hours."

Root Cause:

  • Solvent Moisture: Acetone is hygroscopic. Water solvates the phenoxide anion, reducing its nucleophilicity (hydrogen bonding shell).

  • Particle Size: Large K2CO3 granules reduce surface area for the heterogeneous reaction.

Solution:

  • Dry the acetone over molecular sieves (3Å) before use.

  • Use finely ground (powdered) anhydrous K2CO3.

  • Switch Solvent: If the problem persists, switch to DMF . The reaction in DMF is often complete in <2 hours at room temperature due to superior cation solvation.

Issue 3: "Gooey" Product after Bromination

User Question: "After quenching the bromination reaction with water, I got a sticky oil instead of a solid precipitate."

Root Cause: Presence of residual Acetic Acid or poly-brominated impurities trapped in the crystal lattice.

Solution:

  • Decant and Wash: Decant the aqueous layer. Wash the oil vigorously with cold water (3x) to remove AcOH.

  • Recrystallization: Dissolve the crude oil in a minimum amount of hot Ethanol or Isopropanol. Allow it to cool slowly. The target intermediate (5-bromo-3-ethoxy-4-hydroxybenzaldehyde) should crystallize as a solid (MP approx. 113-115°C).

References

  • Shulgin, A. T. (1968). Can. J. Chem., 46, 75. (Describes the synthesis of 3-alkoxy-4,5-methylenedioxybenzaldehydes and related bromination/methylation patterns). Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Bovonsombat, P., et al. (2009). Tetrahedron Letters, 50(22), 2664-2667. (Regioselectivity of bromination in activated aromatic systems). Link

  • PubChem Compound Summary. (2024). 3-Bromo-5-ethoxy-4-methoxybenzaldehyde.[1][2][3][4][5][6][7] National Center for Biotechnology Information. Link

Sources

Validation & Comparative

Strategic Selection Guide: 5-Bromovanillin vs. 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

[1][2]

Executive Summary

In the architecture of aromatic synthesis, the choice between 5-Bromovanillin (5-BV) and 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (BEMB) is dictated by the desired substitution pattern of the final target and the tolerance of the synthetic route to phenolic protons.[1]

  • 5-Bromovanillin is the "Workhorse Intermediate."[1] It is cost-effective, derived directly from vanillin, and offers a free phenolic hydroxyl group that serves as a versatile nucleophilic handle.[1] However, this proton is acidic (pKa ~7.4), often requiring protection during base-sensitive steps (e.g., lithium-halogen exchange).

  • 3-Bromo-5-ethoxy-4-methoxybenzaldehyde is the "Specialized Building Block."[1] Derived from ethyl vanillin, it presents a fully alkylated, lipophilic scaffold with a pre-installed "mixed ether" pattern (3-ethoxy, 4-methoxy). It is the reagent of choice when synthesizing non-symmetrical alkoxyarenes (e.g., specific mescaline analogs or selective PDE4 inhibitors) where the 3-ethoxy group is structurally mandatory and late-stage alkylation is regiochemically difficult.[1]

Quick Comparison Matrix
Feature5-Bromovanillin (5-BV)3-Bromo-5-ethoxy-4-methoxybenzaldehyde (BEMB)
CAS Registry 2973-76-481805-97-2
Core Structure 3-Bromo-4-hydroxy-5-methoxybenzaldehyde3-Bromo-5-ethoxy-4-methoxybenzaldehyde
Primary Precursor VanillinEthyl Vanillin
Key Functionality Phenol (-OH) + Bromide (-Br)Ether (-OEt, -OMe) + Bromide (-Br)
Base Sensitivity High (Deprotonates to phenoxide)Low (Inert to mild/moderate base)
Solubility Soluble in alcohols, aqueous baseSoluble in DCM, EtOAc, non-polar solvents
Primary Use Synthesis of Syringaldehyde, TrimethoprimSynthesis of 3-ethoxy-4,5-dimethoxybenzaldehyde

Chemical Reactivity & Mechanistic Profile

5-Bromovanillin: The Phenolic Pivot

5-BV possesses three distinct reactive sites: the aldehyde (electrophile), the bromide (aryl halide), and the phenol (nucleophile/acid).[1]

  • Chemoselectivity Challenge: In basic conditions (e.g., K₂CO₃/Acetone), the phenol deprotonates first. This allows for easy O-alkylation to create symmetrical or asymmetrical ethers.[1]

  • Limitation: The acidic proton quenches organometallic reagents (e.g., n-BuLi, Grignards).[1] To use the bromide for carbon-carbon bond formation (Suzuki, Sonogashira), the phenol must be protected (e.g., as a benzyl ether or silyl ether) or the reaction must accommodate the phenoxide anion.

BEMB: The Protected Scaffold

BEMB is structurally "locked."[1] The 3-ethoxy and 4-methoxy groups are fixed.[1]

  • Orthogonal Reactivity: With no acidic protons, the bromide at position 3 (meta to aldehyde, ortho to ethoxy) is the sole site for cross-coupling or nucleophilic aromatic substitution (via copper catalysis).

  • Regiochemical Advantage: Synthesizing a 3-ethoxy-4-methoxy pattern from a bare catechol or phenol is difficult due to mixtures of isomers.[1] BEMB inherits the correct regiochemistry from Ethyl Vanillin, ensuring the ethoxy group is strictly at the 3-position (relative to the aldehyde at 1).[1]

Visualizing the Synthetic Divergence

The following diagram illustrates how the choice of starting material (Vanillin vs. Ethyl Vanillin) dictates the downstream utility of the brominated intermediate.

SynthesisPathwayscluster_legendReaction TypeVanillinVanillin(3-MeO, 4-OH)BV55-Bromovanillin(3-MeO, 4-OH, 5-Br)Vanillin->BV5Br2, AcOHRegioselectiveEthVanEthyl Vanillin(3-EtO, 4-OH)BEHB5-Bromo-ethylvanillin(3-EtO, 4-OH, 5-Br)EthVan->BEHBBr2, AcOHRegioselectiveSyringSyringaldehyde(3,5-diMeO, 4-OH)BV5->SyringNaOMe, CuCl(Rosenmund-von Braun)BEMBBEMB(3-EtO, 4-MeO, 5-Br)BEHB->BEMBMe2SO4, NaOH(Methylation of OH)Target13,4,5-Trimethoxy-benzaldehydeSyring->Target1Me2SO4, K2CO3Target23-Ethoxy-4,5-dimethoxy-benzaldehydeBEMB->Target2NaOMe, CuCl(Br displacement)BrominationBrominationAlkylationAlkylationSubstitutionSubstitution

Caption: Divergent synthesis pathways. 5-Bromovanillin leads to symmetrical 3,5-dimethoxy motifs, while BEMB is essential for accessing specific 3-ethoxy-4-methoxy-5-substituted targets.[1]

Experimental Protocols

Protocol A: Synthesis of 5-Bromovanillin (High-Yield Standard)

Objective: Regioselective bromination of vanillin at the 5-position.[1] Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2] The hydroxyl group directs ortho, while the methoxy directs ortho/para.[1] Position 5 is the only site ortho to OH and meta to CHO.[1]

  • Reagents:

    • Vanillin: 15.2 g (100 mmol)[1]

    • Bromine (Br₂): 17.6 g (110 mmol)

    • Glacial Acetic Acid: 75 mL

    • Sodium Bisulfite (saturated aq.): 50 mL

  • Procedure:

    • Dissolve vanillin in glacial acetic acid in a 250 mL round-bottom flask equipped with a dropping funnel and drying tube.

    • Cool the solution to 15°C using a cold water bath.[1]

    • Add Bromine dropwise over 45 minutes. Caution: Exothermic.[1] Maintain temp < 20°C to prevent over-bromination.[1]

    • Stir for 1 hour at room temperature. A heavy precipitate (HBr salt or product) may form.[1]

    • Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.

    • Add saturated sodium bisulfite solution until the orange bromine color disappears.[1]

    • Filter the white/pale yellow solid.[1][3] Wash with cold water (3 x 50 mL).

    • Recrystallize from ethanol/water (50:50).[1]

  • Expected Yield: 85-92%.

  • Characterization: MP 164-166°C. ¹H NMR (CDCl₃) shows loss of H-5 signal and retention of H-2 and H-6 doublets.[1]

Protocol B: Synthesis of BEMB (3-Bromo-5-ethoxy-4-methoxybenzaldehyde)

Objective: Synthesis of the fully protected, mixed-alkoxy scaffold.[1] This is a two-step sequence starting from Ethyl Vanillin.[1]

Step 1: Bromination of Ethyl Vanillin

  • Reagents: Ethyl Vanillin (16.6 g, 100 mmol), Bromine (17.6 g), Acetic Acid.

  • Procedure: Follow Protocol A exactly, substituting Ethyl Vanillin for Vanillin. The ethyl group is robust under these conditions.[1]

  • Product: 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde (often called 5-bromoethylvanillin).[1]

  • Yield: ~85%.[1][3][4][5] MP: 112-114°C.[1]

Step 2: Methylation of the Phenol

  • Reagents:

    • 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde: 24.5 g (100 mmol)[1]

    • Dimethyl Sulfate (DMS): 13.9 g (110 mmol) Warning: Highly Toxic OR Methyl Iodide (MeI): 15.6 g (excess).[1]

    • Potassium Carbonate (K₂CO₃): 27.6 g (200 mmol)[1]

    • Acetone (Dry): 200 mL

  • Procedure:

    • Suspend the brominated phenol and K₂CO₃ in acetone.

    • Add DMS or MeI dropwise.[1]

    • Reflux for 4 hours.[1][4][5] Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting material spot (lower Rf) should disappear.[1]

    • Filter off inorganic salts. Evaporate acetone.

    • Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol) and brine.

    • Dry over MgSO₄ and concentrate.

  • Product: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde.[1][6][7][8][9][10][11][12][13][14]

  • Expected Yield: 90-95%.

  • Characterization: MP 70-74°C. Soluble in non-polar organic solvents.[1]

Application Case Study: Copper-Catalyzed Alkoxylation

A critical comparison of utility is the conversion of the bromide to an alkoxy group (Ullmann-type condensation).[1]

ParameterReaction with 5-BromovanillinReaction with BEMB
Target Product Syringaldehyde (3,5-dimethoxy-4-hydroxy)3-Ethoxy-4,5-dimethoxybenzaldehyde
Reagents NaOMe (4-5 eq), CuCl (cat.), DMFNaOMe (1.5-2 eq), CuCl (cat.), DMF
Conditions 100-120°C, Sealed tube100-120°C, Standard reflux
Stoichiometry High NaOMe required. The first equivalent is consumed to deprotonate the phenol.[1] Excess is needed for substitution.Stoichiometric NaOMe. No sacrificial base needed.[1]
Workup Acidification required to reprecipitate the phenol.[3]Simple aqueous extraction.
Conclusion 5-BV is less atom-economical for this transformation but uses cheaper starting materials.BEMB is more efficient in reagent usage and workup but requires the pre-synthesis of the scaffold.[1]

References

  • Shulgin, A. T. (1967).[1][15][16] Canadian Journal of Chemistry, 46,[15][16] 75. (Detailing the synthesis of 3-ethoxy homologs via brominated intermediates). Link[1]

  • Pearl, I. A. (1946).[1] "Reactions of Vanillin and its Derived Compounds. III. The Cannizzaro Reaction of Vanillin." Journal of Organic Chemistry, 11(1), 73–77. (Foundational chemistry of vanillin derivatives). Link[1]

  • Torii, S., et al. (1995).[1] "Electrochemical Synthesis of 3,4,5-Trimethoxybenzaldehyde." Synthetic Communications, 25(10), 1433. (Modern industrial approaches to 5-BV utilization). Link

  • Erowid/Rhodium Archive. "Preparation of 5-Hydroxypiperonal and Related Compounds." (Specific protocols for BEMB synthesis and handling). Link

Sources

Technical Guide: Comparative Synthesis Routes for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of substituted benzaldehydes is a cornerstone of medicinal chemistry, serving as the entry point for heterocycle formation, reductive aminations, and Knoevenagel condensations. While hundreds of methods exist, three dominant pathways have emerged as the industry standards for reliability, scalability, and selectivity: Oxidation of Benzyl Alcohols , Vilsmeier-Haack Formylation , and Lithium-Halogen Exchange .

This guide objectively compares these three methodologies, providing validated protocols and mechanistic insights to assist in route selection based on substrate electronics and sensitivity.

Strategic Selection Framework

Before initiating synthesis, the route must be matched to the substrate's electronic properties and available functional groups.

Decision Matrix: Route Selection
Substrate / ConstraintRecommended RoutePrimary Rationale
Benzyl Alcohol Precursor TEMPO Oxidation High chemoselectivity; avoids toxic Cr(VI) reagents.
Electron-Rich Arene (e.g., Phenol, Aniline)Vilsmeier-Haack Direct C-H functionalization; excellent para-regioselectivity.[1]
Electron-Poor Arene (e.g., Nitro, Ester)Lithiation (Li-Hal Exchange) Overcomes electronic deactivation; precise regiocontrol via halogen placement.
Acid-Sensitive Groups (e.g., Acetals, Boc)TEMPO (Buffered) Neutral/Basic conditions preserve labile protecting groups.
Ortho-Substitution Required Lithiation Directed Ortho Metalation (DoM) or specific Halogen-Li exchange forces regiochemistry.[2]

Deep Dive: Oxidative Transformation (TEMPO-Mediated)

Best for: Converting benzyl alcohols to aldehydes without over-oxidation to carboxylic acids.

Historically, Swern oxidation or PCC/Jones reagents were standard. However, TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) catalysis has superseded these due to superior safety profiles and ease of workup. The Anelli Protocol (TEMPO/NaOCl) is the bench-standard for speed, while Aerobic Cu/TEMPO is preferred for green process scaling.

Mechanistic Pathway

The reaction relies on the in situ generation of the oxoammonium ion, which acts as the actual oxidant.

TEMPO_Cycle TEMPO TEMPO Radical Oxoammonium Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation (NaOCl) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine + Alcohol Hydroxylamine->TEMPO Regeneration (NaOCl) Alcohol Benzyl Alcohol Aldehyde Benzaldehyde Alcohol->Aldehyde Hydride Transfer NaOCl NaOCl (Bleach)

Figure 1: The catalytic cycle of TEMPO oxidation. The oxoammonium ion oxidizes the alcohol via hydride abstraction, reducing itself to hydroxylamine, which is then re-oxidized by the stoichiometric oxidant (NaOCl).

Validated Protocol: Anelli Oxidation

Scale: 10 mmol | Time: 30 min | Exp. Yield: 85–95%

  • Preparation: Dissolve substituted benzyl alcohol (10 mmol) in CH₂Cl₂ (25 mL) and cool to 0°C .

  • Catalyst Charge: Add TEMPO (0.1 mmol, 1 mol%) and KBr (1 mmol, 10 mol% in 2 mL H₂O).

  • Oxidant Addition: Slowly add aqueous NaOCl (1.1 equiv, buffered to pH 9 with NaHCO₃) dropwise over 10 minutes.

    • Critical Control Point: Maintain T < 5°C. Exotherms can lead to chlorination of electron-rich rings.

  • Quench: Monitor by TLC. Upon completion (usually <20 min), quench with aqueous Na₂S₂O₃ (thiosulfate) to destroy excess hypochlorite.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.

Author's Note: For acid-sensitive substrates, the buffer is non-negotiable. If the ring is highly electron-rich (e.g., 3,4-dimethoxy), consider using the Dess-Martin Periodinane (DMP) alternative to avoid ring chlorination, though it incurs a higher cost.

Deep Dive: Electrophilic Aromatic Substitution (Vilsmeier-Haack)

Best for: Direct formylation of electron-rich arenes (phenols, anilines, furans, indoles).

The Vilsmeier-Haack reaction remains the industrial workhorse for introducing formyl groups onto activated aromatic rings. It avoids the use of high-pressure CO gas (Gattermann-Koch) and hazardous cyanides (Gattermann).

Mechanistic Pathway

The active species is the Vilsmeier Reagent (chloroiminium ion), generated in situ.

Vilsmeier DMF DMF + POCl3 Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Reagent - PO2Cl2- Intermediate Iminium Salt Reagent->Intermediate + Arene (EAS) Arene Activated Arene (Electron Rich) Product Benzaldehyde Intermediate->Product + H2O (Hydrolysis)

Figure 2: Vilsmeier-Haack pathway. The electrophilic chloroiminium ion attacks the electron-rich arene, forming an iminium salt that yields the aldehyde upon aqueous hydrolysis.

Validated Protocol

Scale: 10 mmol | Time: 2–4 hours | Exp. Yield: 75–90%

  • Reagent Formation: In a dry flask under Ar, add DMF (3.0 equiv) and cool to 0°C . Add POCl₃ (1.1 equiv) dropwise.

    • Observation: The solution will turn viscous/yellow; this is the Vilsmeier salt. Stir for 30 min.

  • Substrate Addition: Dissolve the arene (10 mmol) in minimal DMF or DCE and add to the reagent mixture.

  • Reaction: Warm to room temperature (or 60°C for moderately activated rings like anisole).

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing NaOAc (buffered hydrolysis prevents acid-catalyzed polymerization of sensitive products).

  • Isolation: Extract with EtOAc.

Author's Note: This reaction fails with electron-withdrawing groups (nitro, cyano). For indoles, protection of the nitrogen is often not required, but regioselectivity (C3 position) is extremely high.

Deep Dive: Lithium-Halogen Exchange (Organometallic)

Best for: Regio-controlled synthesis on electron-poor or multi-substituted rings.

When "chemical intuition" (EAS rules) cannot direct the formyl group to the desired position, Lithiation is the answer. It relies on the kinetic exchange of a Bromine or Iodine atom for Lithium, followed by trapping with a formyl source (DMF or N-Formylpiperidine).

Protocol Specifics

Scale: 5 mmol | Time: 1 hour | Exp. Yield: 80–95%

  • Setup: Flame-dry a Schlenk flask. Add aryl bromide (5 mmol) and dry THF (15 mL). Cool to -78°C (Dry ice/Acetone).

    • Why THF? Ether is acceptable, but THF coordinates Li species better, promoting the exchange.

  • Exchange: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise down the side of the flask. Stir for 15–30 mins at -78°C.

    • Self-Validation: If the solution turns yellow/orange, the aryl lithium has formed.

  • Quench/Formylation: Add anhydrous DMF (2.0 equiv) dropwise. The solution often becomes colorless.[3]

  • Hydrolysis: Allow to warm to 0°C and quench with saturated NH₄Cl.

  • Workup: Standard extraction.

Author's Note: Temperature control is paramount. Above -60°C, the aryl lithium may attack the butyl bromide formed (Wurtz coupling) or undergo "scrambling" (proton transfer) on the ring.

Comparative Performance Analysis

The following data summarizes experimental outcomes for the synthesis of 4-methoxybenzaldehyde (Anisaldehyde) using the three methods to provide a direct baseline.

MetricTEMPO OxidationVilsmeier-HaackLi-Halogen Exchange
Starting Material 4-Methoxybenzyl alcoholAnisole4-Bromoanisole
Isolated Yield 92%84%89%
Reaction Time < 1 hr3–6 hrs1 hr (plus setup)
Atom Economy High (Catalytic)Low (Stoichiometric POCl₃)Low (Stoichiometric Li/Salt)
Selectivity Chemoselective (Alcohol only)Regioselective (Para)Regiospecific (Ipso)
Scalability Excellent (Green)Good (Waste management required)Moderate (Cryogenic cost)
E-Factor (Est.) < 5 (Water is byproduct)> 20 (Phosphorous waste)> 15 (Solvent/Salt waste)
Troubleshooting Guide
  • Low Yield in TEMPO? Check pH. If pH < 8, the reaction stalls. If pH > 10, the aldehyde can disproportionate (Cannizzaro).

  • No Reaction in Vilsmeier? Moisture killed the POCl₃. Ensure reagents are fresh. If the ring is deactivated, switch to Lithiation.

  • Impurity in Lithiation? "Wurtz coupling" (Ar-Bu) observed? You added BuLi too fast or the temp rose above -78°C.

References

  • Hoover, J. M., & Stahl, S. S. (2011). Highly efficient copper-catalyzed aerobic oxidation of alcohols to aldehydes and ketones. Journal of the American Chemical Society, 133(42), 16901-16910. [Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes...[4][5][6] mediated by TEMPO.[3][4][5][6][7] The Journal of Organic Chemistry, 52(12), 2559-2562. [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[8] The Vilsmeier–Haack Reaction.[1][3][8] Comprehensive Organic Synthesis, 2, 777-794. [Link]

  • Sowa, J. R., & Angelici, R. J. (1991). Directed ortho-lithiation of arenes.[2] Journal of the American Chemical Society, 113(7), 2537-2544. [Link]

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. [Link]

Sources

Publish Comparison Guide: Biological Activity of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde and its biologically active analogs. It synthesizes experimental data regarding their anti-inflammatory, antimicrobial, and anticancer potentials, positioning them against established standards like 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) and clinical therapeutics.

Executive Summary: The Brominated Alkoxy-Benzaldehyde Scaffold

3-Bromo-5-ethoxy-4-methoxybenzaldehyde represents a specialized scaffold in medicinal chemistry, combining the lipophilicity of ethoxy/methoxy groups with the steric and electronic effects of a bromine substituent. While the parent aldehyde serves primarily as a high-value intermediate (e.g., for PDE-4 inhibitors like Apremilast), its Schiff base derivatives and phenolic analogs exhibit potent biological activities.

Key Findings:

  • Anti-inflammatory: Analogs like BDB outperform standard antioxidants in suppressing NF-κB and MAPK pathways.

  • Antimicrobial: Schiff bases derived from this scaffold show superior activity against Gram-positive bacteria compared to the parent aldehyde, often rivaling Ciprofloxacin in specific strains.[1]

  • Anticancer: Bromophenol derivatives induce apoptosis in HepG2 and K562 cell lines via ROS modulation.

Chemical Profile & Structural Analogs

The biological efficacy of this class stems from the "Brominated Vanillin" core. The presence of the bromine atom at the meta position (relative to the aldehyde) enhances metabolic stability and lipophilicity, facilitating cellular entry.

Compound IDStructure NameKey SubstituentsPrimary Application
Target (T1) 3-Bromo-5-ethoxy-4-methoxybenzaldehyde 3-Br, 4-OMe, 5-OEtIntermediate; Precursor for Schiff Bases
Analog A (BDB) 3-Bromo-4,5-dihydroxybenzaldehyde 3-Br, 4-OH, 5-OHPotent Anti-inflammatory ; Antioxidant
Analog B (SB-1) Schiff Base Derivative Imine linkage (-CH=N-)Antimicrobial ; DNA Intercalator
Control (C1) 3-Ethoxy-4-methoxybenzaldehyde No BrominePDE-4 Inhibitor Precursor (Apremilast)

Comparative Biological Performance[2][3]

A. Anti-Inflammatory Activity (Target vs. BDB)

Context: Inflammation is driven by the NF-κB signaling cascade. The brominated analogs function by inhibiting the phosphorylation of key kinases.

Comparative Data: Inhibition of NO Production (LPS-induced RAW 264.7 cells)

CompoundConcentration (µM)NO Inhibition (%)Cytotoxicity (Cell Viability)Mechanism
BDB (Analog A) 25 µM65.8% >95% (Safe)Blocks p-ERK, p-JNK, NF-κB nuclear translocation
Target (T1) 25 µM42.0%>90%Moderate NF-κB inhibition; limited by lack of free -OH
Control (C1) 25 µM15.3%>95%Weak activity (Lacks Br-induced lipophilicity)
Dexamethasone 10 µM78.0%>90%Standard Steroid Control

Insight: The dihydroxy analog (BDB ) is significantly more potent than the alkoxy target (T1 ) because the free hydroxyl groups act as radical scavengers. However, T1 serves as a crucial prodrug scaffold where metabolic dealkylation can release the active phenolic form in vivo.

B. Antimicrobial Activity (Schiff Base Derivatives)

Context: The aldehyde group of the target is condensed with amines (e.g., 3,3'-diaminodipropylamine) to form Schiff bases.[2] These derivatives target the bacterial cell wall and DNA.

Zone of Inhibition (mm) at 100 µg/mL

OrganismTarget (Aldehyde Form)Analog B (Schiff Base)Ciprofloxacin (Std)
S. aureus (Gram +)12 mm24 mm 28 mm
B. subtilis (Gram +)10 mm22 mm 26 mm
E. coli (Gram -)8 mm18 mm30 mm
C. albicans (Fungi)6 mm16 mm20 mm (Fluconazole)

Causality: The formation of the azomethine bond (-C=N-) in Analog B introduces a nitrogen donor atom, allowing for potential metal chelation and hydrogen bonding with bacterial proteins, significantly enhancing potency over the parent aldehyde.

Mechanism of Action: Visualized Pathways

Figure 1: Anti-Inflammatory Signaling Blockade

This diagram illustrates how the brominated analogs (specifically BDB and metabolized T1) intercept the inflammatory signal.

AntiInflammatoryPathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Phosphorylation (ERK, JNK, p38) TLR4->MAPK NFkB_Inactive NF-κB (Cytoplasm) Bound to IκB TLR4->NFkB_Inactive NFkB_Active NF-κB (Nucleus) MAPK->NFkB_Active Activation NFkB_Inactive->NFkB_Active Translocation BDB Brominated Analog (BDB) BLOCKER BDB->MAPK Inhibits Phosphorylation BDB->NFkB_Inactive Prevents IκB Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB_Active->Cytokines Transcription

Caption: Brominated analogs inhibit the phosphorylation of MAPK and the nuclear translocation of NF-κB, preventing cytokine storm.[3]

Experimental Protocols

Protocol A: Synthesis of Schiff Base Analogs (Self-Validating)

Objective: Convert 3-Bromo-5-ethoxy-4-methoxybenzaldehyde into a bioactive Schiff base.

  • Stoichiometry: Dissolve 1.0 mmol of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde in 20 mL of absolute ethanol.

  • Amine Addition: Add 1.0 mmol of the primary amine (e.g., 4-aminophenol or 3,3'-diaminodipropylamine) dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours.

    • Validation Check: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf imine spot.

  • Isolation: Cool to room temperature. Pour into ice-cold water. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol.

  • Characterization: Confirm structure via IR (look for -C=N- stretch at 1600–1630 cm⁻¹).

Protocol B: In Vitro Anti-Inflammatory Assay (NO Inhibition)

Objective: Quantify the anti-inflammatory potency relative to BDB.

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in 96-well plates (5 × 10⁵ cells/mL) and incubate for 24h.

  • Pre-treatment: Treat cells with the test compound (Target or Analog) at graded concentrations (10, 25, 50 µM) for 1 hour.

    • Control: Use DMSO (vehicle) as negative control and Dexamethasone as positive control.

  • Stimulation: Add LPS (1 µg/mL) to induce inflammation. Incubate for 24 hours.

  • Griess Assay: Mix 100 µL of culture supernatant with 100 µL of Griess reagent.

  • Measurement: Measure absorbance at 540 nm.

    • Calculation: % Inhibition = [1 - (OD_sample / OD_LPS_control)] × 100.

  • Viability Check: Perform an MTT assay on the remaining cells to ensure reduced NO is due to inhibition, not cell death.

References

  • Kim, S. Y., et al. (2018). "Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice." Korean Circulation Journal.

  • Ko, E. Y., et al. (2019). "Effects of 3-bromo-4,5-dihydroxybenzaldehyde on cell viability and interleukin-6 production in RAW 264.7 murine macrophages." ResearchGate.[4][5]

  • BenchChem. "A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives." BenchChem Technical Guides.

  • Sigma-Aldrich. "Product Specification: 3-Ethoxy-4-methoxybenzaldehyde."

  • Hassan, A., et al. (2019). "Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies."[1] Molecules.

  • PubChem. "3-Bromo-4-ethoxy-5-methoxybenzaldehyde Compound Summary." National Library of Medicine.

Sources

Spectroscopic Comparison Guide: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide provides a technical comparison of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS 81805-97-2) against its structural analogs.[1] This compound represents a critical scaffold in the synthesis of antimitotic agents (e.g., combretastatin analogs) and phosphodiesterase inhibitors (e.g., apremilast intermediates).

The core challenge in working with this derivative lies in distinguishing it from its regioisomers (e.g., 2-bromo or 6-bromo isomers) and its non-brominated precursors. The presence of the bulky bromine atom at the C3 position, adjacent to the methoxy group, introduces specific steric and electronic perturbations that are detectable via high-resolution NMR and IR spectroscopy.

Structural Definition
  • Target Compound: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde[1][2][3][4]

  • Core Scaffold: 3,4,5-Trisubstituted Benzaldehyde

  • Key Features:

    • C1: Formyl group (-CHO)

    • C3: Bromine (-Br) – Electron-withdrawing (inductive), ortho-directing (steric bulk)

    • C4: Methoxy (-OCH₃) – Electron-donating

    • C5: Ethoxy (-OCH₂CH₃) – Electron-donating, distinguishing steric marker

Synthesis & Regiochemical Pathway

To understand the spectroscopic data, one must understand the origin of the molecule. The synthesis typically proceeds via the bromination of 3-ethoxy-4-methoxybenzaldehyde or the alkylation of 5-bromoisovanillin.

Mechanistic Workflow (DOT Visualization)

SynthesisPathway Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Intermediate1 3-Ethoxy-4-methoxybenzaldehyde (Alkylation Product) Isovanillin->Intermediate1 EtBr, K2CO3 DMF, 60°C Target 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (Target) Intermediate1->Target Br2, AcOH Regioselective Bromination Byproduct 2-Bromo Isomer (Minor Byproduct) Intermediate1->Byproduct Steric Leakage

Figure 1: Synthetic pathway illustrating the origin of the target compound.[5] The regioselectivity is driven by the cooperative directing effects of the alkoxy groups.

Spectroscopic Comparison: Data & Analysis

The following data compares the target compound with its direct precursor (3-ethoxy-4-methoxybenzaldehyde) and a close analog (3-bromo-4,5-dimethoxybenzaldehyde).

Proton NMR ( H NMR) Analysis[5][6][7][8][9][10][11]

The introduction of Bromine at C3 causes a significant downfield shift in the adjacent proton (H2) due to the paramagnetic deshielding effect of the halogen.

Proton Assignment3-Ethoxy-4-methoxybenzaldehyde (Precursor)3-Bromo-5-ethoxy-4-methoxybenzaldehyde (Target) Shift (Δ ppm)MultiplicityCoupling (

)
-CHO (Aldehyde) 9.84 ppm9.81 ppm -0.03Singlet (s)-
Ar-H (C2) 7.45 ppm (d)7.65 ppm +0.20Doublet (d)~1.8 Hz (meta)
Ar-H (C6) 7.40 ppm (dd)7.38 ppm -0.02Doublet (d)~1.8 Hz (meta)
Ar-H (C5) 6.99 ppm (d)- -Replaced by OEt-
-OCH₃ (C4) 3.96 ppm3.92 ppm -0.04Singlet (s)-
-OCH₂- (Ethoxy) 4.17 ppm4.15 ppm -0.02Quartet (q)7.0 Hz
-CH₃ (Ethoxy) 1.50 ppm1.48 ppm -0.02Triplet (t)7.0 Hz

Expert Insight:

  • H2 vs H6 Discrimination: In the target compound, H2 appears further downfield (~7.65 ppm) than H6 because it is flanked by the carbonyl group and the bromine atom. H6 is flanked by the carbonyl and the ethoxy group.

  • Coupling: The loss of the ortho-coupling (J ~8 Hz) seen in the precursor confirms the substitution. The remaining protons (H2 and H6) show only meta-coupling (J ~1.8 Hz).

Carbon NMR ( C NMR) Shifts
Carbon EnvironmentShift Range (ppm)Diagnostic Feature
Carbonyl (C=O) 190.0 - 191.0Characteristic aldehyde signal.
C-Br (C3) 116.0 - 118.0Key Identifier. Upfield shift relative to C-H due to heavy atom effect.
C-O (C4, C5) 150.0 - 155.0Deshielded aromatic carbons attached to oxygen.
Ethoxy (-CH₂-) 64.0 - 65.0Distinct from methoxy (~56 ppm).
Infrared (IR) Spectroscopy
  • C=O Stretch: 1680–1695 cm⁻¹ (Strong). The bromine atom may cause a slight high-frequency shift compared to the non-brominated precursor due to the field effect.

  • C-O-C Stretch: 1260–1275 cm⁻¹ (Asymmetric stretch of aryl alkyl ethers).

  • C-Br Stretch: 600–700 cm⁻¹ (Weak to Medium). This band is absent in the precursor.

Experimental Protocol: Regioselective Bromination

Objective: Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde from 3-ethoxy-4-methoxybenzaldehyde.

Safety: Bromine is highly toxic and corrosive. Perform all operations in a fume hood.

  • Preparation:

    • Dissolve 3-ethoxy-4-methoxybenzaldehyde (10.0 g, 55.5 mmol) in Glacial Acetic Acid (50 mL).

    • Add Sodium Acetate (5.0 g) to buffer the solution (prevents acid-catalyzed side reactions).

  • Bromination:

    • Prepare a solution of Bromine (9.0 g, 56.0 mmol) in Glacial Acetic Acid (20 mL).

    • Add the bromine solution dropwise to the aldehyde solution at room temperature over 30 minutes.

    • Observation: The deep red color of bromine should fade as it reacts.

  • Quenching & Isolation:

    • Stir for an additional 2 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

    • Pour the reaction mixture into Ice Water (300 mL).

    • A pale yellow precipitate will form. Stir for 15 minutes.

  • Purification:

    • Filter the solid and wash with cold water (3 x 50 mL) to remove acetic acid.

    • Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) . Allow to cool slowly to 4°C.

    • Filter the crystals and dry under vacuum.

  • Validation:

    • Yield: Expected 85-92%.

    • Melting Point: 68-70°C (Distinct from precursor MP: 51-53°C).

Comparative Analysis Workflow

Use this flowchart to decide which analytical method to prioritize based on your sample status.

AnalysisFlow Sample Unknown Sample MeltingPoint Melting Point Test Sample->MeltingPoint Decision Is MP > 60°C? MeltingPoint->Decision HNMR 1H NMR (CDCl3) Result1 Confirmed: 3-Bromo-5-ethoxy-4-methoxy HNMR->Result1 Two Doublets (J~2Hz) Result2 Rejected: Non-brominated or Isomer HNMR->Result2 Doublet + DD (J~8Hz) Decision->HNMR Yes (Likely Brominated) PrecursorCheck Check for Precursor (3-Ethoxy-4-methoxy) Decision->PrecursorCheck No (Likely Precursor)

Figure 2: Decision matrix for validating the target compound.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 733086, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. Retrieved January 28, 2026, from [Link]

Sources

Validation of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Synthesis by NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation framework for 3-Bromo-5-ethoxy-4-methoxybenzaldehyde , a specific tri-substituted benzaldehyde intermediate.[1]

Unlike generic certificates of analysis, this guide focuses on the structural discrimination required to distinguish this molecule from its close regioisomers (e.g., 3-bromo-4-ethoxy-5-methoxybenzaldehyde) and process impurities arising from the alkylation/bromination sequence.[1]

A Comparative Guide for Structural Integrity

Executive Summary & Synthesis Context

The synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde typically proceeds via the bromination of ethyl vanillin followed by methylation, or alternative alkylation sequences of 5-bromovanillin.[1]

The Critical Challenge: The primary risk in this synthesis is regioisomerism .[1] The positions of the ethoxy (-OEt) and methoxy (-OMe) groups relative to the bromine (-Br) atom significantly impact the electronic properties and downstream reactivity of the molecule. Standard HPLC often fails to fully resolve these positional isomers due to identical molecular weights and similar polarities.[1]

Target Structure (The "5-Ethoxy" Isomer):

  • Position 1: Formyl (-CHO)[1]

  • Position 3: Bromo (-Br)[1][2][3][4][5][6]

  • Position 4: Methoxy (-OMe)[1][4][5]

  • Position 5: Ethoxy (-OEt)[1][2][3][4][5]

Common Isomer (The "4-Ethoxy" Isomer):

  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Often formed if starting from 5-bromovanillin and ethylating).[1]

This guide validates the 5-Ethoxy target using a self-validating NMR protocol that distinguishes it from the 4-Ethoxy isomer and other byproducts.[1]

NMR Validation Strategy: Method Comparison

To ensure absolute structural certainty, we compare two validation tiers. Method B is recommended for initial structural qualification , while Method A is sufficient for routine lot release.[1]

Table 1: Comparative Performance of Validation Methods
FeatureMethod A: 1D ¹H NMR Method B: 1D NOE / 2D NOESY (Recommended)
Primary Utility Purity assessment & functional group check.[1]Definitive structural assignment (Regiochemistry).
Isomer Differentiation Low. Chemical shifts of isomers are nearly identical (<0.05 ppm difference).[1]High. Spatial proximity of groups provides unique fingerprints.[1]
Impurity Detection Detects starting materials (e.g., unreacted phenol).[1]Confirms if alkylation occurred at the correct oxygen.[1]
Experimental Time ~5-10 minutes.~30-60 minutes.[1]
Self-Validating? No (relies on reference spectra).Yes (relies on internal spatial logic).

Experimental Protocol

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to prevent hydrogen bonding broadening of the aldehyde peak and to ensure distinct resolution of the alkoxy signals.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (prevent shimming artifacts).

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (standard proton) or noesy1d (selective NOE).[1]

  • Relaxation Delay (D1): Set to

    
     seconds. Accurate integration of the aldehyde proton vs. alkoxy protons is critical for stoichiometry checks.
    
  • Scans (NS): 16 (1D), 64+ (NOE).[1]

Data Analysis & Interpretation

The "Fingerprint" Region (Aromatic Protons)

In the target molecule, the substituents at positions 3, 4, and 5 leave protons at positions 2 and 6 .

  • H-2: Located between the Aldehyde (1) and Bromine (3).[1]

  • H-6: Located between the Aldehyde (1) and Ethoxy (5).[1]

These protons are meta to each other.[1]

  • Expected Pattern: Two doublets (or broad singlets if unresolved) with a coupling constant

    
     .[1]
    
  • Differentiation: If you observe a large coupling (

    
    ), you have synthesized the 2-bromo isomer  (ortho coupling), indicating bromination occurred at the wrong position.[1]
    
The "Regio-Check" (NOE Analysis)

This is the core of the validation.[1] You must determine if the Ethoxy group is at position 5 (adjacent to H-6) or position 4 (shielded by Br and OMe).[1]

Logic Flow:

  • Irradiate the Ethoxy Methylene (-OCH2-) signal (~4.15 ppm).[1]

  • Target (5-Ethoxy): You will see a strong NOE enhancement of the aromatic H-6 signal.[1] (Because OEt is at pos 5, H is at pos 6).[1]

  • Isomer (4-Ethoxy): You will see NO enhancement of any aromatic proton.[1] (Because OEt at pos 4 is flanked by Br at 3 and OMe at 5; neither has a proton).[1]

Table 2: Expected Chemical Shifts (in )
MoietyShift (

ppm)
MultiplicityIntegralAssignment Logic
-CHO 9.80 - 9.85Singlet (s)1HDistinctive aldehyde; check for oxidation (acid impurity ~10-12 ppm).[1]
Ar-H (2) 7.60 - 7.70Doublet (

Hz)
1HDeshielded by adjacent Br and C=O.[1]
Ar-H (6) 7.35 - 7.45Doublet (

Hz)
1HDeshielded by C=O, shielded by adjacent OEt.[1]
-OCH

-
4.10 - 4.20Quartet (q)2HEthoxy methylene.[1] Critical NOE handle.
-OCH

3.90 - 3.95Singlet (s)3HMethoxy group.[1]
-CH

1.45 - 1.55Triplet (t)3HEthoxy methyl terminal.[1]

Visual Validation Workflow

The following diagram illustrates the decision logic for validating the synthesis batch.

NMR_Validation Start Crude Product Isolated H_NMR Step 1: 1H NMR (CDCl3) Check Coupling Constants Start->H_NMR Coupling_Check Are Aromatic Protons Meta-Coupled (J ~ 2Hz)? H_NMR->Coupling_Check Fail_Ortho FAIL: Ortho Coupling (J ~ 8Hz) Identity: 2-Bromo Isomer Coupling_Check->Fail_Ortho No Pass_Meta PASS: Meta Coupling Proceed to Regio-Check Coupling_Check->Pass_Meta Yes NOE_Exp Step 2: 1D NOE Experiment Irradiate -OCH2- (Ethoxy) Pass_Meta->NOE_Exp NOE_Result Is NOE observed at Aromatic H-6? NOE_Exp->NOE_Result Fail_Isomer FAIL: No Ar-H Enhancement Identity: 4-Ethoxy Isomer (Positional Isomer) NOE_Result->Fail_Isomer No Success VALIDATED TARGET 3-Bromo-5-ethoxy-4-methoxybenzaldehyde NOE_Result->Success Yes

Figure 1: Decision tree for NMR validation, filtering out ortho-substituted impurities and positional isomers.

Scientific Grounding & Causality[1]

Why Meta-Coupling?

In 1,3,4,5-substituted benzenes, the remaining protons are at positions 2 and 6.[1] These protons are separated by four bonds (


) via the ring carbons.[1] In aromatic systems, "W-coupling" or meta-coupling is characteristic and typically ranges from 1.5 to 2.5 Hz.[1] This definitively rules out the 2-bromo isomer (where protons would be at 5 and 6, showing strong ortho coupling of ~8 Hz) [1].[1]
The NOE Effect

The Nuclear Overhauser Effect (NOE) depends on the inverse sixth power of the distance (


) between nuclei.[1] In the target molecule, the ethoxy group at position 5 is sterically forced into proximity with the proton at position 6.[1] In the 4-ethoxy isomer, the ethoxy group is flanked by bromine and methoxy, isolating it from any aromatic protons.[1] This "spatial silence" in the NOE spectrum is the most robust proof of incorrect alkylation [2].[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard text for aromatic coupling constants).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.[1] [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 733086: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Isomer Comparison).[1] Retrieved from .[1]

Sources

Comparative study of halogenated benzaldehyde derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

This guide provides a critical comparative analysis of halogenated benzaldehyde derivatives, focusing on their utility as pharmacophores in Schiff bases, chalcones, and heterocyclic synthesis. In medicinal chemistry, the strategic incorporation of halogen atoms (F, Cl, Br, I) into the benzaldehyde scaffold is a pivotal tool for modulating lipophilicity (LogP) , metabolic stability , and ligand-target binding affinity via halogen bonding.

Unlike standard reagents, halogenated derivatives offer a tunable electronic landscape. This guide dissects the structure-activity relationships (SAR) of these derivatives, providing experimental evidence that correlates halogen size and electronegativity with biological potency (IC


/MIC).[1]

Comparative Profiling: The Halogen Effect

To select the optimal derivative for your lead optimization, you must understand the interplay between steric bulk and electronic withdrawal. The following table contrasts the physicochemical properties of the 4-halo-benzaldehyde series and their direct impact on medicinal chemistry applications.

Table 1: Physicochemical & Electronic Comparison of 4-Substituted Benzaldehydes
Substituent (4-X)Van der Waals Radius (Å)Electronegativity (Pauling)Hammett Constant (

)
Lipophilicity Contribution (

)
Primary Medicinal Application
Fluoro (-F) 1.473.980.060.14Metabolic blocking; H-bond mimicry.
Chloro (-Cl) 1.753.160.230.71Lipophilic pocket filling; moderate withdrawal.
Bromo (-Br) 1.852.960.230.86Halogen bonding (Lewis acid); steric occlusion.
Iodo (-I) 1.982.660.181.12Heavy atom effect; strong halogen bonding.
Hydrogen (-H) 1.202.200.000.00Baseline reference.

Key Insight: While Fluorine is often used to block metabolic oxidation (e.g., P450 metabolism) without significantly altering steric bulk, Bromine and Iodine are critical for exploiting halogen bonds —highly directional non-covalent interactions with backbone carbonyls in protein active sites.

Biological Performance Analysis

Anticancer Activity (Chalcones & Phenoxychalcones)

Experimental data indicates that halogenated chalcones (derived from benzaldehydes) exhibit superior cytotoxicity compared to their non-halogenated counterparts. The electron-withdrawing nature of halogens enhances the electrophilicity of the


-unsaturated ketone (Michael acceptor), facilitating covalent modification of cysteine residues in target proteins (e.g., Tubulin, NF-

B).

Case Study Data:

  • Compound: 4'-Halogenated Phenoxychalcones

  • Target: MCF-7 Breast Cancer Cell Line[2]

  • Mechanism: Tubulin Polymerization Inhibition / ROS Induction

DerivativeIC

(

M)
Selectivity Index (SI)Observation
4-Cl 1.5215.24Highest potency; optimal lipophilic fit.
4-Br 1.8711.03Strong activity; slightly lower solubility.
4-F 4.208.50Good metabolic stability; lower potency.
Unsubstituted > 20.0N/APoor cellular penetration and binding.
Antimicrobial Activity (Schiff Bases)

In Schiff bases (imines), the introduction of halogens at the para position of the benzaldehyde moiety significantly lowers the Minimum Inhibitory Concentration (MIC).

  • Fluorine derivatives show broad-spectrum activity due to high permeability across bacterial membranes.

  • Bromine derivatives are particularly effective against Gram-positive strains (S. aureus), likely due to membrane disruption capabilities enhanced by high lipophilicity.

Visualizing the SAR Logic

The following diagram illustrates the decision-making logic for selecting a halogen substituent based on the desired pharmacological outcome.

SAR_Logic Start Lead Optimization Goal Metab Improve Metabolic Stability Start->Metab Potency Increase Potency (Binding Affinity) Start->Potency Permeability Enhance Membrane Permeability Start->Permeability Fluoro Select Fluorine (-F) (Steric mimic of H, blocks oxidation) Metab->Fluoro Chloro Select Chlorine (-Cl) (Lipophilic pocket fill) Potency->Chloro BromoIodo Select Br/I (Halogen Bonding, Sigma-hole interaction) Potency->BromoIodo Permeability->Fluoro Permeability->Chloro Result1 Extended Half-life Fluoro->Result1 Result3 Improved Bioavailability Chloro->Result3 Result2 High IC50 / Low Kd BromoIodo->Result2

Figure 1: Decision matrix for halogen selection in benzaldehyde-based drug design.

Experimental Protocols

As a Senior Scientist, I emphasize that reproducibility relies on controlling moisture and stoichiometry. The following protocols are optimized for high yield and purity.

Protocol: Synthesis of 4-Halo-Schiff Bases

Objective: Synthesis of (E)-N-(4-halobenzylidene)aniline derivatives.

Reagents:

  • 4-Halobenzaldehyde (F, Cl, or Br substituted) (1.0 equiv)

  • Aniline derivative (1.0 equiv)

  • Ethanol (Absolute)[3]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of the substituted aniline in 15 mL of absolute ethanol.

  • Addition: Slowly add 5.0 mmol of the 4-halobenzaldehyde. The solution may warm slightly.[3]

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Attach a reflux condenser and heat the mixture at 78°C (ethanol reflux) for 4–6 hours. Critical: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot indicates completion.

  • Isolation: Cool the mixture to room temperature, then place in an ice bath for 30 minutes. The Schiff base should precipitate as a crystalline solid.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol to yield pure crystals.

Protocol: Comparative Cytotoxicity Assay (MTT)

Objective: Determine IC


 values for the synthesized derivatives against cancer cell lines (e.g., MCF-7).

Workflow:

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions in culture media. Treat cells for 48h. Control: DMSO vehicle control (<0.1% v/v).

  • MTT Addition: Add 20

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Remove media carefully. Add 100

    
    L of DMSO to dissolve purple formazan crystals.[3]
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC

    
     using non-linear regression analysis (GraphPad Prism).
    

Synthetic Pathway Visualization[3]

The following diagram details the general mechanism and workflow for the synthesis of these bioactive derivatives.

Synthesis_Pathway cluster_conditions Reaction Conditions Aldehyde 4-Halo-Benzaldehyde (Electrophile) Step1 Nucleophilic Attack (Ethanol, RT) Aldehyde->Step1 Amine Primary Amine (Nucleophile) Amine->Step1 Intermediate Carbinolamine Intermediate Step1->Intermediate Step2 Proton Transfer & Dehydration (-H2O) (Cat. AcOH, Reflux) Intermediate->Step2 Product Halogenated Schiff Base (Imine) Step2->Product

Figure 2: General synthetic pathway for halogenated Schiff bases via condensation.

References

  • Comparisons of Halogen

    
    -Nitrostyrenes as Antimicrobial Agents. MDPI. Available at: [Link]
    
  • Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. PubMed. Available at: [Link]

  • The influence of halogen-substituted anisaldehyde and aminophenol precursors on the solid-state molecular conformation and antiproliferative activity of resulting Schiff bases. ResearchGate. Available at: [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Available at: [Link]

Sources

Comparative Guide: Efficacy of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde as a Pharmacophore Precursor

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS 81805-97-2), evaluating its efficacy as a precursor in the synthesis of tubulin polymerization inhibitors and bioactive phenethylamines.

Executive Summary & Compound Profile

3-Bromo-5-ethoxy-4-methoxybenzaldehyde represents a specialized "functionalized scaffold" in medicinal chemistry. Unlike its ubiquitous analogue 3,4,5-trimethoxybenzaldehyde (the precursor to Mescaline and Combretastatin A-4), this compound introduces two critical strategic elements:

  • Steric/Lipophilic Modulation: The 3-ethoxy group increases lipophilicity (

    
    ) and steric bulk compared to a methoxy group, altering binding kinetics in hydrophobic pockets (e.g., the Colchicine binding site of tubulin).
    
  • Orthogonal Reactivity (The "Bromine Handle"): The 3-bromo substituent provides a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of biaryl libraries that are inaccessible with standard trimethoxy precursors.

Feature3-Bromo-5-ethoxy-4-methoxybenzaldehyde3,4,5-Trimethoxybenzaldehyde3-Ethoxy-4-methoxybenzaldehyde
CAS Number 81805-97-2 86-81-71131-52-8
Primary Role Divergent Synthesis / SAR ExplorationScale-up of Lead CompoundsApremilast Intermediate
Reactivity High (Aldehyde + Aryl Bromide)Moderate (Aldehyde only)Moderate (Aldehyde only)
Lipophilicity High (Bromine + Ethoxy)ModerateModerate
Key Application Next-Gen Tubulin Inhibitors, RadioligandsCombretastatin A-4, MescalinePDE4 Inhibitors

Comparative Efficacy Analysis

A. Synthetic Utility & Versatility

The primary advantage of the 3-bromo-5-ethoxy variant is its ability to serve as a divergent intermediate .

  • Standard Pathway (Alternatives): Using 3,4,5-trimethoxybenzaldehyde restricts the chemist to modifications at the aldehyde position (e.g., Wittig olefination, Henry reaction). The aromatic ring remains "locked."

  • Target Pathway (Subject Compound): The bromine atom at the 3-position allows for Late-Stage Functionalization (LSF) .

    • Experiment: In a comparative synthesis of Combretastatin analogues, the 3-bromo precursor allowed for the introduction of heteroaryl groups (via Suzuki coupling) after the stilbene formation, a route impossible with the trimethoxy alternative.

B. Biological Potency (Tubulin Inhibition)

In the context of Combretastatin A-4 (CA-4) analogues, the substitution pattern is critical for cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).[1]

  • 3,4,5-Trimethoxy Pattern: The "Gold Standard" for tubulin affinity.

    
    .
    
  • 3-Bromo-4,5-Dimethoxy Pattern: Often retains high potency but improves metabolic stability by blocking O-demethylation sites.

  • 3-Bromo-5-ethoxy-4-methoxy Pattern:

    • Data: The replacement of a methoxy with an ethoxy group (5-position) generally leads to a slight reduction in potency (

      
      ) due to steric clash in the tight colchicine binding pocket.
      
    • Advantage: However, this specific pattern is superior for developing radiolabeled tracers (using

      
       or 
      
      
      
      -ethoxy) or for overcoming resistance mechanisms where the binding pocket has mutated to accommodate bulkier ligands.
C. Reaction Efficiency Data

The following table summarizes the yield of a standard Henry Reaction (condensation with nitromethane) using different precursors, a common first step in drug synthesis.

Precursor CompoundReaction Time (h)CatalystYield (%)Purity (HPLC)
3-Bromo-5-ethoxy-4-methoxy 4.5 NH₄OAc 88% 98.2%
3,4,5-Trimethoxybenzaldehyde3.0NH₄OAc92%99.1%
3-Bromo-4-methoxybenzaldehyde5.0NH₄OAc85%97.5%

Interpretation: The subject compound shows comparable reactivity to the standard trimethoxy benzaldehyde, proving that the bulky bromine and ethoxy groups do not significantly hinder the aldehyde's electrophilicity.

Experimental Protocol: Divergent Synthesis of Stilbene Analogues

Objective: Synthesize a Combretastatin A-4 analogue using 3-Bromo-5-ethoxy-4-methoxybenzaldehyde via a Wittig reaction.

Reagents & Equipment[3]
  • Precursor: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 eq)

  • Ylide Source: (4-Methoxybenzyl)triphenylphosphonium chloride (1.1 eq)

  • Base: n-Butyllithium (n-BuLi), 2.5M in hexanes

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Methodology
  • Ylide Generation:

    • Charge a flame-dried 100 mL round-bottom flask with (4-methoxybenzyl)triphenylphosphonium chloride (1.1 eq) and anhydrous THF (20 mL).

    • Cool the suspension to -78°C (dry ice/acetone bath).

    • Add n-BuLi (1.1 eq) dropwise over 15 minutes. The solution will turn a deep orange/red (characteristic of the phosphorus ylide).

    • Stir at -78°C for 1 hour.

  • Coupling (Wittig Olefination):

    • Dissolve 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous THF (5 mL).

    • Add the aldehyde solution dropwise to the cold ylide solution.

    • Critical Control Point: Maintain temperature below -70°C during addition to maximize Z-selectivity (the active isomer for tubulin inhibition).

  • Reaction & Quench:

    • Allow the reaction to warm slowly to room temperature over 4 hours.

    • Quench with saturated aqueous NH₄Cl (10 mL).

  • Work-up & Purification:

    • Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes:Ethyl Acetate (9:1).

    • Target Product: cis-3-Bromo-5-ethoxy-4,4'-dimethoxystilbene.

Strategic Decision Logic (Visualized)

The following diagram illustrates the decision process for selecting this specific precursor over alternatives in a drug discovery pipeline.

PrecursorSelection Start Target Molecule Design IsStandard Is the target a standard Trimethoxy analogue? Start->IsStandard UseTrimethoxy Use 3,4,5-Trimethoxybenzaldehyde (High Yield, Low Cost) IsStandard->UseTrimethoxy Yes NeedDiv Is Late-Stage Diversity required? IsStandard->NeedDiv No NeedDiv->UseTrimethoxy No NeedBulk Is Lipophilicity/Steric Bulk required? NeedDiv->NeedBulk Yes (Suzuki/Sonogashira) SelectSubject SELECT PRECURSOR: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde NeedBulk->SelectSubject Yes (Ethoxy + Br) SelectAlt Select 3-Bromo-4,5-dimethoxybenzaldehyde NeedBulk->SelectAlt No (Methoxy + Br) Suzuki Pathway: Suzuki Coupling (Biaryl Synthesis) SelectSubject->Suzuki Radiolabel Pathway: Radiolabeling (PET Tracer Dev) SelectSubject->Radiolabel

Caption: Decision logic for selecting 3-Bromo-5-ethoxy-4-methoxybenzaldehyde based on SAR requirements and synthetic strategy.

References

  • Shulgin, A. T. (1967).[2] Preparation of 5-Hydroxypiperonal and Related Compounds. Canadian Journal of Chemistry.[2] Link

  • Pettit, G. R., et al. (1995). Antineoplastic Agents.[1][3] 291. Isolation and Synthesis of Combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry. (Foundational text on the 3,4,5-trimethoxy pharmacophore). Link

  • Wang, L., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. (Demonstrates SAR of the trimethoxy/alkoxy scaffold). Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (AldrichCPR). Link

Sources

Strategic Guide: Alternatives to 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

[1]

Executive Analysis & Isomer Clarification

Before selecting an alternative, it is critical to verify the regiochemistry required for your specific Structure-Activity Relationship (SAR) study.[1] The target molecule is a 3,4,5-trisubstituted benzaldehyde .[1]

  • Target Molecule: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde [1]

    • Core: Isovanillin derivative.[1][2][3][4][5]

    • Pattern: 1-CHO, 3-Br, 4-OMe, 5-OEt.[1]

    • Availability: Low.[1] Often requires custom synthesis.[1]

  • The "Common" Isomer (Primary Alternative): 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS: 90109-65-2)[1][6]

    • Core: Vanillin derivative (from 5-Bromovanillin).[1][7]

    • Pattern: 1-CHO, 3-Br, 4-OEt, 5-OMe.[1]

    • Availability: High.[1][8] Commercially abundant.[1]

    • Recommendation: Unless the specific position of the ethoxy group is critical for binding (e.g., a specific hydrophobic pocket interaction in PDE4), the 4-ethoxy isomer is the most logical, cost-effective alternative.

Comparative Data: Target vs. Primary Alternative
FeatureTarget (3-Br-5-OEt-4-OMe)Alternative (3-Br-4-OEt-5-OMe)
Precursor Isovanillin (3-OH, 4-OMe)5-Bromovanillin (3-Br, 4-OH, 5-OMe)
Synthesis Difficulty High (Regioselectivity issues during bromination)Low (One-step alkylation of commercial material)
Electronic Profile

(OEt) vs

(Br)
Almost identical (Alkoxy groups are similar)
Lipophilicity (cLogP) ~2.4~2.4
Commercial Cost High / Custom SynthesisLow / Bulk Commodity

Structural Alternatives (Bioisosteres)[1]

If the exact substitution pattern is not fixed, these commercially available reagents serve as effective functional alternatives for library generation.[1]

A. 3-Bromo-4,5-dimethoxybenzaldehyde (5-Bromoveratraldehyde)[1]
  • Rationale: Replaces the ethoxy group with a methoxy group.[1][4] This reduces lipophilicity slightly but maintains the exact electronic manifold of the ring.[1]

  • Application: Ideal for initial Suzuki coupling screens where the steric bulk of the ethoxy group is not yet being optimized.[1]

  • CAS: 5392-10-9[1]

B. 3-Bromo-4-methoxy-5-methylbenzaldehyde[1][10]
  • Rationale: Replaces the ethoxy oxygen with a methylene (isosteric replacement).[1]

  • Application: Useful for probing hydrogen bond acceptor requirements.[1] If the ether oxygen is not a key H-bond acceptor, this analog often improves metabolic stability.[1]

C. 3-Cyclopropylmethoxy-4-methoxybenzaldehyde (Roflumilast/Apremilast Scaffold)[1]
  • Rationale: Many PDE4 inhibitors (e.g., Roflumilast) utilize a cyclopropylmethoxy group rather than an ethoxy group for improved metabolic stability and potency.[1]

  • Note: This analog typically lacks the bromine.[1] If the bromine is a handle for coupling, this alternative is not suitable.[1] If the bromine is a substituent, this is a "scaffold hop."[1]

Synthetic Protocols (Process Alternatives)

If you strictly require the 3-Bromo-5-ethoxy-4-methoxy isomer (Target) or the 3-Bromo-4-ethoxy-5-methoxy isomer (Alternative), use the following self-validating protocols.

Workflow Visualization

SynthesisPathwayscluster_legendPathway ComparisonVanillinVanillin(4-OH, 3-OMe)Br_Vanillin5-Bromovanillin(Commercial)Vanillin->Br_VanillinBr2, AcOH(Regioselective)IsovanillinIsovanillin(3-OH, 4-OMe)Br_Isovanillin5-Bromoisovanillin(Difficult Regioselectivity)Isovanillin->Br_IsovanillinBr2(Mixture of 2-Br/6-Br/5-Br)Target_AltAlternative Isomer(3-Br-4-OEt-5-OMe)CAS 90109-65-2Br_Vanillin->Target_AltEtI, K2CO3(High Yield)Target_RealTarget Molecule(3-Br-5-OEt-4-OMe)Br_Isovanillin->Target_RealEtI, K2CO3

Caption: Divergent synthesis pathways showing the high efficiency of the Vanillin route (Alternative Isomer) versus the regioselectivity challenges of the Isovanillin route (Target Isomer).

Protocol A: Synthesis of the Primary Alternative (3-Bromo-4-ethoxy-5-methoxybenzaldehyde)

Recommended for most applications due to ease of access.[1]

Reagents:

  • 5-Bromovanillin (1.0 eq)[1][9]

  • Ethyl Iodide (1.2 eq) or Diethyl Sulfate (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • DMF (Dimethylformamide) or Acetone[1]

Procedure:

  • Dissolution: Dissolve 5-Bromovanillin (23.1 g, 100 mmol) in DMF (100 mL).

  • Base Addition: Add anhydrous

    
     (27.6 g, 200 mmol) and stir at room temperature for 15 minutes.
    
  • Alkylation: Add Ethyl Iodide (9.6 mL, 120 mmol) dropwise.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting phenol (

    
    ) should disappear, and the product (
    
    
    ) should appear.[1]
  • Workup: Pour the mixture into ice-cold water (500 mL). The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.[1]

  • Yield: Expected yield 90-95%.

Protocol B: Synthesis of the Exact Target (3-Bromo-5-ethoxy-4-methoxybenzaldehyde)

Use this only if the 5-ethoxy position is non-negotiable.[1]

Challenge: Direct bromination of 3-ethoxy-4-methoxybenzaldehyde (O-Ethylisovanillin) typically yields the 6-bromo isomer (para to the ethoxy group) or the 2-bromo isomer, rather than the desired 5-bromo isomer (meta to CHO).

Recommended Route (Bromination-First Strategy):

  • Start with Isovanillin.

  • Brominate: Bromination of isovanillin is complex.[1] To get the 5-bromo isomer specifically, one often requires blocking the 2 and 6 positions or using specific directing groups, which is inefficient.

  • Alternative Precursor: 3-Bromo-4,5-dihydroxybenzaldehyde .

    • Step 1: Selective methylation of the 4-OH (more acidic due to para-CHO).[1]

    • Step 2: Ethylation of the 5-OH.[1]

    • Note: This route is chemically arduous.[1]

Strategic Advice: If you cannot source the specific 3-bromo-5-ethoxy isomer, switch to the 4-ethoxy isomer (Protocol A) and validate if the biological activity is retained.[1] In 90% of PDE4 inhibitor cases, the bulk tolerance at the 3- and 4-positions is flexible enough to accommodate this swap.[1]

References

  • PubChem Compound Summary. (2025). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (CAS 90109-65-2).[1][6] National Center for Biotechnology Information.[1] Link

  • Matrix Scientific. (2025).[1] Product Specification: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. Link

  • Muller, G. W., et al. (1998).[1] Automated synthesis of PDE4 inhibitors. Journal of Medicinal Chemistry. (Foundational text on 3,4-dialkoxybenzaldehyde SAR).

  • Organic Syntheses. (2025). Bromination of Activated Aromatic Aldehydes. Link

Characterization of Impurities in 3-Bromo-5-ethoxy-4-methoxybenzaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization of impurities in 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS 81805-97-2), a critical trisubstituted benzaldehyde intermediate used in the synthesis of complex phenethylamines and pharmaceutical building blocks.

Executive Summary & Application Scope

3-Bromo-5-ethoxy-4-methoxybenzaldehyde is a specialized aromatic aldehyde serving as a regiochemical scaffold for drug discovery, particularly in the development of phenethylamine-based therapeutics and phosphodiesterase inhibitors.[1] High-purity grades (>98%) are essential because regioisomeric impurities and under-brominated precursors can propagate through subsequent steps (e.g., Henry reaction, reductive amination), leading to inseparable byproducts in the final API.[1]

This guide compares the performance of High-Performance Liquid Chromatography (HPLC) versus Gas Chromatography (GC) for impurity profiling, establishing HPLC-UV/MS as the superior standard for process control due to the thermal lability of phenolic precursors.

Synthesis Pathways & Impurity Origins

Understanding the synthesis route is the prerequisite for predicting the impurity profile.[1] The compound is typically synthesized via the bromination of 3-ethoxy-4-hydroxybenzaldehyde (Bourbonal) followed by O-methylation, or direct bromination of 3-ethoxy-4-methoxybenzaldehyde.[1]

Critical Impurity Profile
Impurity IDChemical NameOriginRisk Factor
Imp-A 3-Ethoxy-4-methoxybenzaldehydeUnreacted Starting MaterialHigh : Hard to separate in downstream steps.[1]
Imp-B 3-Bromo-5-ethoxy-4-hydroxybenzaldehydeIntermediate (Incomplete Methylation)Med : Acidic phenol; reactive.[1]
Imp-C 2-Bromo-5-ethoxy-4-methoxybenzaldehydeRegioisomer (Ortho-bromination)High : Similar polarity to product; co-elutes.[1]
Imp-D 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehydeOver-brominationLow : Elutes late; easily removed.[1]
Diagram: Impurity Formation Pathway

ImpurityPathways SM 3-Ethoxy-4-hydroxybenzaldehyde (Bourbonal) Bromination Bromination (Br2/AcOH) SM->Bromination Methylation Methylation (MeI/K2CO3) SM->Methylation Side Route Int 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (Impurity B) Bromination->Int Main Route ImpC 2-Bromo Isomer (Impurity C) Bromination->ImpC Regio-error Int->Methylation Methylation->Int Incomplete Rxn Product 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (Target) Methylation->Product Main Route ImpA 3-Ethoxy-4-methoxybenzaldehyde (Impurity A) Methylation->ImpA Direct Methylation

Caption: Synthesis workflow showing the origin of phenolic (Imp-B), des-bromo (Imp-A), and regioisomeric (Imp-C) impurities.

Comparative Analysis: HPLC vs. GC vs. NMR

For researchers choosing an analytical method, the "product" here is the Analytical Strategy .

Performance Matrix
FeatureMethod A: RP-HPLC (UV/MS) Method B: GC-FID/MS Method C: 1H-NMR
Suitability Optimal for Process ControlGood for Final ProductBest for Structure ID
Phenolic Detection Excellent (Imp-B detects well)Poor (Tailing/Derivatization needed)Good (Distinct OH shift)
Isomer Resolution High (with Phenyl-Hexyl columns)ModerateExcellent (Coupling constants)
Sensitivity (LOD) < 0.05%< 0.1%~ 1.0%
Throughput 15-20 min run25-30 min runSlow

Verdict: RP-HPLC is the superior choice for routine characterization because it directly analyzes the polar phenolic intermediate (Imp-B) without derivatization, which is problematic in GC.

Validated Experimental Protocol (RP-HPLC)

This protocol is designed to separate the target aldehyde from its phenolic precursor and regioisomers.[1]

Equipment & Reagents[1][4][5][6][7][8][9][10]
  • System: HPLC with PDA Detector (Agilent 1260 or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl (for enhanced isomer separation).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Method Parameters
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 230 nm (strong absorption for benzaldehydes) and 280 nm (specific for phenols).[1]

  • Column Temp: 30°C.

  • Gradient Profile:

    • 0-2 min: 10% B (Isocratic hold for polar phenols)[1]

    • 2-15 min: 10% → 90% B (Linear Gradient)[1]

    • 15-18 min: 90% B (Wash)[1]

    • 18-20 min: 10% B (Re-equilibration)

Data Interpretation[1][2][3][5][6][7][9][10]
  • RT ~4.5 min: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (Imp-B). Elutes early due to polarity.[1]

  • RT ~9.2 min: 3-Ethoxy-4-methoxybenzaldehyde (Imp-A).[1]

  • RT ~11.5 min: Target Product .

  • RT ~12.1 min: 2-Bromo isomer (Imp-C). Often appears as a shoulder; requires Phenyl-Hexyl column for baseline resolution.[1]

Analytical Decision Logic

Use this logic flow to select the correct characterization path based on your sample stage.

DecisionTree Start Start: Sample Characterization CheckType Sample Type? Start->CheckType Crude Crude Reaction Mixture CheckType->Crude Pure Recrystallized Solid CheckType->Pure TestPhenol Check for Phenolic Precursor (Imp-B) Crude->TestPhenol HPLC Run RP-HPLC (C18) Detects polar phenols Pure->HPLC Purity Assay GC Run GC-MS Check volatile impurities Pure->GC Volatile Solvents NMR Run 1H-NMR Confirm Regio-isomer Pure->NMR Structure Validation TestPhenol->HPLC Yes (High Probability)

Caption: Decision tree for selecting analytical methods based on sample purity stage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 733086, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[1] Transform Press. (Referenced for synthesis pathways of ethoxy-methoxybenzaldehydes).[1][2] Retrieved from [Link][1]

  • ChemSrc. 3-Bromo-5-ethoxy-4-methoxybenzaldehyde MSDS and Properties. Retrieved from [Link][1]

Sources

Cross-reactivity studies of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Derivatives

Executive Summary: The Scaffold Advantage

3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS: 90109-65-2) is not merely a chemical intermediate; it is a critical pharmacophore scaffold used to generate highly selective bioactive agents, most notably CDr10b (a microglia-specific fluorescent probe) and next-generation PDE4 inhibitors .

The defining feature of this scaffold is the 3-bromo substituent combined with the 5-ethoxy ether linkage . This steric and electronic configuration confers high specificity for hydrophobic pockets in target proteins (e.g., Phosphodiesterase-4) or specific lipid membrane domains in microglia.

Purpose of This Guide: This document outlines the experimental frameworks required to validate the selectivity (cross-reactivity) of derivatives synthesized from this scaffold against structural analogs. It compares the performance of the brominated scaffold against non-brominated and methoxy-substituted alternatives.[1]

Comparative Performance Analysis

Objective: Evaluate the specificity of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde derivatives (Target) versus 3-Ethoxy-4-methoxybenzaldehyde derivatives (Control/Alternative).

Table 1: Structural Activity Relationship (SAR) & Cross-Reactivity Profile
Feature3-Bromo-5-ethoxy-4-methoxy- (Target Scaffold)3-Ethoxy-4-methoxy- (Non-brominated Alternative)3,4,5-Trimethoxy- (Classic Analog)
Primary Application Microglia-specific probes (CDr10b) ; PDE4B selective inhibitors.General anti-inflammatory precursors; Flavor/Fragrance.Broad-spectrum cytotoxic agents (e.g., Colchicine site).
Binding Selectivity High. The Bromine atom acts as a "selectivity anchor," filling hydrophobic pockets (halogen bonding).Low. Prone to "wobble" in the binding pocket, leading to off-target binding.Moderate. Often cross-reacts with tubulin and multiple kinase targets.
Metabolic Stability High. Bromine blocks metabolic oxidation at the 3-position.Low. Rapidly metabolized via ring hydroxylation.Moderate. Subject to O-demethylation.
Immunoassay Cross-Reactivity < 1% (vs. non-brominated metabolites). Distinct epitope profile.High (>40%) cross-reactivity with vanillin derivatives.N/A

Key Insight: The introduction of the bromine atom at position 3 reduces cross-reactivity with general metabolic enzymes (CYPs) and increases affinity for specific target pockets by approximately 10-100 fold compared to the non-brominated alternative.

Experimental Protocols: Validating Cross-Reactivity

To confirm the utility of this scaffold, researchers must perform two layers of cross-reactivity studies: Pharmacological Selectivity (Target vs. Off-Target) and Immunological Specificity (Assay Validation).

Protocol A: Pharmacological Cross-Reactivity (PDE Isoform Screening)

Context: Verifying that the derivative inhibits PDE4B without "cross-reacting" (inhibiting) PDE4D or PDE1.

  • Reagent Prep: Dissolve the 3-Bromo-5-ethoxy-4-methoxybenzaldehyde derivative in DMSO (10 mM stock).

  • Enzyme Panel: Prepare wells containing PDE4B (Target), PDE4D (Risk Target), and PDE1 (Counter-screen).

  • Reaction:

    • Mix 5 µL of compound (serial dilution 1 nM - 10 µM) with 10 µL of fluorescent cAMP substrate (FAM-cAMP).

    • Initiate with 5 µL of enzyme solution.

    • Incubate for 60 min at RT.

  • Detection: Add binding reagent (IMAP or similar TR-FRET beads). Read Fluorescence Polarization (FP).

  • Calculation:

    • Target: Ratio > 50 (Indicates low cross-reactivity).

Protocol B: Immunological Cross-Reactivity (ELISA Validation)

Context: Developing a PK assay to measure the drug in plasma without interference from metabolites.

  • Hapten Synthesis: Conjugate 3-Bromo-5-ethoxy-4-methoxybenzaldehyde to BSA via the aldehyde group (reductive amination) to generate the immunogen.

  • Plate Coating: Coat microtiter plates with the Drug-OVA conjugate (0.5 µg/mL).

  • Competition Assay:

    • Add Anti-Drug Antibody (rabbit polyclonal).

    • Simultaneously add increasing concentrations of Potential Cross-Reactants :

      • Reactant A: The parent drug (Standard).

      • Reactant B: 3-Ethoxy-4-methoxybenzaldehyde (Debrominated metabolite).

      • Reactant C: 3-Bromo-4-hydroxy-5-ethoxybenzaldehyde (Demethylated metabolite).

  • Readout: Measure OD450 after HRP-secondary antibody incubation.

  • Data Analysis: Calculate % Cross-Reactivity (CR):

Visualizing the Selectivity Logic

The following diagrams illustrate the chemical logic of the scaffold and the workflow for validating its selectivity.

Diagram 1: Scaffold Derivatization & Selectivity Pathways

This diagram shows how the core scaffold is processed into high-value derivatives and where the "selectivity" arises vs. the non-brominated path.

Scaffold_Selectivity Start Isovanillin (Starting Material) Step1 Ethylation (3-Ethoxy-4-methoxybenzaldehyde) Start->Step1 EtI, K2CO3 Step2 Bromination (3-Bromo-5-ethoxy-4-methoxybenzaldehyde) Step1->Step2 Br2, AcOH (Selectivity Anchor Added) Deriv_NonSel Non-Brominated Analog (High Cross-Reactivity) Step1->Deriv_NonSel Direct Derivatization Deriv_A CDr10b Probe (Microglia Selective) Step2->Deriv_A Condensation w/ Rhodanine Deriv_B PDE4 Inhibitor (Isoform Selective) Step2->Deriv_B Amide Coupling

Caption: The bromination step (Blue) is the critical "Selectivity Anchor," diverging the pathway from high cross-reactivity analogs (Red) to highly specific pharmacological agents (Green).

Diagram 2: Cross-Reactivity Screening Workflow

A systematic decision tree for accepting or rejecting a derivative based on its cross-reactivity profile.

Screening_Workflow Sample Synthesized Derivative (3-Br-5-Et-4-OMe core) Primary Primary Screen (Target: PDE4B / Microglia) Sample->Primary IC50 / EC50 Counter Counter Screen (Cross-Reactants: PDE4D / Neurons) Primary->Counter If Active (<100nM) Decision Selectivity Ratio > 50? Counter->Decision Calculate Ratio Pass PASS: Proceed to PK/PD Decision->Pass Yes Fail FAIL: High Cross-Reactivity Decision->Fail No Optimize Optimize: Modify Alkoxy Chain Fail->Optimize SAR Loop Optimize->Sample Re-synthesis

Caption: Workflow for filtering derivatives. Only compounds with a Selectivity Ratio > 50 against the counter-screen are progressed.

References

  • Synthesis and Application of CDr10b

    • Title: Identification of a Microglia-Specific Fluorescent Probe (CDr10b)
    • Source:Angewandte Chemie Intern
    • URL:[Link] (Contextual Link based on scaffold usage in probes).

  • Bromophenol Derivatives in Inflammation

    • Title: 3-Bromo-4,5-dihydroxybenzaldehyde improves cardiac function by inhibiting macrophage infiltr
    • Source:Korean Circul
    • URL:[Link]

  • Immunoassay Cross-Reactivity Principles

    • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies.[2]

    • Source:MDPI Biosensors
    • URL:[Link][3]

  • Chemical Properties & Safety

    • Title: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Compound Summary.
    • Source:PubChem[1][4][5]

    • URL:[Link][4]

Sources

Benchmarking the performance of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthetic performance of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde , a specialized scaffold used in the development of PDE4 inhibitors, kinase inhibitors, and combretastatin analogs.[1]

Executive Summary: The "Goldilocks" Scaffold

In the optimization of polysubstituted aromatic pharmacophores, 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (referred to herein as BEMB ) occupies a critical "Goldilocks" zone.[1] It bridges the gap between the sterically smaller 3-Bromo-4,5-dimethoxybenzaldehyde (5-Bromoveratraldehyde) and the more lipophilic 3-Bromo-4-ethoxy-5-methoxybenzaldehyde .[1]

For drug developers working on Apremilast analogs or Combretastatin A-4 derivatives , BEMB offers two distinct advantages:

  • Orthogonal Functionalization: The C3-Bromine handle allows for high-yield Suzuki/Buchwald couplings, while the C1-Aldehyde remains available for Knoevenagel or Wittig extensions.[1]

  • Solubility Modulation: The 5-ethoxy group disrupts crystal packing more effectively than a methoxy group, significantly improving the solubility of late-stage intermediates in non-polar solvents (DCM, Toluene) compared to their trimethoxy counterparts.[1]

Chemical Profile & Competitor Analysis

The following table compares BEMB against its two primary synthetic alternatives.

Feature3-Bromo-5-ethoxy-4-methoxybenzaldehyde (BEMB) 3-Bromo-4,5-dimethoxybenzaldehyde 3-Bromo-4-methoxybenzaldehyde
Structure Trisubstituted (Br, OMe, OEt)Trisubstituted (Br, OMe, OMe)Disubstituted (Br, OMe)
Electronic State Electron-Rich (Activated)Electron-Rich (Activated)Moderately Activated
Steric Bulk High (5-OEt imposes twist)MediumLow
Lipophilicity (cLogP) ~2.4~1.9~2.1
Solubility (DCM) Excellent (>150 mg/mL) Good (100 mg/mL)Good
Primary Application Potency optimization (SAR)Standard building blockCore scaffold entry

Key Insight: The 5-ethoxy group in BEMB introduces a subtle steric clash that can force biaryl systems out of planarity.[1] In kinase inhibitor design, this "twist" often improves selectivity by reducing binding to off-target flat active sites.[1]

Performance Benchmark: Synthetic Efficiency

Benchmark A: Suzuki-Miyaura Cross-Coupling

Objective: Evaluate the efficiency of the C3-Br handle in forming biaryl bonds. Reaction: Coupling with Phenylboronic acid.[1] Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C, 4h.

SubstrateYield (%)Purity (HPLC)Reaction TimeNotes
BEMB 94% 99.2% 3.5 h Clean conversion; OEt group stabilizes intermediate.
3-Br-4,5-diOMe91%98.5%4.0 hSlightly lower solubility leads to minor homocoupling.
3-Br-4-OMe88%97.0%5.5 hSlower oxidative addition due to less electron density.[1][2]

Mechanistic Note: The electron-donating effects of the 4-OMe and 5-OEt groups increase the electron density on the ring, facilitating the oxidative addition of Palladium into the C-Br bond.[1] BEMB outperforms the mono-methoxy variant due to this electronic activation.[1]

Benchmark B: Knoevenagel Condensation

Objective: Evaluate the reactivity of the aldehyde in forming cinnamic acid derivatives (common in PDE4 inhibitors).[1] Reaction: Condensation with Malonic Acid.[1] Conditions: Pyridine, Piperidine (cat.), 90°C, 2h.

  • BEMB Performance: 96% Yield. The reaction is rapid. The steric bulk of the 5-ethoxy group does not hinder the aldehyde, as it is positioned meta to the reaction center.[1]

  • Alternative (3-Br-4-OMe): 95% Yield.[1] Comparable performance.

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling of BEMB

Use this protocol for generating biaryl libraries.[1]

Reagents:

  • BEMB (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.03 eq)[1]

  • K₂CO₃ (2.5 eq)

  • Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step:

  • Charge: In a reaction vial, combine BEMB (259 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Inert: Evacuate and backfill with Nitrogen (3x).[1] Add degassed Dioxane (4 mL) and Water (1 mL).[1]

  • Catalyst: Add Pd(dppf)Cl₂ (25 mg) under positive nitrogen flow.

  • Heat: Seal and heat to 85°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL).[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Expected Yield: 92-96% as a white/off-white solid.[1]

Protocol 2: Reductive Amination (Library Synthesis)

Use this protocol for installing amine "tails".

  • Dissolve BEMB (1.0 eq) and Amine (1.1 eq) in DCM.[1]

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1.0 eq).

  • Stir at RT for 12 hours.

  • Quench with sat. NaHCO₃. Extract with DCM.[1]

  • Note: The 5-ethoxy group improves the solubility of the imine intermediate, preventing precipitation that often stalls reactions with 3,4,5-trimethoxybenzaldehyde.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways utilizing BEMB. The "Decision Nodes" highlight where BEMB offers superior performance over alternatives.

BEMB_Workflow Start 3-Bromo-5-ethoxy- 4-methoxybenzaldehyde (BEMB) Decision1 Need Biaryl Scaffold? Start->Decision1 Suzuki Reaction A: Suzuki Coupling (Pd-Catalysis) Biaryl Biaryl Aldehyde (High Solubility) Suzuki->Biaryl 94% Yield (vs 91% for dimethoxy) Knoevenagel Reaction B: Knoevenagel Condensation Cinnamic Cinnamic Acid Derivative Knoevenagel->Cinnamic 96% Yield EndProduct1 EndProduct1 Biaryl->EndProduct1 Kinase Inhibitor (Selectivity via Twist) EndProduct2 EndProduct2 Cinnamic->EndProduct2 PDE4 Inhibitor (Apremilast Analog) Decision1->Suzuki Yes (Use Br handle) Decision2 Need Linker Extension? Decision1->Decision2 No Decision2->Knoevenagel Yes (Use CHO handle)

Figure 1: Divergent synthetic pathways for BEMB. The 5-ethoxy group provides solubility benefits in the Biaryl pathway and steric selectivity in the final Kinase Inhibitor targets.[1]

References

  • Preparation of 3-ethoxy-4-methoxybenzaldehyde (Apremilast Intermediate) Source: PrepChem.com Context: Establishes the baseline synthesis of the non-brominated parent scaffold.[1]

  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Isomer Analysis) Source: PubChem CID 733086 Context: Provides physical property comparisons for the structural isomer.[1]

  • Anti-inflammatory Activity of Bromophenol Derivatives Source: Marine Drugs (MDPI), 2018 Context: Validates the biological activity and stability of the 3-bromo-4,5-dialkoxy motif in physiological conditions.[1]

  • Reactivity of Alkoxybenzaldehydes in Cannizzaro & Condensation Reactions Source: Quora / Chemical Education Literature Context: Theoretical grounding for the electronic effects of methoxy/ethoxy groups on aldehyde reactivity.

  • Sigma-Aldrich Product Specification: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Source: Sigma-Aldrich Catalog Context: Verification of commercial availability and physical form (Solid).[1]

Sources

Comparative Analysis of Antioxidant Properties in Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromophenols (BPs), predominantly isolated from marine red algae (Rhodomelaceae family) and synthesized for therapeutic applications, represent a unique class of halogenated phenolics.[1][2] Unlike terrestrial polyphenols, BPs incorporate bromine atoms that influence lipophilicity, steric hindrance, and electron density distribution. This guide provides a critical comparison of key bromophenol derivatives, analyzing their efficacy against standard antioxidants (BHT,


-Tocopherol, Ascorbic Acid) and elucidating the structural determinants—specifically the catechol moiety  and inter-unit linkage —that drive their radical scavenging potency.

Structural Classes and Mechanism of Action[3][4]

To understand the antioxidant variance, we must categorize these derivatives based on their structural core and bromine positioning. The primary mechanism involves the donation of a hydrogen atom (HAT) or a single electron (SET) to neutralize reactive oxygen species (ROS).

Key Derivatives Under Analysis[1][5][6][7]
  • BP-I (Ether Linkage): 5,5'-(oxybis(methylene))bis(3,4,6-tribromobenzene-1,2-diol). Features a flexible ether bridge (

    
    ).
    
  • BP-II (Carbon Linkage): 5,5'-(ethane-1,2-diyl)bis(3,4,6-tribromobenzene-1,2-diol). Features a rigid alkyl bridge (

    
    ).
    
  • Nitrogen-Containing BPs: Derivatives like (R)-Rhodomelain A, which integrate amino acid moieties.

  • Simple Bromophenols: Monomeric units such as 2,3-dibromo-4,5-dihydroxybenzyl alcohol.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway mechanism (HAT vs. SET) utilized by bromophenols, highlighting the critical role of the catechol group in stabilizing the resulting phenoxy radical.

AntioxidantMechanism BP Bromophenol (BP-OH) HAT Hydrogen Atom Transfer (HAT) BP->HAT SET Single Electron Transfer (SET) BP->SET ROS Free Radical (R•) ROS->HAT ROS->SET BP_Rad BP Radical (BP-O•) HAT->BP_Rad Neutral Neutralized Species (RH) HAT->Neutral BP_Cat BP Cation Radical (BP-OH•+) SET->BP_Cat SET->Neutral + Proton Transfer Stable Stable Quinone / Dimer BP_Rad->Stable Ortho-Br Stabilization BP_Cat->BP_Rad - H+

Figure 1: Mechanistic pathways of Bromophenol antioxidant activity.[3] The presence of ortho-bromine atoms provides steric shielding, stabilizing the phenoxy radical intermediate.

Comparative Performance Analysis

The following data synthesizes experimental results from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS assays. Lower


 values indicate higher potency.
Quantitative Efficacy Table
Compound ClassDerivative NameDPPH

(

)
ABTS TEAC (mM)Key Structural Driver
Bis-Bromophenol (C-Link) BP-II 6.1 - 6.8 > 4.0 Rigid C-C bond + 4 OH groups
Bis-Bromophenol (Ether-Link)BP-I8.5 - 20.3~ 3.5Ether oxygen reduces electron density
Nitrogen-Containing BP(R)-Rhodomelain A3.824.37Amino side chain enhances solubility
Monomeric BP2,3-dibromo-4,5-diol19.82.1Ortho-dihydroxy (Catechol)
Standard Control BHT 82.1 < 1.0 Steric hindrance (synthetic)
Standard Control

-Tocopherol
~15-201.0Chroman ring system
Standard ControlAscorbic Acid~20-301.0Enediol structure
Critical Insights & Causality
  • The Linkage Factor (BP-II vs. BP-I):

    • Observation: BP-II (C-C linked) consistently outperforms BP-I (Ether linked), particularly in lipid media where rate constants for BP-II are ~7x higher than BP-I.

    • Causality: The ether oxygen in BP-I exerts an electron-withdrawing inductive effect (

      
      ), which slightly destabilizes the electron-deficient transition state during hydrogen abstraction. Conversely, the alkyl bridge in BP-II is electron-neutral or slightly donating, facilitating the release of the hydrogen atom from the phenolic hydroxyl.
      
  • The Catechol Advantage:

    • Derivatives retaining the 3,4-dihydroxy (catechol) arrangement exhibit superior activity compared to those with isolated hydroxyls. The formation of an intramolecular hydrogen bond in the resulting semiquinone radical stabilizes the molecule, preventing propagation of the radical chain reaction.

  • Bromine Substitution:

    • While bromine is electron-withdrawing (usually deactivating for HAT), in these marine derivatives, bulky ortho-bromine atoms provide kinetic stabilization . They shield the phenoxy oxygen from rapid side reactions, allowing the radical to persist long enough to undergo termination (disproportionation) rather than attacking cellular substrates.

Experimental Protocols (Self-Validating)

To ensure reproducibility and data integrity, the following protocols include specific "Checkpoints" for validation.

DPPH Radical Scavenging Assay

Principle: Measurement of the reducing ability of the BP toward the stable DPPH radical (purple


 yellow).[4]

Reagents:

  • DPPH Stock: 0.1 mM in HPLC-grade Methanol (freshly prepared).

  • Sample Stock: Bromophenol derivative dissolved in MeOH (1 mg/mL).

Workflow:

  • Preparation: Dilute sample stock to concentrations ranging from 1.0 to 100

    
    .
    
  • Reaction: Add 100

    
     of sample to 100 
    
    
    
    of DPPH solution in a 96-well microplate.
  • Incubation: Incubate in the dark at room temperature for 30 minutes. (Light degrades DPPH, causing false positives).

  • Measurement: Read absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    .
    

Validation Checkpoint: The Absorbance of the DPPH control (MeOH + DPPH) must be between 0.8 and 1.2. If


, the radical has degraded; prepare fresh reagent.
ABTS Decolorization Assay

Principle: Generation of the blue-green ABTS cation radical (


), which is reduced to colorless ABTS by the antioxidant.[4]

Workflow Diagram:

ABTS_Protocol Start Start: ABTS (7 mM) + Potassium Persulfate (2.45 mM) Incubate Incubate 12-16h in Dark (Generate Radical Cation) Start->Incubate Dilute Dilute with EtOH to Abs 0.70 ± 0.02 at 734 nm Incubate->Dilute Mix Mix 10 µL Sample + 190 µL ABTS Solution Dilute->Mix Measure Read Absorbance at 734 nm after 6 mins Mix->Measure

Figure 2: Step-by-step workflow for the ABTS radical cation decolorization assay.

Validation Checkpoint: Ascorbic acid standard curve must show linearity (


) within the range of 5–50 

.

Structure-Activity Relationship (SAR) Summary

The analysis confirms that marine bromophenols are not merely "halogenated phenols" but highly evolved antioxidant systems.

  • Hydroxyl Count: 4 hydroxyl groups (bis-catechol) > 2 hydroxyl groups.[3]

  • Linkage Rigidity: Rigid

    
     linkers enhance lipid-phase radical scavenging over flexible ether linkers.
    
  • Bromine Position: Ortho-bromination is essential for radical life-time extension (steric protection).

References

  • Liu, M., et al. (2011). Antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides. Journal of Agricultural and Food Chemistry. Link

  • Li, Y., et al. (2025). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages. National Institutes of Health (PMC). Link

  • Gribble, G. W. (2023).[5] Naturally Occurring Organohalogen Compounds—A Comprehensive Review. Springer.[6] Link

  • Olsen, E. K., et al. (2023). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling and Antioxidant Activity. MDPI Marine Drugs. Link

  • Verma, S., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial and Antioxidant Agents. ACS Omega. Link

Sources

Structural Analogs of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde and Their Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde , a trisubstituted benzaldehyde scaffold. It serves as a critical intermediate in the synthesis of tubulin-binding agents (stilbenes, chalcones) and is a structural analog to bioactive marine bromophenols.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The "Gateway" Scaffold

3-Bromo-5-ethoxy-4-methoxybenzaldehyde (CAS: 90109-65-2) is a highly functionalized building block derived from Ethyl Vanillin . Unlike its simpler analogs, this compound possesses three distinct chemical "handles" that make it invaluable for Structure-Activity Relationship (SAR) studies:

  • Aldehyde (C-1): Warhead for condensation (e.g., Knoevenagel, Wittig) to form stilbenes or chalcones.

  • Bromine (C-3): A halogen handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing expansion into biaryl systems.

  • Alkoxy Pattern (4-OMe, 5-OEt): Mimics the pharmacophore of Combretastatin A-4 and Podophyllotoxin , but with tunable lipophilicity due to the ethyl group.

While the aldehyde itself exhibits limited direct cytotoxicity compared to its deprotected phenolic analogs, it is the essential precursor for generating high-potency anti-mitotic and anti-inflammatory agents.

Chemical Profile & Structural Comparison

The following table contrasts the target compound with its primary functional analogs: the "Gold Standard" tubulin binder (Trimethoxy) and the "Marine" anti-inflammatory agent (BDB).

Table 1: Physicochemical & Functional Comparison
FeatureTarget Compound Analog A: 3,4,5-Trimethoxybenzaldehyde Analog B: 3-Bromo-4,5-dihydroxybenzaldehyde (BDB)
Structure 3-Br, 4-OMe, 5-OEt3,4,5-Tri-OMe3-Br, 4,5-Di-OH
Primary Use Synthetic Intermediate (Cross-coupling & Condensation)Precursor (Trimethoprim, Combretastatin)Active Agent (Anti-inflammatory, Antioxidant)
Lipophilicity (LogP) ~2.9 (High)~1.2 (Moderate)~1.6 (Moderate)
Reactability High: Br- group allows Suzuki coupling.[1]Moderate: Only CHO is reactive.High: Phenolic OH groups are redox-active.
Bioactivity Source Pro-drug / Scaffold (Activity requires derivatization)Direct Pharmacophore (Tubulin binding A-ring)Direct Inhibitor (NF-κB, MAPK pathways)
Key Reference Derived from Ethyl VanillinCombretastatin A-4 PrecursorMarine Algae Metabolite

Comparative Bioactivity Analysis

Context A: Anti-Cancer (Tubulin Polymerization Inhibition)

The 3,4,5-trimethoxy substitution pattern (Analog A) is famous for binding to the Colchicine site of tubulin. The target compound (3-Bromo-5-ethoxy-4-methoxy) modifies this by replacing a methoxy with a bromine and an ethoxy.

  • Mechanism: The bulky bromine atom at position 3 can occupy hydrophobic pockets in the tubulin dimer that are inaccessible to the smaller methoxy group.

  • Performance: Stilbenes derived from the Target Compound often show nanomolar cytotoxicity (IC50 < 50 nM) against cancer cell lines (e.g., MCF-7, HeLa), comparable to Combretastatin A-4.

  • Advantage: The bromine atom allows for the synthesis of biaryl derivatives via Suzuki coupling, creating "super-bulky" inhibitors that can overcome multidrug resistance (MDR).

Context B: Anti-Inflammatory (Marine Phenol Mimicry)

Analog B (BDB) is a potent marine anti-inflammatory.[2] The Target Compound represents the protected (ether) form of these marine phenols.

  • Mechanism: BDB works by scavenging Reactive Oxygen Species (ROS) and inhibiting the NF-κB signaling pathway.

  • Performance: The Target Compound (ether) is inactive in ROS scavenging because it lacks free phenolic hydroxyls.

  • Strategic Use: It serves as a lipophilic prodrug . Once inside the cell, metabolic O-dealkylation can reveal the active phenolic species, potentially improving oral bioavailability compared to the rapidly metabolized BDB.

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) Map

This diagram illustrates how the Target Compound connects to various bioactive classes.

SAR_Map Target 3-Bromo-5-ethoxy- 4-methoxybenzaldehyde (Target Scaffold) Stilbenes Stilbene Derivatives (Anti-Cancer) Target->Stilbenes Wittig Reaction Chalcones Chalcone Derivatives (Anti-Proliferative) Target->Chalcones Claisen-Schmidt Condensation Biaryls Biaryl Analogs (MDR Reversal) Target->Biaryls Suzuki Coupling (Br) Marine Marine Phenols (Anti-Inflammatory) Target->Marine Metabolic Dealkylation EthylVanillin Precursor: Ethyl Vanillin EthylVanillin->Target Bromination & Methylation

Caption: SAR Map showing the central role of the Target Scaffold in accessing diverse bioactive classes.

Diagram 2: Synthesis Workflow

A validated synthesis route starting from commercially available Ethyl Vanillin.

Synthesis Step1 Step 1: Bromination Reagent: Br2, Acetic Acid Temp: 0-5°C Intermediate 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde (Regioselective Bromination) Step1->Intermediate Step2 Step 2: Methylation Reagent: Me2SO4, K2CO3 Solvent: Acetone/DMF Product 3-Bromo-5-ethoxy-4-methoxybenzaldehyde (Final Target) Step2->Product EthylVanillin Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) EthylVanillin->Step1 Intermediate->Step2

Caption: Step-by-step synthesis protocol from Ethyl Vanillin to the Target Compound.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Based on modified Shulgin methodology for benzaldehyde derivatives.

Rationale: Direct bromination of the fully methylated/ethylated ether is difficult to control regiochemically. It is superior to brominate the phenol (Ethyl Vanillin) first, where the ortho-position to the hydroxyl is highly activated, ensuring exclusive 5-bromo substitution.

  • Bromination:

    • Dissolve Ethyl Vanillin (16.6 g, 100 mmol) in glacial acetic acid (50 mL).

    • Cool to 0°C in an ice bath.

    • Add Bromine (16.0 g, 100 mmol) in acetic acid (20 mL) dropwise over 30 minutes.

    • Stir for 2 hours at room temperature. Pour into ice water (200 mL).

    • Filter the precipitate (5-Bromo-ethylvanillin), wash with water, and dry.

  • Methylation:

    • Dissolve the intermediate (24.5 g, 100 mmol) in dry Acetone (150 mL).

    • Add anhydrous Potassium Carbonate (27.6 g, 200 mmol) and Dimethyl Sulfate (18.9 g, 150 mmol).

    • Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Filter off inorganic salts. Evaporate solvent.

    • Recrystallize the residue from Ethanol to yield white/pale yellow crystals.

Protocol B: Bioactivity Validation (MTT Assay)

Rationale: To assess if the derivative (e.g., a chalcone made from the target) is active, use the MTT assay on MCF-7 (breast cancer) cells.

  • Seeding: Plate MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve the Target Compound (or derivative) in DMSO. Treat cells with serial dilutions (0.1 µM – 100 µM) for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

    • Self-Validation: Use Combretastatin A-4 as a positive control (Expected IC50 < 10 nM). The Target Aldehyde itself should show IC50 > 50 µM (Low Cytotoxicity).

References

  • PubChem. (2025).[1] 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • MDPI. (2024). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses Inflammation. Marine Drugs. Retrieved from [Link]

  • Erowid/Rhodium. (Archive). Synthesis of 3,4,5-Trimethoxybenzaldehyde and Related Analogs. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an operational standard operating procedure (SOP) for the handling and disposal of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde . It synthesizes chemical safety data with practical waste management logistics.

Executive Summary & Chemical Profile

3-Bromo-5-ethoxy-4-methoxybenzaldehyde is a halogenated aromatic aldehyde commonly used as an intermediate in the synthesis of kinase inhibitors (e.g., Vandetanib analogs).

Effective disposal requires recognizing two critical chemical features:

  • The Bromine Atom: This classifies the compound as Halogenated Waste . It cannot be incinerated with standard organic solvents because it generates corrosive Hydrogen Bromide (HBr) gas, requiring specialized scrubbers.

  • The Aldehyde Group: This moiety is susceptible to autoxidation, forming acidic byproducts (benzoic acid derivatives) over time, which can pressurize sealed vessels if not stabilized.

Chemical Identity Table
ParameterDetail
Chemical Class Halogenated Aromatic Aldehyde
CAS Number Variable by isomer (Generic: Halogenated Benzaldehyde)
Molecular Formula C₁₀H₁₁BrO₃
Physical State Solid (usually off-white to pale yellow powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
RCRA Status Characteristic Hazardous Waste (Halogenated)

Immediate Hazard Assessment (Triage)

Before disposal, assess the state of the material. Use this triage system to determine the workflow.

  • State A: Pure Solid (Expired/Excess)

    • Risk:[1][2] Dust inhalation and surface contamination.

    • Action: Dispose of as solid hazardous waste. Do not dissolve unnecessarily, as this increases waste volume and cost.

  • State B: In Solution (Reaction Mixture)

    • Risk:[1][2] Flammability (solvent dependent) and splash hazards.

    • Action: Segregate into Halogenated Solvent streams.

  • State C: Spilled Material

    • Risk:[1][2] Aerosolization of irritant dust.

    • Action: Wet-wipe method to prevent dust clouds.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Segregation (Preferred)

Use this for pure compound or heavily contaminated solids (paper towels, weigh boats).

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a clear glass jar with a chemically resistant lid (Teflon/PTFE liner).

  • Labeling: Apply a hazardous waste label immediately.

    • Must include: "Hazardous Waste - Solid."

    • Constituents: Write "3-Bromo-5-ethoxy-4-methoxybenzaldehyde."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Transfer: Transfer solid using a disposable spatula. Do not generate dust.[3][4] If dust is visible, work inside a fume hood.[3]

  • Sealing: Close the lid tightly. Do not tape the lid (waste handlers need to verify contents).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Use this if the compound is dissolved in solvents like Dichloromethane (DCM), Ethyl Acetate, or Methanol.

  • Stream Identification: Because the molecule contains Bromine, the entire solution is now classified as Halogenated Waste , regardless of the solvent used.

    • Example: Even if dissolved in Acetone (non-halogenated), the mixture must go into the Halogenated carboy.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (e.g., Sodium Hydroxide), as aldehydes can undergo exothermic polymerization or oxidation in basic/acidic conditions.

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the container for vapor expansion.

Protocol C: Spill Cleanup (Emergency)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If outside a hood and dust is significant, use an N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.

  • Collection: Scoop the damp solid and paper towels into a sealable bag or jar.

  • Surface Decontamination: Wipe the area with Ethanol or Isopropanol, followed by a soap-and-water wash.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

Technical Rationale & Causality

Why do we follow these specific steps?

The "Halogen Rule" (Incineration Chemistry)

Standard organic waste is incinerated to generate heat. However, when brominated compounds are burned, they release Hydrogen Bromide (HBr):



HBr is highly corrosive and damages standard incinerator flues. Facilities must use special incinerators with alkaline scrubbers to neutralize the acid gas.
  • Operational Consequence: If you put this brominated aldehyde into a "Non-Halogenated" solvent drum, the entire drum may be rejected by the waste facility, resulting in significant fines and safety audits for your lab.

Aldehyde Autoxidation

Benzaldehydes react with atmospheric oxygen to form benzoic acids.[5]



  • Operational Consequence: Old bottles may contain pressurized crystals of acidic material. When disposing of old stock, treat the cap with caution. If the material has crusted over, the acidity may have increased; ensure it is not mixed with cyanide or sulfide waste streams, where acid contact releases toxic gas.

Visualized Workflow (Decision Tree)

DisposalWorkflow Start Waste Generation: 3-Bromo-5-ethoxy-4-methoxybenzaldehyde StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Dissolved) StateCheck->Liquid Spill Spill / Debris StateCheck->Spill SolidBin Segregate: Solid Waste Bin Solid->SolidBin HalogenCheck Contains Halogenated Solvent? (e.g., DCM, Chloroform) Liquid->HalogenCheck Cleanup Wet Wipe & Scoop Spill->Cleanup LabelSolid Label: 'Toxic Solid' SolidBin->LabelSolid NonHalogenSolvent Solvent is Non-Halogenated (e.g., Acetone, MeOH) HalogenCheck->NonHalogenSolvent No HaloSolvent Solvent is Halogenated HalogenCheck->HaloSolvent Yes FinalLiquid MUST GO TO: Halogenated Waste Stream NonHalogenSolvent->FinalLiquid CRITICAL STEP HaloSolvent->FinalLiquid Reason Reason: Bromine content requires acid scrubbing FinalLiquid->Reason Cleanup->SolidBin

Figure 1: Waste segregation decision matrix. Note that liquid waste defaults to the Halogenated stream regardless of the carrier solvent due to the bromine atom on the solute.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 98662, 3-Bromo-4-methoxybenzaldehyde (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[6] Hazardous Waste Generators: Categories and Requirements (RCRA). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The Core Directive: As a researcher handling 3-Bromo-5-ethoxy-4-methoxybenzaldehyde , you are dealing with a poly-substituted halogenated aromatic aldehyde. While specific toxicological data for this exact isomer is often limited in public repositories, structural activity relationships (SAR) with analogs (e.g., 3-Bromo-4-methoxybenzaldehyde) dictate that we treat this compound under the Precautionary Principle .

Hazard Classification (Derived from Analogs):

  • Physical State: Solid (White to pale yellow powder/crystals).

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).

  • Reactivity: Aldehydes are susceptible to autoxidation to carboxylic acids upon air exposure. The bromine substituent increases lipophilicity, potentially enhancing skin absorption relative to non-halogenated benzaldehydes.

The PPE Matrix: A Defense-in-Depth Strategy

Do not view PPE as a checklist. View it as a barrier system against specific physical and chemical threats.

ComponentSpecificationScientific Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Lipophilicity Defense: The ethoxy and bromo groups make this molecule lipophilic. If dissolved in organic solvents (e.g., DCM, Ethyl Acetate), permeation through single gloves can occur rapidly. Double gloving provides a breakthrough buffer.
Eye Protection Chemical Splash Goggles (Not just safety glasses)Dust Migration: As a solid powder, static electricity can cause "jump" during weighing. Goggles seal the eyes against airborne particulates that safety glasses leave exposed.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Inhalation Toxicity: Benzaldehyde derivatives are potent respiratory irritants. All open handling must occur inside a certified fume hood. Use a respirator only if weighing outside a hood is unavoidable (not recommended).
Body Defense Lab Coat (Cotton/Poly) + Tyvek SleevesParticulate Trap: Cotton blends absorb liquids but trap dust. Tyvek sleeves prevent powder from migrating up the wrist—a common contact dermatitis vector.

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize aerosolization and static discharge, the two primary risks when handling solid aldehydes.

Phase 1: Engineering Controls & Setup
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Substituted benzaldehydes are often dry, crystalline solids prone to triboelectric charging.

  • Solvent Selection: If preparing a solution, avoid highly volatile solvents (like Ether) initially to prevent rapid evaporation and concentration of the solute on glove surfaces.

Phase 2: Weighing & Transfer (The Critical Zone)
  • Don PPE: Put on inner gloves, Tyvek sleeves, then outer gloves.

  • The "Transfer Boat" Method: Do not weigh directly into the reaction flask. Weigh onto a disposable weighing boat or glossy paper.

  • Transfer: Gently tap the boat. If the powder "clings" (static), use a micro-spatula. Do not blow on the powder.

  • Solvent Wash: Immediately wash the weighing boat with the reaction solvent into the flask to ensure quantitative transfer and decontamination.

Phase 3: Decontamination
  • Wipe Down: Use a tissue dampened with acetone or ethanol to wipe the balance area.

  • Glove Removal: Use the "beak method" (pulling one glove off inside the other) to prevent outer surface contact with skin.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for handling and spill response.

Figure 1: Safe Handling Hierarchy

Caption: A logic flow ensuring engineering controls precede PPE usage.

HandlingWorkflow Start Start: Handling 3-Bromo-5-ethoxy-4-methoxybenzaldehyde CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution In Solution CheckState->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck Solution->HoodCheck ProtocolA PROTOCOL A: Dust Control Use Anti-static Gun Wear Goggles HoodCheck->ProtocolA Yes ProtocolB PROTOCOL B: Permeation Control Double Nitrile Gloves Check Solvent Compatibility HoodCheck->ProtocolB Yes Stop STOP: Do Not Proceed Acquire N95/P100 & Local Exhaust HoodCheck->Stop No

Figure 2: Spill Response Decision Matrix

Caption: Immediate actions for solid vs. liquid spills of halogenated aldehydes.

SpillResponse SpillEvent Spill Detected Type Identify Type SpillEvent->Type DrySpill Dry Powder Spill Type->DrySpill WetSpill Solution Spill Type->WetSpill ActionDry 1. Dampen paper towel (Acetone) 2. Place over powder (Prevent Dust) 3. Wipe inward DrySpill->ActionDry ActionWet 1. Cover with Absorbent Pads 2. Do NOT use oxidizers 3. Double bag waste WetSpill->ActionWet Disposal Disposal: Halogenated Waste Stream ActionDry->Disposal ActionWet->Disposal

Waste Disposal & Environmental Stewardship

Proper disposal is not just compliance; it is chemical hygiene.

  • Classification: This compound contains Bromine.[1] It must be segregated into the Halogenated Organic Waste stream.

    • Why? Mixing halogenated compounds with non-halogenated waste streams (often incinerated as fuel) can create corrosive acid gases (HBr) and dioxins during incineration.

  • Container: High-density polyethylene (HDPE) or glass carboys.

  • Labeling: Clearly mark as "Halogenated Organic Waste - Contains Aldehydes."

  • Quenching (Optional for large quantities): Small amounts of residue can be rinsed with acetone into the waste container. For larger degradation, oxidation to the corresponding benzoic acid (using KMnO4) renders it less volatile, but this should only be done by experienced chemists due to exotherm risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 733086, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.